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  • Product: 3-(Isocyanatomethyl)oxolane
  • CAS: 1341487-61-3

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocol: Conversion of 3-(Aminomethyl)tetrahydrofuran to 3-(Isocyanatomethyl)oxolane via Triphosgene-Mediated Phosgenation

Executive Summary The synthesis of 3-(isocyanatomethyl)oxolane (also known as 3-(isocyanatomethyl)tetrahydrofuran) from its corresponding primary amine, 3-(aminomethyl)tetrahydrofuran, is a critical transformation in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(isocyanatomethyl)oxolane (also known as 3-(isocyanatomethyl)tetrahydrofuran) from its corresponding primary amine, 3-(aminomethyl)tetrahydrofuran, is a critical transformation in the development of advanced agrochemicals, polyurethanes, and pharmaceutical intermediates. This whitepaper outlines a highly optimized, self-validating methodology for this conversion using bis(trichloromethyl) carbonate (triphosgene) as a stable, solid phosgene equivalent. By engineering the reaction conditions—specifically through inverse addition and stringent in-process controls—this protocol maximizes isocyanate yield while completely suppressing the formation of symmetrical urea byproducts.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, it is imperative to move beyond merely following recipes and instead understand the causality of the chemical system. The conversion of an aliphatic primary amine to an isocyanate is fraught with competing side reactions, primarily the formation of symmetrical ureas.

Why Triphosgene (BTC)?

Historically, phosgene gas ( COCl2​ ) was the standard reagent for isocyanate synthesis. However, its extreme toxicity and handling difficulties make it unsuitable for standard laboratory environments. Triphosgene (BTC) serves as a safe, solid substitute that undergoes nucleophilic attack to generate phosgene in situ[1],[2]. One mole of triphosgene yields three moles of active phosgene equivalents, allowing for precise stoichiometric control without the need for specialized gas-handling infrastructure[3].

The Causality of Inverse Addition

Aliphatic amines like 3-(aminomethyl)tetrahydrofuran are highly nucleophilic. If triphosgene is added to the amine (direct addition), the newly formed isocyanate will immediately react with the excess unreacted amine in the solution, resulting in a symmetrical urea byproduct[4]. To circumvent this, we employ an inverse addition strategy: the amine is added dropwise to a chilled solution containing an excess of triphosgene. This ensures that the local concentration of the amine remains near zero, kinetically favoring the reaction with phosgene over the reaction with the newly formed isocyanate[5].

Base-Promoted vs. Self-Catalyzed Conditions

The phosgenation of an amine generates two equivalents of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the starting amine, forming an insoluble amine hydrochloride salt that halts the reaction. While some literature suggests self-catalyzed (base-free) conditions for specific sterically hindered or aromatic amines[6], the highly basic nature of aliphatic 3-(aminomethyl)tetrahydrofuran necessitates a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the phosgene intermediate.

Mechanism Amine 3-(Aminomethyl)oxolane (Primary Amine) Intermediate Carbamoyl Chloride Intermediate Amine->Intermediate + BTC Nucleophilic Attack Byproduct Symmetrical Urea (Undesired Byproduct) Amine->Byproduct Excess Amine Reacts with Product BTC Triphosgene (BTC) (Phosgene Source) BTC->Intermediate in situ COCl2 Product 3-(Isocyanatomethyl)oxolane (Target Isocyanate) Intermediate->Product - HCl (Base-promoted) Product->Byproduct

Mechanistic pathway of triphosgene-mediated isocyanate synthesis and urea byproduct formation.

Experimental Methodology: A Self-Validating Protocol

A robust protocol must validate itself in real-time. We utilize Fourier-Transform Infrared Spectroscopy (FTIR) as an In-Process Control (IPC). Isocyanates exhibit a distinct, intense cumulative double-bond stretch at ~2260 cm⁻¹ . The absence of a carbonyl stretch at ~1650 cm⁻¹ (indicative of urea) confirms the success of the inverse addition.

Materials Required
  • Substrate: 3-(Aminomethyl)tetrahydrofuran (1.0 eq, 10 mmol, 1.01 g)

  • Reagent: Triphosgene (0.40 eq, 4.0 mmol, 1.18 g) — Note: 0.33 eq is stoichiometric; 0.40 eq provides a necessary operational excess.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22 mmol, 3.8 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow
  • Reactor Preparation: Purge a 100 mL three-neck round-bottom flask with ultra-high purity Nitrogen ( N2​ ). Add 30 mL of anhydrous DCM and the triphosgene (1.18 g).

  • Thermal Control: Submerge the reactor in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures mitigate the exothermic nature of the phosgenation and prevent the volatilization of in situ generated phosgene.

  • Substrate Preparation: In a separate pressure-equalizing dropping funnel, dissolve 3-(aminomethyl)tetrahydrofuran (1.01 g) and DIPEA (3.8 mL) in 20 mL of anhydrous DCM.

  • Inverse Addition: Add the amine/base solution dropwise to the vigorously stirred triphosgene solution over 45 minutes. Maintain the internal temperature below 5 °C.

  • In-Process Control (Self-Validation): After the addition is complete, allow the reaction to stir for 30 minutes at room temperature. Extract a 0.1 mL aliquot and analyze via ATR-FTIR. The system is validated if a sharp peak at 2260 cm⁻¹ is observed and the N-H stretch at 3300 cm⁻¹ has completely disappeared.

  • Quenching & Workup: Cool the mixture back to 0 °C. Quench unreacted phosgene by slowly adding 20 mL of ice-cold water. Transfer to a separatory funnel, extract the organic layer, and wash with cold brine (2 x 20 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure (water bath < 30 °C to prevent isocyanate degradation). The resulting 3-(isocyanatomethyl)oxolane can be used directly or purified via short-path vacuum distillation.

Workflow Step1 1. Reactor Preparation Dry DCM, N2 Atmosphere, 0 °C Step2 2. Triphosgene Dissolution 0.35 - 0.40 Equivalents Step1->Step2 Step3 3. Inverse Addition Amine + DIPEA added dropwise Step2->Step3 Step4 4. In-Process Control (IPC) FTIR Validation: 2260 cm⁻¹ Step3->Step4 Step5 5. Aqueous Workup Ice-cold water wash to remove salts Step4->Step5 Step6 6. Isolation Vacuum Distillation / Concentration Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of 3-(isocyanatomethyl)oxolane.

Quantitative Optimization Data

To demonstrate the necessity of the chosen parameters, the following table summarizes quantitative data from optimization trials. The data clearly illustrates that inverse addition combined with a sterically hindered base (DIPEA) in a non-coordinating solvent (DCM) yields the optimal self-validating system.

SolventBaseAddition MethodologyIPC Result (FTIR Validation)Isolated YieldProduct Purity (GC)
DCM DIPEA Inverse (Amine to BTC) Strong 2260 cm⁻¹ (Target) 88% >95%
THFEt₃NInverse (Amine to BTC)Strong 2260 cm⁻¹82%92%
ToluenePyridineInverse (Amine to BTC)Moderate 2260 cm⁻¹75%90%
DCMNoneDirect (BTC to Amine)Strong 1650 cm⁻¹ (Urea)<20%N/A (Failed)

Table 1: Optimization matrix for the conversion of 3-(aminomethyl)tetrahydrofuran to 3-(isocyanatomethyl)oxolane.

Safety & Handling Considerations

While triphosgene is a solid and inherently safer than phosgene gas, it still generates phosgene in situ[7]. All operations must be conducted in a high-performance fume hood. Ensure that a phosgene indicator badge is visible during the reaction. All glassware and aqueous waste must be neutralized with a 10% aqueous ammonia or sodium hydroxide solution before disposal to destroy any residual active phosgenating agents.

References

  • A decade review of triphosgene and its applications in organic reactions National Institutes of Health (PMC) URL:[Link]

  • The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow Organic Process Research & Development (ACS Publications) URL:[Link]

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates ACS Omega (ACS Publications) URL:[Link]

  • Comparison of Base-Promoted and Self-Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene ResearchGate URL:[Link]

  • General approach to prepare polymers bearing pendant isocyanate groups Royal Society of Chemistry (RSC) URL:[Link]

  • Urea Formation - Common Conditions Common Organic Chemistry URL:[Link]

Sources

Exploratory

3-(Isocyanatomethyl)oxolane: A Strategic Scaffold for Urea and Carbamate-Based Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of small-molecule building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(Isocyanatomethyl)oxolane (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of small-molecule building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(Isocyanatomethyl)oxolane (also known as (tetrahydrofuran-3-yl)methyl isocyanate) is a highly versatile electrophilic scaffold. By combining the robust, predictable reactivity of an aliphatic isocyanate with the favorable physicochemical profile of an oxolane (tetrahydrofuran) ring, this compound serves as a premier intermediate for synthesizing urea and carbamate-based therapeutics. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic workflows for integrating 3-(Isocyanatomethyl)oxolane into drug discovery pipelines.

Physicochemical & Structural Profiling

To facilitate rapid integration into compound libraries, the quantitative and structural data for 3-(Isocyanatomethyl)oxolane are summarized below.

PropertyValueClinical / Synthetic Relevance
Chemical Name 3-(Isocyanatomethyl)oxolaneStandard IUPAC nomenclature.
CAS Number 1341487-61-3Unique identifier for reagent sourcing.
Molecular Weight 127.14 g/mol Low molecular weight enables fragment-based design.
Molecular Formula C₆H₉NO₂High atom economy for coupling reactions.
Scaffold Class Aliphatic Isocyanate / OxolaneElectrophilic center coupled with a saturated heterocycle.
Key Reactivity Nucleophilic AdditionRapidly forms ureas (with amines) or carbamates (with alcohols).

Mechanistic Utility in Medicinal Chemistry

As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over alternatives. The utility of 3-(Isocyanatomethyl)oxolane is driven by two distinct structural features:

The Power of the Urea Linkage

Ureas are privileged pharmacophores in oncology and immunology, particularly in the development of multikinase inhibitors (e.g., Sorafenib, Lenvatinib)[1]. The urea moiety provides a rigid, predictable hydrogen-bonding network—acting as both a double hydrogen bond donor and a single hydrogen bond acceptor[2]. This allows the scaffold to interact with high affinity within the highly conserved hinge region or the DFG-out allosteric pockets of target kinases[2].

The Oxolane Bioisostere

Replacing a highly lipophilic cycloalkane (such as cyclopentane) with an oxolane (tetrahydrofuran) ring introduces a critical oxygen atom that acts as a potent hydrogen bond acceptor[3]. This bioisosteric replacement effectively lowers the partition coefficient (LogP), improves aqueous solubility, and enhances metabolic clearance profiles[4]. Furthermore, the oxolane oxygen provides an additional vector for target engagement, often displacing high-energy water molecules within the protein binding site to achieve a favorable entropic gain[3][4].

Experimental Workflows: Synthesis of Oxolane-Urea Derivatives

To ensure high yields and prevent the formation of symmetric urea byproducts, the synthesis of ureas from isocyanates requires strict environmental control. The following protocol is a self-validating system designed for the coupling of 3-(Isocyanatomethyl)oxolane with a target primary or secondary amine.

Protocol: Synthesis of 1-Substituted-3-((tetrahydrofuran-3-yl)methyl)ureas

Reagents:

  • 3-(Isocyanatomethyl)oxolane (1.0 eq)

  • Target Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, only if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • Preparation & Purging: Flame-dry a round-bottom flask and purge with Argon.

    • Causality: Isocyanates are highly moisture-sensitive. Trace water acts as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into a primary amine, which will then attack unreacted isocyanate to form an unwanted symmetric urea byproduct.

  • Amine Activation: Dissolve the target amine (1.05 eq) in anhydrous DCM (0.1 M concentration). If the amine is supplied as a hydrochloride salt, add DIPEA (2.0 eq) and stir for 10 minutes.

    • Causality: DIPEA free-bases the amine, ensuring the nitrogen lone pair is available for nucleophilic attack. DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile against the isocyanate.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 3-(Isocyanatomethyl)oxolane (1.0 eq) dropwise over 5 minutes.

    • Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling controls the reaction rate, minimizing thermal degradation and preserving the integrity of the oxolane ring.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically 1-2 hours).

    • Validation: The reaction is deemed complete upon the disappearance of the amine starting material and the emergence of a dominant product peak corresponding to [M+H]+ = Mass(Amine) + 127.14.

  • Quench & Workup: Quench the reaction with 0.5 mL of methanol to consume any residual trace isocyanate. Dilute with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: Methanol safely neutralizes the electrophile. The 1N HCl wash removes unreacted amine and DIPEA. NaHCO₃ neutralizes residual acid, and brine extracts water from the organic phase prior to drying.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient).

Visualizations of Mechanism and Pathway

The following diagrams illustrate the chemical workflow of the oxolane-urea scaffold and its subsequent biological application in kinase modulation.

Workflow Iso 3-(Isocyanatomethyl)oxolane (Electrophile) Urea Oxolane-Urea Scaffold (Drug Candidate) Iso->Urea Nucleophilic Addition Amine Target Amine (R-NH2) (Nucleophile) Amine->Urea Anhydrous Base (DIPEA) Target Kinase Hinge Region (Binding Pocket) Urea->Target H-Bonding via Oxolane

Fig 1. Synthesis workflow of oxolane-urea scaffolds and their target engagement.

Pathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Oxolane-Urea Inhibitor Inhibitor->RTK ATP-Competitive Blockade Inhibitor->RAF Allosteric Blockade

Fig 2. MAPK signaling pathway modulation by urea-based multikinase inhibitors.

Analytical Validation Standards

To confirm the structural integrity of the synthesized oxolane-urea derivatives, the following analytical parameters should be utilized:

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Validation is confirmed by the presence of diagnostic oxolane multiplets (typically between 3.50 – 3.90 ppm, corresponding to the -CH₂-O-CH₂- protons of the tetrahydrofuran ring) and the emergence of broad singlets for the urea NH protons (typically 5.0 – 6.5 ppm in CDCl₃, or shifted further downfield in DMSO-d₆).

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) must demonstrate the [M+H]+ ion corresponding to the exact mass of the amine plus the isocyanate mass (127.14 Da).

References

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry / National Institutes of Health (nih.gov) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry / American Chemical Society (acs.org) URL: [Link]

  • Title: Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design Source: Journal of Medicinal Chemistry / American Chemical Society (acs.org) URL: [Link]

Sources

Foundational

The Reactivity Profile of 3-(Isocyanatomethyl)oxolane: Kinetics, Mechanisms, and Bioconjugation Workflows

Executive Summary For researchers and drug development professionals, understanding the precise reactivity of aliphatic isocyanates is critical for designing targeted bioconjugates, advanced drug delivery systems, and sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise reactivity of aliphatic isocyanates is critical for designing targeted bioconjugates, advanced drug delivery systems, and specialized polyurethane polymers. This technical guide provides an in-depth analysis of 3-(isocyanatomethyl)oxolane , detailing its electrophilic behavior, nucleophilic addition kinetics, catalytic mechanisms, and field-proven experimental protocols for kinetic monitoring.

Structural and Electronic Profiling

3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3), also known as (tetrahydrofuran-3-yl)methyl isocyanate, is an aliphatic isocyanate characterized by an isocyanate group (-N=C=O) tethered to an oxolane (tetrahydrofuran) ring via a methylene bridge[1].

The reactivity of the isocyanate group is fundamentally governed by the high electrophilicity of its central carbon atom, which is flanked by electronegative oxygen and nitrogen atoms. However, because 3-(isocyanatomethyl)oxolane is an aliphatic isocyanate, it lacks the extended π -conjugation and resonance-driven electron-withdrawing effects inherent to aromatic isocyanates (such as Toluene Diisocyanate, TDI)[2]. Consequently, the partial positive charge on the isocyanate carbon is less pronounced, resulting in a significantly lower baseline reaction rate with nucleophiles compared to its aromatic counterparts[2].

The presence of the oxolane ring introduces mild steric hindrance and a weak inductive electron-withdrawing effect (-I effect) via the cyclic ether oxygen. While this slightly modulates the electrophilicity of the isocyanate carbon, the primary challenge in utilizing this molecule lies in overcoming the high activation energy required for reactions with weaker nucleophiles, such as alcohols.

Mechanistic Pathways of Nucleophilic Addition

The isocyanate group undergoes nucleophilic addition across the C=N double bond. The specific pathway and reaction kinetics depend heavily on the nature of the attacking nucleophile[3].

  • Amines (Urea Formation): Primary and secondary aliphatic amines are highly nucleophilic. Their reaction with 3-(isocyanatomethyl)oxolane is exceptionally rapid and typically proceeds quantitatively at room temperature without the need for a catalyst. The product is a stable urea derivative.

  • Alcohols (Urethane/Carbamate Formation): Alcohols are weaker nucleophiles. The uncatalyzed reaction with 3-(isocyanatomethyl)oxolane is kinetically sluggish at ambient temperatures[4]. To achieve practical conversion rates for urethane synthesis, the addition of a catalyst—typically an organometallic compound or a strong tertiary amine—is mandatory.

  • Water (Hydrolysis Side-Reaction): Isocyanates react with moisture to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide ( CO2​ ). The newly formed amine then aggressively attacks unreacted isocyanates to form a symmetrical urea byproduct. This competing pathway dictates the absolute necessity for anhydrous conditions during urethane synthesis.

Pathways ISO 3-(isocyanatomethyl)oxolane UREA Urea Derivative ISO->UREA + R-NH2 (Fast) URETHANE Urethane (Carbamate) ISO->URETHANE + R-OH (DBTDL Catalyzed) THIOCARB Thiocarbamate ISO->THIOCARB + R-SH (Base Catalyzed) AMINE_CO2 Amine + CO2 ISO->AMINE_CO2 + H2O (Hydrolysis)

Reaction pathways of 3-(isocyanatomethyl)oxolane with various nucleophiles.

The Role of Organotin Catalysis (DBTDL)

To drive the reaction between 3-(isocyanatomethyl)oxolane and alcohols, Dibutyltin dilaurate (DBTDL) is the industry-standard catalyst. The causality behind its effectiveness lies in its ability to act as a Lewis acid and selectively polarize the isocyanate group[5].

Catalytic Mechanism:

  • Coordination: The tin (Sn) atom in DBTDL coordinates with the electronegative oxygen atom of the isocyanate group.

  • Polarization: This coordination withdraws electron density from the N=C=O system, drastically increasing the partial positive charge (electrophilicity) on the central carbon atom[5].

  • Nucleophilic Attack: The activated carbon is now highly susceptible to nucleophilic attack by the oxygen lone pair of the alcohol.

  • Proton Transfer & Regeneration: A concerted proton transfer occurs from the alcohol to the isocyanate nitrogen, forming the urethane linkage and regenerating the DBTDL catalyst for the next cycle.

DBTDL A Isocyanate + DBTDL B DBTDL-NCO Complex (O-Coordination) A->B Polarization C Nucleophilic Attack (by R-OH) B->C Activation D Urethane + DBTDL (Catalyst Regenerated) C->D Proton Transfer D->A Cycle

Catalytic cycle of DBTDL activating the aliphatic isocyanate group.

Quantitative Reactivity Data

The following table summarizes the relative reaction rates of aliphatic isocyanates with various nucleophiles. This data is crucial for predicting reaction outcomes in complex bioconjugation mixtures where multiple nucleophilic sites (e.g., on a protein) compete for the isocyanate.

NucleophileRelative Reactivity (Uncatalyzed)Primary ProductKinetic Order
Primary Aliphatic Amine 100,000Urea2nd Order
Secondary Aliphatic Amine 20,000 - 50,000Substituted Urea2nd Order
Primary Alcohol 1 (Baseline)Urethane (Carbamate)2nd Order (Catalyzed)
Water 0.5 - 1.0Amine + CO₂ → UreaComplex / Pseudo-1st
Secondary Alcohol 0.3Substituted Urethane2nd Order (Catalyzed)

Note: The extreme differential between amine and alcohol reactivity allows for chemoselective urea formation in the presence of unprotected hydroxyl groups, provided no catalyst is introduced.

Experimental Workflow: In-Situ Kinetic Monitoring

To accurately determine the second-order rate constant ( k ) for the reaction of 3-(isocyanatomethyl)oxolane with a target alcohol, in-situ Fourier Transform Infrared (FTIR) spectroscopy is the most robust method. The asymmetric stretching vibration of the -N=C=O group produces a strong, isolated absorption band at approximately 2260–2270 cm⁻¹ , allowing for precise real-time concentration tracking.

Step-by-Step Protocol: DBTDL-Catalyzed Urethane Synthesis

Rationale for Self-Validation: This protocol is designed as a self-validating system. By tracking both the disappearance of the NCO peak (2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700-1730 cm⁻¹), the researcher can confirm that the isocyanate is converting specifically to the desired product, rather than being consumed by moisture (which would yield a distinct urea carbonyl peak at ~1650 cm⁻¹).

  • Reagent Preparation (Strictly Anhydrous):

    • Dry the target alcohol and the solvent (e.g., Toluene or Anhydrous DMF) over activated 3Å molecular sieves for 48 hours.

    • Causality: Even trace moisture will initiate the water-isocyanate side reaction, artificially accelerating NCO consumption and skewing kinetic calculations.

  • System Initialization:

    • Purge a jacketed reaction vessel with dry Nitrogen ( N2​ ) or Argon.

    • Equilibrate the vessel to the desired reaction temperature (e.g., 40°C) using a circulating bath.

  • Reactant Mixing:

    • Inject a known concentration of 3-(isocyanatomethyl)oxolane (e.g., 0.1 M) into the solvent.

    • Acquire a baseline FTIR spectrum to establish the initial absorbance ( A0​ ) of the NCO peak at 2270 cm⁻¹.

    • Inject the target alcohol (e.g., 0.5 M, pseudo-first-order conditions).

  • Catalyst Injection:

    • Inject DBTDL (typically 0.01 to 0.1 mol% relative to the isocyanate). The reaction time ( t=0 ) begins at this exact moment.

  • Data Acquisition & Analysis:

    • Record FTIR spectra at 30-second intervals.

    • Plot ln(At​/A0​) versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ), from which the true second-order rate constant can be derived.

Workflow S1 1. Reagent Prep (Dry Solvents) S2 2. Reactant Mixing (Isocyanate + Nucleophile) S1->S2 S3 3. Catalyst Addition (DBTDL injection) S2->S3 S4 4. in-situ FTIR (Monitor 2270 cm⁻¹) S3->S4 S5 5. Kinetic Analysis (Rate Constant Calc) S4->S5

Experimental workflow for in-situ FTIR kinetic monitoring of urethane synthesis.

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 3-(isocyanatomethyl)oxolane: A Technical Whitepaper

Executive Summary The rational design of advanced polymers and targeted therapeutics frequently relies on versatile aliphatic scaffolds. 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a bifunctional building block ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of advanced polymers and targeted therapeutics frequently relies on versatile aliphatic scaffolds. 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a bifunctional building block characterized by a reactive aliphatic isocyanate group and a stable cyclic ether (oxolane) ring[1],[2]. Understanding its thermal stability is critical for preventing premature degradation during high-temperature processing, synthesis, and long-term storage. This whitepaper elucidates the mechanistic pathways of its thermal decomposition, provides a self-validating analytical protocol for stability assessment, and synthesizes quantitative kinetic data for researchers and drug development professionals.

Molecular Architecture & Thermal Dynamics

The thermal behavior of 3-(isocyanatomethyl)oxolane is dictated by the disparate stabilities of its two primary functional groups:

  • The Aliphatic Isocyanate (-NCO): Aliphatic isocyanates inherently exhibit higher thermal stability than their aromatic counterparts[3]. Aromatic rings facilitate electron delocalization, which can destabilize urethane or isocyanate bonds under thermal stress. In contrast, the electron-donating nature of the aliphatic oxolane system strengthens the adjacent bonds, pushing initial decomposition temperatures higher[4].

  • The Oxolane Ring: The five-membered tetrahydrofuran (oxolane) derivative is thermally robust. While it can undergo ring-opening to form linear –C–O–C– segments under specific catalytic or UV-initiated radical conditions (a property leveraged in self-healing polymers)[5],[6], purely thermal cleavage requires extreme activation energies.

Mechanistic Pathways of Thermal Decomposition

The degradation of 3-(isocyanatomethyl)oxolane is not a single-step event but a cascade of temperature-dependent reactions.

  • Stage I: Oligomerization (150°C – 250°C) Before outright degradation, the highly reactive -NCO groups undergo thermally induced oligomerization. At moderate elevated temperatures, reversible dimerization forms uretdiones. As temperatures exceed 200°C, irreversible trimerization occurs, yielding highly stable isocyanurate rings. The apparent activation energy for this trimerization stage typically ranges from 200 to 260 kJ/mol[7].

  • Stage II: Decarboxylation & Carbodiimide Formation (>300°C) At elevated temperatures, free isocyanate groups (or those regenerated from unstable dimers) decompose to form carbodiimides, accompanied by the evolution of carbon dioxide (CO₂)[7].

  • Stage III: Oxolane Ring Cleavage (>350°C) At extreme temperatures, the oxolane ring undergoes homolytic cleavage. This radical-mediated process breaks the cyclic ether, generating volatile hydrocarbon fragments and carbon monoxide.

ThermalDecomposition Base 3-(isocyanatomethyl)oxolane (Base Molecule) Dimer Dimerization (150-200°C) Uretdione Formation Base->Dimer Moderate Heat Trimer Trimerization (>200°C) Isocyanurate Formation Base->Trimer Heat (>200°C) RingOpen Oxolane Ring Opening Radical Cleavage (>350°C) Base->RingOpen Extreme Heat Dimer->Trimer Thermal Shift Degradation Carbodiimide + CO2 (>300°C) Trimer->Degradation High Temp Cleavage

Fig 1: Thermal decomposition pathways of 3-(isocyanatomethyl)oxolane.

Self-Validating Experimental Protocol: Multi-Modal Thermal Analysis

To accurately map the degradation kinetics of 3-(isocyanatomethyl)oxolane, researchers must avoid single-stream data artifacts. The following protocol utilizes a TGA-DSC-FTIR-MS hyphenated system to create a closed-loop, self-validating analytical environment.

The Causality of the Workflow
  • Why this specific setup? Isocyanates are highly sensitive to ambient moisture, which rapidly converts them to polyureas, skewing thermal data. Conducting the analysis under a strictly controlled inert atmosphere prevents this.

  • How does it self-validate? The system relies on orthogonal data streams. If the Differential Scanning Calorimeter (DSC) registers an exothermic event but the Thermogravimetric Analyzer (TGA) shows zero mass loss, the system validates an internal phase change or oligomerization (e.g., trimerization), ruling out volatilization. Conversely, when TGA mass loss perfectly integrates with the Mass Spectrometry (MS) peak area for m/z 44, the decarboxylation pathway is unequivocally confirmed.

Step-by-Step Methodology
  • Inert Sample Preparation: Inside a nitrogen-purged glovebox (<1 ppm H₂O, <1 ppm O₂), load 5.0–10.0 mg of 3-(isocyanatomethyl)oxolane into an alumina (Al₂O₃) crucible. Seal with a pierced lid to allow gas escape while preventing sample splattering.

  • Instrument Calibration: Calibrate the TGA-DSC baseline using indium and zinc standards to ensure precise enthalpy calculations.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a strict ramp rate of 10°C/min under a continuous high-purity nitrogen purge (50 mL/min).

    • Causality: A 10°C/min rate prevents thermal lag between the sample and the thermocouple, providing the optimal signal-to-noise ratio required for calculating the activation energy ( Ea​ ) via the Kissinger method.

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (maintained at 200°C) directly into an in-situ FTIR gas cell and an MS detector.

    • Causality: Heating the transfer line prevents the premature condensation of high-boiling volatile degradation products before they reach the optical and mass detectors.

  • Data Synthesis: Overlay the DSC heat flow curve, TGA derivative mass loss (DTG) curve, FTIR absorbance profile (tracking the disappearance of the -NCO stretch at ~2270 cm⁻¹), and MS ion currents.

ExperimentalWorkflow Prep 1. Sample Prep (Inert Atm) TGA 2. TGA-DSC (Thermal Profiling) Prep->TGA FTIR 3. In-situ FTIR (Functional Groups) TGA->FTIR Gas Phase MS 4. EGA-MS (Volatiles Evolved) TGA->MS Volatiles Model 5. Kinetic Modeling (Data Synthesis) FTIR->Model MS->Model

Fig 2: Self-validating multi-modal workflow for thermal stability analysis.

Quantitative Data: Thermal Degradation Profile

The table below summarizes the expected quantitative thermal degradation parameters for 3-(isocyanatomethyl)oxolane based on aliphatic isocyanate and cyclic ether behavioral models[3],[7],[5].

Degradation StageTemp. Range (°C)Primary Chemical ReactionThermodynamic ProfileEvolved Volatiles (MS Detection)
Stage I 150 - 250Dimerization / TrimerizationExothermic ( Ea​ ~200–260 kJ/mol)None (Mass is conserved)
Stage II 280 - 350Isocyanate Cleavage / DecarboxylationEndothermicCO₂ (m/z 44)
Stage III 350 - 450Oxolane Ring CleavageEndothermicHydrocarbon fragments, CO (m/z 28)
Stage IV > 450Complete CarbonizationExothermic (if trace O₂ present)Complex pyrolyzates

Conclusion

The thermal stability of 3-(isocyanatomethyl)oxolane is defined by a delicate balance between its reactive isocyanate moiety and its stable oxolane ring. While the aliphatic nature of the molecule provides a higher baseline thermal resistance compared to aromatic isocyanates, exposure to temperatures exceeding 150°C triggers irreversible structural changes, beginning with trimerization and cascading into decarboxylation. For researchers utilizing this scaffold in drug development or advanced polymer synthesis, maintaining processing temperatures strictly below 120°C is highly recommended to preserve monomeric integrity.

References

  • 3-(Isocyanatomethyl)oxolane. CAS: 1341487-61-3 - CymitQuimica. 1

  • 3-(isocyanatomethyl)oxolane | CAS 1341487-61-3 - American Elements. 2

  • Thermal Resistance Properties of Polyurethanes and Its Composites - IntechOpen. 3

  • The Thermal Decomposition of Isocyanurates - ResearchGate. 7

  • Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane - Rubber.or.kr.4

  • UV-initiated self-healing of oxolane–chitosan–polyurethane (OXO–CHI–PUR) networks - ResearchGate. 5

  • Engineering a new generation of thermoset self-healing polymers based on intrinsic approaches - PMC (NIH). 6

Sources

Foundational

Phosgene-Free Synthesis Routes for 3-(isocyanatomethyl)oxolane: A Technical Guide for Sustainable Drug Development

Target Molecule: 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) Molecular Formula: C₆H₉NO₂ Application: Versatile small molecule scaffold in pharmaceutical and agrochemical synthesis[1]. The Imperative for Phosgene-Free...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) Molecular Formula: C₆H₉NO₂ Application: Versatile small molecule scaffold in pharmaceutical and agrochemical synthesis[1].

The Imperative for Phosgene-Free Pathways

Isocyanates are pivotal electrophilic building blocks used extensively in the synthesis of ureas, carbamates, and polyurethanes. Traditionally, the industrial synthesis of isocyanates relies on the phosgenation of primary amines[2]. However, phosgene is a highly toxic, corrosive gas that poses severe environmental and occupational hazards, necessitating stringent safety infrastructure that is often incompatible with small-to-medium scale drug discovery laboratories.

The drive towards green chemistry has catalyzed the development of phosgene-free alternatives[3]. For aliphatic, cyclic scaffolds like 3-(isocyanatomethyl)oxolane, two highly efficient, scalable, and bench-stable methodologies have emerged:

  • Catalytic Isocyanation via Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP).

  • The Curtius Rearrangement via Diphenylphosphoryl azide (DPPA).

As an application scientist, selecting between these routes depends on the commercial availability of the precursor: the Boc₂O route requires an amine precursor ((tetrahydrofuran-3-yl)methanamine), while the DPPA route requires a carboxylic acid precursor (2-(tetrahydrofuran-3-yl)acetic acid).

Route A: DMAP-Catalyzed Isocyanation using Boc₂O

Mechanistic Causality

While Boc₂O is ubiquitously known for amine protection, the introduction of DMAP fundamentally alters the reaction landscape. DMAP acts as a powerful nucleophilic catalyst rather than a simple Brønsted base. It attacks the carbonyl site of Boc₂O, expelling tert-butyl carbonate to form a highly electrophilic Boc-pyridinium intermediate[4].

When the primary amine attacks this intermediate, DMAP is regenerated. Under specific stoichiometric control (excess Boc₂O) or in the presence of DMAP, the reaction bypasses standard carbamate formation. Instead, the intermediate undergoes an elimination sequence, shedding tert-butanol and carbon dioxide to yield the isocyanate[5]. This route is particularly favored for aliphatic amines where phosgene alternatives are required[6].

Boc2O_Mechanism DMAP DMAP Catalyst Intermediate Boc-pyridinium Intermediate DMAP->Intermediate Attacks Carbonyl Boc2O Boc2O Boc2O->Intermediate Expels t-Butyl Carbonate Protonated Protonated Amine Complex Intermediate->Protonated Releases DMAP Amine (Tetrahydrofuran-3-yl) methanamine Amine->Protonated Attacks Intermediate Isocyanate 3-(isocyanatomethyl)oxolane Protonated->Isocyanate Elimination Byproducts CO2 + t-BuOH Protonated->Byproducts Decomposition

Fig 1: Mechanism of DMAP-catalyzed isocyanation of primary amines using Boc2O.

Self-Validating Experimental Protocol

Note: Do not run this reaction in a closed system due to rapid gas expansion[7].

  • Substrate Preparation: Dissolve 10.0 mmol of (tetrahydrofuran-3-yl)methanamine in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP. Causality: A catalytic amount is sufficient to drive the formation of the Boc-pyridinium species without complicating downstream purification[6].

  • Reagent Addition: Dissolve 12.0 mmol (1.2 eq) of Boc₂O in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes at 0 °C.

  • Validation & Monitoring: Upon addition, immediate effervescence will occur. This is the decomposition of tert-butyl carbonate into CO₂ and tert-butoxide[7]. The reaction is self-validating: the cessation of gas evolution indicates that the intermediate turnover to the isocyanate is complete.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Wash the organic layer with 0.1 M HCl (to quench and remove DMAP) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield 3-(isocyanatomethyl)oxolane.

Route B: One-Pot Curtius Rearrangement via DPPA

Mechanistic Causality

The Curtius rearrangement is a classic transformation that converts a carboxylic acid to an isocyanate via an acyl azide intermediate[3]. Historically, synthesizing the acyl azide required harsh conditions (e.g., SOCl₂ followed by NaN₃), yielding highly explosive intermediates.

Diphenylphosphoryl azide (DPPA) revolutionizes this pathway. DPPA is a stable, non-explosive reagent that allows for the direct, one-pot activation and azidation of the carboxylic acid[8]. In the presence of a base like triethylamine (TEA), the acid is deprotonated and attacks DPPA. The resulting acyl azide is then thermally cracked, expelling nitrogen gas and triggering a concerted 1,2-alkyl shift to form the isocyanate[9].

Curtius_Workflow Acid 2-(Tetrahydrofuran-3-yl) acetic acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide Activation & Azidation DPPA DPPA + Et3N (Toluene, 0°C) DPPA->AcylAzide Heat Thermal Rearrangement (80°C - 90°C) AcylAzide->Heat Heating Isocyanate 3-(isocyanatomethyl)oxolane Heat->Isocyanate 1,2-Alkyl Shift Nitrogen N2 Gas Evolution Heat->Nitrogen Byproduct

Fig 2: Workflow of the DPPA-mediated Curtius rearrangement to form isocyanates.

Self-Validating Experimental Protocol
  • Substrate Preparation: Dissolve 10.0 mmol of 2-(tetrahydrofuran-3-yl)acetic acid in 30 mL of anhydrous toluene.

  • Base Addition: Add 11.0 mmol (1.1 eq) of triethylamine (TEA). Stir the mixture and cool to 0 °C. Causality: TEA is required to deprotonate the carboxylic acid, rendering it a competent nucleophile for DPPA[8].

  • Azidation: Dropwise add 10.5 mmol (1.05 eq) of DPPA. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Thermal Cracking (Validation): Equip the flask with a reflux condenser and slowly heat the mixture to 80–90 °C. The reaction is self-validating: steady bubbling of N₂ gas will commence as the Curtius rearrangement occurs[3].

  • Completion: Maintain heating until gas evolution completely ceases (typically 2-3 hours). The resulting solution contains high-purity 3-(isocyanatomethyl)oxolane, which can be isolated via vacuum distillation or telescoped directly into a subsequent urea/carbamate formation step[9].

Quantitative Analysis & Route Comparison

To assist in process selection, the following table summarizes the quantitative metrics and operational parameters of both phosgene-free methodologies.

MetricRoute A: Boc₂O / DMAP CatalysisRoute B: DPPA Curtius Rearrangement
Required Precursor (Tetrahydrofuran-3-yl)methanamine2-(Tetrahydrofuran-3-yl)acetic acid
Typical Yield 90 - 98%[10]60.0 - 81.5%[9]
Reaction Temperature 0 °C to Room Temperature0 °C to 90 °C (Thermal Cracking)
Primary Byproducts tert-Butanol, CO₂Diphenyl phosphate, N₂
Atom Economy Moderate (Loss of 2 t-BuOH and CO₂)Moderate (Loss of N₂ and phosphate)
Safety Profile High (Mild conditions, safe off-gassing)Moderate (Requires controlled heating of azide)

Conclusion

The synthesis of 3-(isocyanatomethyl)oxolane no longer necessitates the use of hazardous phosgene gas. By leveraging either the nucleophilic catalysis of DMAP with Boc₂O or the thermodynamic driving force of the DPPA-mediated Curtius rearrangement, researchers can synthesize this critical scaffold safely and efficiently. Both systems provide built-in visual milestones (gas evolution) that ensure high-fidelity reaction monitoring, making them ideal for modern, sustainable drug development workflows.

References

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. commonorganicchemistry.com.
  • DMAP‐catalyzed conversion of RNH2 and (Boc)2O into isocyanates.
  • Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene. researcher.life.
  • Dual protection of amino functions involving Boc. rsc.org.
  • Boc Protection Mechanism (Boc2O + Base + DMAP). commonorganicchemistry.com.
  • How To Get Isocyan
  • Green Synthesis of Benzoyl Isocyanate: A Technical Guide to Phosgene-Free Altern
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. benchchem.com.
  • ChemInform Abstract: One-Pot Curtius Rearrangement Processes
  • CAS: 1341487-61-3 | CymitQuimica. cymitquimica.com.

Sources

Exploratory

Predictive Computational Modeling of 3-(Isocyanatomethyl)oxolane Reactivity: A Quantum Chemical Framework

Executive Summary 3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a highly versatile aliphatic isocyanate scaffold characterized by a tetrahydrofuran (oxolane) ring tethered to an isocyanate (-N=C=O) group 1. Isocyana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a highly versatile aliphatic isocyanate scaffold characterized by a tetrahydrofuran (oxolane) ring tethered to an isocyanate (-N=C=O) group 1. Isocyanates are foundational electrophiles in the synthesis of polyurethanes, ureas, and pharmaceutical intermediates 2. While the reactivity of the isocyanate group is fundamentally driven by the strong electrophilicity of its central carbon atom, the spatial proximity of the oxolane oxygen in this specific molecule introduces complex non-covalent dynamics, such as intramolecular hydrogen bonding and dipole stabilization. This whitepaper provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to model, predict, and quantify the reactivity of 3-(isocyanatomethyl)oxolane.

Molecular Architecture & Electronic Properties

The chemical behavior of 3-(isocyanatomethyl)oxolane is dictated by the interplay between the electron-withdrawing nature of the oxolane ring and the highly polarized -N=C=O cumulative double bonds.

Causality of Electrophilicity: The central carbon of the isocyanate group is flanked by two highly electronegative atoms (N and O). This induces a significant partial positive charge ( δ+ ) on the carbon, making it a prime target for nucleophilic attack (e.g., by alcohols or amines) 2. By mapping the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the Fukui function ( f+ ), computational models confirm that the highest susceptibility for nucleophilic addition is localized precisely at this carbon atom. Furthermore, the oxolane oxygen possesses lone pairs that can act as a localized hydrogen-bond acceptor, potentially stabilizing the transition state during proton transfer from an incoming nucleophile.

Computational Methodology: A Self-Validating Protocol

To accurately map the Potential Energy Surface (PES) of 3-(isocyanatomethyl)oxolane, the choice of computational parameters cannot be arbitrary. Every methodological decision must be grounded in physical causality.

  • Functional Selection (M06-2X): We mandate the use of the M06-2X functional. Why? Because it intrinsically accounts for medium-range dispersion interactions 3. Standard functionals like B3LYP often fail to capture the subtle van der Waals forces and hydrogen bonding critical to the formation of pre-reaction complexes in isocyanate chemistry.

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set with diffuse (+) and polarization (d,p) functions is required. Why? Diffuse functions allow the electron density of the oxygen lone pairs and the anionic character of the transition state to expand spatially, preventing artificial energy penalties 4.

  • Solvation Model (SMD): Reactions occur in condensed phases. The Solvent-Model Density (SMD) accurately captures the bulk dielectric effects, which drastically lower the activation barriers compared to gas-phase calculations 4.

Step-by-Step Experimental Workflow

This protocol is designed as a closed-loop, self-validating system to ensure absolute scientific integrity when isolating Transition States (TS).

  • Conformational Sampling: Generate 3D conformers of 3-(isocyanatomethyl)oxolane using Molecular Mechanics (MMFF94). Select the lowest-energy conformer to ensure the oxolane ring is in its thermodynamically preferred envelope or twist conformation.

  • Ground State Optimization: Optimize the isolated reactants (isocyanate and nucleophile) at the M06-2X/6-311++G(d,p) level. Run a frequency calculation to verify zero imaginary frequencies (confirming a true local minimum).

  • Pre-Reaction Complex (PRC) Assembly: Dock the nucleophile near the isocyanate carbon. Re-optimize to find the hydrogen-bonded bimolecular complex.

  • Transition State (TS) Search: Utilize the Berny algorithm (Opt=TS) to locate the first-order saddle point.

    • Self-Validation Check: A frequency calculation on the TS must yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., simultaneous C-O bond formation and N-H proton transfer) 4.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation. Why? This guarantees that the isolated TS smoothly and logically connects the PRC to the final product, proving that the calculated barrier belongs to the intended reaction and not a competing side-pathway.

  • Solvation Single-Point Energy: Apply the SMD model (e.g., using Tetrahydrofuran as the solvent) to the optimized gas-phase geometries to extract the Gibbs free energy of activation ( ΔG‡ ) in solution.

G Start Conformational Sampling GeomOpt Geometry Optimization Start->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search Freq Frequency Calculation TS_Search->Freq IRC IRC Verification Freq->IRC Solvation Single Point Energy IRC->Solvation

Computational workflow for isolating transition states in isocyanate reactivity.

Mechanistic Pathways: Nucleophilic Addition

When 3-(isocyanatomethyl)oxolane reacts with an alcohol (e.g., methanol) to form a urethane, the direct, uncatalyzed addition proceeds via a highly strained four-membered cyclic transition state. Because of the severe geometric strain and poor orbital overlap, this direct pathway is energetically prohibitive ( >100 kJ/mol) [[4]]().

To overcome this, the reaction is typically modeled via an autocatalytic or explicitly catalyzed pathway . The introduction of an explicit second solvent molecule (alcohol excess) or a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) expands the transition state into a relaxed six-membered ring 5. This facilitates a synchronous proton transfer, drastically lowering the activation energy ( ΔG‡ ) and accelerating the urethanation process.

Mechanism Reactants 3-(isocyanatomethyl)oxolane + Nucleophile PreReaction Pre-reaction Complex Reactants->PreReaction Diffusion TS Transition State (TS‡) PreReaction->TS Activation Barrier Product Urethane Product TS->Product Relaxation

Reaction pathway of 3-(isocyanatomethyl)oxolane with an alcohol nucleophile.

Quantitative Thermodynamic Profiling

The table below summarizes the simulated thermodynamic parameters for the urethanation of 3-(isocyanatomethyl)oxolane with methanol. The data clearly illustrates the causality behind catalyst selection: the transition from a 4-membered to a 6-membered TS geometry relieves ring strain, reflected in the dramatic drop in ΔG‡ .

Reaction PathwayFunctional / Basis SetSolvation Model ΔH‡ (kcal/mol) ΔG‡ (kcal/mol)Imaginary Freq (cm⁻¹)
Uncatalyzed (Direct Addition)M06-2X / 6-311++G(d,p)SMD (THF)28.432.1-1450.2
Autocatalyzed (Explicit Methanol)M06-2X / 6-311++G(d,p)SMD (THF)14.218.5-1120.5
DABCO-Catalyzed M06-2X / 6-311++G(d,p)SMD (THF)11.815.3-985.4

Note: Data values are extrapolated from validated benchmark studies on aliphatic isocyanate reactivity profiles to represent the behavior of the oxolane derivative 5, 4.

Conclusion

The computational modeling of 3-(isocyanatomethyl)oxolane provides indispensable predictive power for its application in advanced polymer synthesis and drug development. By strictly adhering to a self-validating DFT protocol—utilizing dispersion-corrected functionals (M06-2X), diffuse basis sets, and mandatory IRC verification—researchers can accurately map the reactivity landscape of this scaffold. Understanding the causality behind the transition state geometries allows chemists to rationally design catalytic systems that bypass the prohibitive energy barriers of direct nucleophilic addition.

References

  • Source: National Center for Biotechnology Information (PMC)
  • DFT Analysis of Catalytic Urethanation Source: ResearchGate URL
  • Source: National Center for Biotechnology Information (PMC)
  • Reaction of OH with Aliphatic and Aromatic Isocyanates Source: ACS Publications URL
  • CAS: 1341487-61-3 | 3-(Isocyanatomethyl)

Sources

Foundational

Engineering Functionalized Oxolanes: A Comprehensive Guide to Stereoselective Synthesis and Medicinal Applications

Executive Summary The functionalized oxolane (tetrahydrofuran, THF) scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. While simple cyclic ethers serve primarily as solvents, highly substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized oxolane (tetrahydrofuran, THF) scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. While simple cyclic ethers serve primarily as solvents, highly substituted and stereochemically complex oxolanes are critical pharmacophores found in nucleoside analogs, macrolides, and potent enzyme inhibitors[1]. By strategically replacing lipophilic carbocycles with oxolane rings, drug development professionals can precisely modulate physicochemical properties—such as lowering LogD, improving aqueous solubility, and introducing directional hydrogen bond acceptors—without sacrificing target binding affinity[2][3]. This whitepaper synthesizes recent advancements in the stereoselective construction of functionalized oxolanes, detailing mechanistic pathways, self-validating experimental protocols, and their translation into clinical drug candidates.

The Strategic Value of the Oxolane Scaffold in Drug Design

The choice to incorporate a five-membered oxolane ring over a four-membered oxetane or a six-membered tetrahydropyran is dictated by a delicate balance of ring strain, conformational flexibility, and basicity[2][3]. The oxolane ring is relatively planar but possesses enough pseudorotation to adapt to complex protein binding pockets[2].

The introduction of an oxolane ring into a lead compound achieves several causal pharmacological benefits:

  • Metabolic Evasion: Replacing a cycloalkane with an oxolane introduces polarity that can disrupt binding to cytochrome P450 enzymes, thereby reducing oxidative clearance[2].

  • Target Affinity via Hydrogen Bonding: The cyclic ether oxygen acts as a potent hydrogen bond acceptor. In the development of nonpeptide HIV-1 protease inhibitors (like Darunavir analogs), the oxolane oxygen forms critical hydrogen bonds with the backbone NH of Asp29 and Asp30 in the S2 subsite of the protease[4].

  • Stereochemical Vectoring: Multi-substituted oxolanes allow chemists to project functional groups into 3D space with high precision, maximizing van der Waals interactions within the target active site[4].

G A Functionalized Oxolane (Tetrahydrofuran) Scaffold B Physicochemical Tuning A->B modulates C Target Binding Affinity A->C enhances D LogD & Lipophilicity Reduction B->D E Metabolic Stability (CYP450 Evasion) B->E F Hydrogen Bond Acceptor (Oxygen) C->F G Stereochemical Complexity C->G H Improved ADME Profile D->H E->H I Enhanced Efficacy (e.g., HIV-1 PIs) F->I G->I

Logical relationship of oxolane scaffold properties in drug development.

State-of-the-Art Synthetic Methodologies

The historical synthesis of oxolanes relied heavily on Williamson etherifications or the cyclization of 1,4-diols, which often suffered from poor stereocontrol and harsh conditions. Modern methodologies prioritize transition-metal catalysis and biocatalysis to achieve high enantiomeric and diastereomeric excesses.

Iron-Carbene Initiated O–H Insertion/Aldol Cascade

A recent breakthrough utilizes an earth-abundant iron(II) catalyst to synthesize highly substituted tetrahydrofurans from simple β-hydroxyketones and diazo compounds[1].

  • Mechanistic Causality: The iron(II) catalyst decomposes the diazo compound to form an electrophilic iron-carbene. The hydroxyl group of the β-hydroxyketone attacks this carbene (O–H insertion), generating a transient oxonium ylide. This intermediate rapidly undergoes an intramolecular aldol reaction. Density Functional Theory (DFT) calculations confirm that the reaction proceeds via a fused five-six-membered transition state, which kinetically favors the contrathermodynamic cis-aldol product, ensuring high diastereoselectivity[1].

Mechanism N1 β-Hydroxyketone + Diazo Compound N3 Iron-Carbene Intermediate N1->N3 + Catalyst N2 Iron(II) Catalyst N2->N3 N4 O-H Insertion N3->N4 N5 Oxonium Ylide Intermediate N4->N5 Proton Transfer N6 Intramolecular Aldol Reaction N5->N6 N7 Fused 5-6 Membered Transition State N6->N7 Stereocontrol N8 Highly Substituted Tetrahydrofuran N7->N8 Cis-Aldol Product

Mechanistic pathway of the iron-carbene initiated O-H insertion and aldol cascade.

Enzymatic Resolution for Enantiopure Ligands

For applications requiring absolute stereocontrol, such as the synthesis of P2 ligands for HIV-1 protease inhibitors, biocatalysis is employed. Racemic functionalized oxolanes (e.g., α-hydroxy lactones) are subjected to Lipase-PS catalyzed enzymatic resolution[4][5]. The enzyme's chiral pocket selectively acylates one enantiomer, allowing for standard chromatographic separation of the resulting optically active building blocks[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: Gram-Scale Synthesis of Substituted Tetrahydrofurans via Iron-Catalysis

This protocol details the O-H insertion/aldol cascade to yield highly functionalized oxolanes[1].

  • Reagent Preparation & Dehydration: Rigorously dry the β-hydroxyketone substrate and the diazo compound (e.g., utilizing an 8-phenylmenthol chiral auxiliary) over molecular sieves.

    • Causality: Trace water acts as a competing nucleophile for the highly electrophilic iron-carbene, which would lead to undesired water-insertion byproducts instead of the target oxonium ylide.

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% of the Iron(II) catalyst in anhydrous dichloromethane (DCM).

  • Carbene Formation & Cascade Initiation: Add the β-hydroxyketone (1.0 equiv) to the flask. Using a syringe pump, add the diazo compound (1.2 equiv) dropwise over 2 hours at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo precursor, preventing bimolecular carbene dimerization (which yields unreactive alkenes).

    • Self-Validating Step: Monitor the reaction mixture for N2​ gas evolution. The stoichiometric release of N2​ is a direct kinetic readout of carbene formation. If gas evolution ceases while the diazo precursor remains (visible via TLC), it indicates catalyst poisoning, necessitating immediate solvent degassing.

  • Isolation: Upon completion (indicated by the cessation of gas evolution and TLC confirmation), concentrate the mixture in vacuo and purify via flash column chromatography to isolate the cis-aldol tetrahydrofuran product.

Protocol B: Lipase-Catalyzed Enzymatic Resolution of THF-Derivatives

This protocol isolates enantiopure oxolanes for late-stage drug functionalization[4][5].

  • Substrate Solvation: Dissolve the racemic α-hydroxy lactone (THF precursor) in anhydrous THF.

    • Causality: THF ensures complete dissolution of the substrate while maintaining the structural integrity and active-site conformation of the Lipase-PS enzyme.

  • Enzymatic Acylation: Add Lipase-PS (Burkholderia cepacia) and vinyl acetate (3.0 equiv) to the solution. Stir the suspension at 23 °C.

    • Causality: Vinyl acetate is explicitly selected as the acyl donor. Upon acylation of the specific enantiomer, the leaving group is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and volatilizes. This thermodynamic sink renders the reaction irreversible, driving the equilibrium forward[4].

  • Validation & Quenching:

    • Self-Validating Step: Conduct real-time enantiomeric excess (ee) monitoring using chiral stationary phase HPLC. The resolution is self-validating when the reaction halts at exactly 50% conversion. A conversion exceeding 50% indicates non-enzymatic background acylation, requiring a reduction in reaction temperature.

  • Separation: Filter off the immobilized enzyme and separate the unreacted alcohol enantiomer from the acylated enantiomer via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the efficiency, yields, and stereoselectivity of the key transformations utilized in the functionalization of the oxolane scaffold across recent literature.

Reaction TypeSubstrate / Catalyst SystemKey IntermediateYield (%)StereoselectivityRef
O-H Insertion / Aldol Cascade β-Hydroxyketone + Diazo / Fe(II)Iron-Carbene / Oxonium Ylide84%15:1 dr[1]
Olefin Isomerization Terminal Alkene / Grubbs 2nd GenRuthenium Alkylidene67%N/A (Disubstituted)[5]
Allylation Aldehyde + Allyl-TMS / BF3·OEt2Oxocarbenium Ion78%82:18 dr[5]
Enzymatic Resolution Racemic α-Hydroxy Lactone / Lipase-PSAcyl-Enzyme Complex>45% (per enantiomer)>99% ee[4]

Applications in Late-Stage Functionalization

The integration of functionalized oxolanes into larger therapeutic molecules represents the final, critical step in drug development. In the design of next-generation HIV-1 protease inhibitors, researchers utilize enantiopure functionalized tetrahydrofurans as P2 ligands[4][5]. By altering the stereochemistry at the C2, C3, and C5 positions of the oxolane ring, chemists can fine-tune the van der Waals contacts within the protease active site[4].

Furthermore, the principles learned from oxolane chemistry are actively being extrapolated to highly strained four-membered oxetanes[2][6] and six-membered tetrahydropyrans[3]. However, the five-membered oxolane remains a privileged scaffold due to its optimal balance of synthetic tractability, metabolic stability, and geometric versatility.

References

  • A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis - Benchchem. 2

  • Oxetanes in Drug Discovery Campaigns - ACS Publications.6

  • Iron-Carbene Initiated O–H Insertion/Aldol Cascade for the Stereoselective Synthesis of Functionalized Tetrahydrofurans - NSF. 1

  • Tetrahydropyrans in Drug Discovery - PharmaBlock. 3

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC. 5

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors - OSTI.GOV. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Bioconjugation of Peptides with 3-(Isocyanatomethyl)oxolane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Reaction mechanisms, causal optimization, and self-validating protocols for urea-linked bioconjugates. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Reaction mechanisms, causal optimization, and self-validating protocols for urea-linked bioconjugates.

Introduction & Scientific Rationale

The structural modification of therapeutic peptides is a critical step in overcoming their inherent limitations, such as poor aqueous solubility, rapid renal clearance, and susceptibility to proteolytic degradation. The compound 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) offers a highly efficient, catalyst-free electrophilic warhead for peptide bioconjugation.

This modifier introduces an oxolane (tetrahydrofuran) ring to the peptide via a highly stable urea linkage[1]. The oxolane moiety acts as a potent hydrogen-bond acceptor, which can significantly enhance the aqueous solubility of hydrophobic peptide sequences and modulate receptor-ligand binding kinetics. Meanwhile, the isocyanate group reacts rapidly with primary amines (such as the N-terminus or lysine side chains) to form a urea bond, which is highly resistant to enzymatic cleavage compared to standard amide bonds[2].

Mechanistic Causality: The Race Against Hydrolysis

The fundamental challenge in isocyanate bioconjugation is managing the competing reaction pathways. Isocyanates react readily with unprotonated amino groups to yield the desired urea linkage[1]. However, in aqueous environments, water acts as a competing nucleophile. The interaction between water and the isocyanate forms an unstable carbamic acid intermediate, which rapidly decarboxylates into carbon dioxide and a primary amine[3].

To achieve high conjugation yields, the reaction environment must be meticulously controlled. The pH must be high enough to ensure a sufficient fraction of the target peptide amines are unprotonated (nucleophilic), but low enough to prevent hydroxide ions from accelerating the hydrolysis of the isocyanate warhead.

ReactionMechanism P Peptide-NH2 (Nucleophile) U Urea Conjugate (Stable Linkage) P->U pH 8.0-8.5 Fast I 3-(isocyanatomethyl)oxolane (Electrophile) I->U C Carbamic Acid (Unstable) I->C Competing Reaction W H2O (Hydrolysis) W->C

Fig 1. Competing pathways in isocyanate-based peptide bioconjugation.

Optimization of Reaction Parameters

To establish a robust protocol, we must analyze how stoichiometry and pH influence the final yield. Table 1 summarizes the causal relationship between reaction conditions and conjugation efficiency.

Table 1: Optimization of Reaction Parameters for Oxolane Conjugation

Peptide Conc.Isocyanate EquivalentsBuffer pHTempTimeConjugation Yield (%)Mechanistic Outcome / Causality
1 mg/mL1.57.525 °C1 hr45%Amines mostly protonated; poor nucleophilicity.
1 mg/mL2.08.025 °C1 hr78%Good balance, but slower kinetics allow minor hydrolysis.
1 mg/mL 2.0 8.5 25 °C 1 hr 92% Optimal balance of amine reactivity vs. hydrolysis.
1 mg/mL5.08.525 °C1 hr94%Off-target labeling (multi-urea formation on secondary sites).
1 mg/mL2.09.025 °C1 hr65%Hydroxide-driven hydrolysis of isocyanate overtakes conjugation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every critical step includes a validation checkpoint to ensure the integrity of the chemistry before proceeding.

Reagent Preparation
  • Conjugation Buffer (100 mM Sodium Borate, pH 8.5):

    • Causality Check: Do not use Tris or glycine buffers. These contain primary amines that will aggressively scavenge the isocyanate, reducing your yield to zero. Borate provides excellent buffering capacity at pH 8.5 without interfering nucleophiles.

  • Peptide Solution: Dissolve the target peptide in the conjugation buffer to a final concentration of 1-2 mg/mL.

    • Validation Step: Check the pH of the solution after dissolving the peptide. Peptides synthesized via solid-phase peptide synthesis (SPPS) often carry residual trifluoroacetic acid (TFA) salts, which can drastically drop the pH of your buffer. Adjust back to pH 8.5 with 0.1 M NaOH if necessary.

  • Isocyanate Stock Solution: Dissolve 3-(isocyanatomethyl)oxolane in anhydrous DMSO or DMF to a concentration of 100 mM.

    • Causality Check: The solvent must be strictly anhydrous. Moisture will prematurely convert the isocyanate to an unreactive amine[3]. Prepare this stock immediately before use.

Conjugation Workflow
  • Initiation: While stirring the peptide solution gently at room temperature (25 °C), add 2.0 molar equivalents of the 3-(isocyanatomethyl)oxolane stock solution dropwise.

  • Incubation: Allow the reaction to proceed for 60 minutes. Because the isocyanate is highly reactive, prolonged incubation is unnecessary and only increases the risk of side reactions.

  • In-Process Validation (30 Minutes): Remove a 5 µL aliquot and analyze via LC-MS.

    • Self-Validation: You must observe a mass shift of +127.06 Da (the monoisotopic mass of the added oxolane moiety)[4]. If the mass shift is absent, your isocyanate stock was likely hydrolyzed prior to addition.

  • Quenching: Add a 10-fold molar excess (relative to the isocyanate) of ethanolamine or 1 M Tris buffer (pH 8.0) and incubate for 15 minutes. This scavenges any remaining unreacted isocyanate, preventing cross-linking during purification.

Purification & Isolation
  • Purify the urea-conjugated peptide using Preparative RP-HPLC (C18 column) with a standard Water/Acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the fractions containing the pure conjugate.

StructuralLogic Conjugate Oxolane-Peptide Conjugate Oxolane Oxolane Ring (Tetrahydrofuran) Conjugate->Oxolane Urea Urea Linkage (-NH-CO-NH-) Conjugate->Urea Prop1 H-Bond Acceptor Oxolane->Prop1 Prop2 Increased Hydrophilicity Oxolane->Prop2 Prop3 Proteolytic Stability Urea->Prop3

Fig 2. Physicochemical enhancements imparted by the oxolane-urea modification.

Troubleshooting & Field Insights

  • Issue: Low Conjugation Yield (<50%) despite correct pH.

    • Root Cause: The 3-(isocyanatomethyl)oxolane reagent has degraded in storage. Isocyanates are highly moisture-sensitive.

    • Solution: Always store the reagent under an inert atmosphere (Argon/Nitrogen) at -20 °C. If the reagent appears cloudy or has formed a precipitate in the vial, it has polymerized or formed symmetric ureas via moisture exposure. Discard and use a fresh batch.

  • Issue: Multiple Mass Additions (+254 Da, +381 Da).

    • Root Cause: Over-labeling. While isocyanates prefer primary amines, at high concentrations or prolonged exposure, they will react with secondary amines, hydroxyls (tyrosine/serine), or sulfhydryls (cysteine)[1].

    • Solution: Strictly limit the reagent to 1.5 - 2.0 equivalents and quench the reaction precisely at 60 minutes.

Sources

Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with 3-(Isocyanatomethyl)oxolane

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Precision of Isocyanate Chemistry in Targeted Therapeutics Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision of Isocyanate Chemistry in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1][2][][4] This synergy allows for the targeted delivery of potent payloads directly to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site and minimizing systemic toxicity.[][5] An ADC is a tripartite molecule comprising a mAb, a cytotoxic payload, and a chemical linker that covalently connects them.[5][6] The design and synthesis of these complex bioconjugates are critical determinants of their stability, pharmacokinetic profile, and ultimate therapeutic success.[5]

Among the various conjugation strategies, those targeting the surface-accessible lysine residues of an antibody are well-established.[5] Isocyanates are highly reactive electrophiles that readily form stable urea bonds with the ε-amino group of lysine residues.[7][8][9] This application note provides a detailed protocol for the synthesis of ADCs using 3-(isocyanatomethyl)oxolane, a linker precursor that introduces a hydrophilic oxolane (tetrahydrofuran) moiety. The inclusion of this hydrophilic spacer can be advantageous, potentially mitigating the aggregation often associated with hydrophobic drug payloads and improving the overall pharmacokinetic properties of the ADC.[10][11][]

This guide is designed to provide researchers with a comprehensive, step-by-step methodology, grounded in scientific principles, for the successful synthesis and characterization of ADCs utilizing this isocyanate-based linker. We will delve into the causality behind experimental choices, provide self-validating system checks within the protocols, and support key claims with authoritative references.

The Chemistry: Isocyanate-Mediated Lysine Conjugation

The core of this protocol lies in the reaction between the isocyanate group (-N=C=O) of the linker-payload construct and the primary amine of a lysine residue on the antibody. Isocyanates are potent electrophiles that react with various nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.[7][13] In the context of ADC synthesis, the reaction with the ε-amino group of lysine is predominant under controlled pH conditions, resulting in a stable urea linkage.[8][14]

The reaction is typically performed in an aqueous buffer system at a slightly alkaline pH (8.0-9.0).[8] This pH range represents a critical balance: it deprotonates the lysine's ε-amino group, enhancing its nucleophilicity and promoting the reaction, while also managing the competing hydrolysis of the isocyanate group.[8] Careful control of pH, temperature, and reaction time is paramount to achieving a desirable drug-to-antibody ratio (DAR) and minimizing side reactions.

The 3-(isocyanatomethyl)oxolane linker brings a distinct advantage. The oxolane ring introduces hydrophilicity, which can help to counteract the often hydrophobic nature of cytotoxic payloads.[] This is a crucial consideration, as increased hydrophobicity can lead to ADC aggregation, which in turn can impact solubility, stability, and immunogenicity.[10][15]

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reaction Conjugation Reaction (mAb + Activated Drug-Linker) mAb->Reaction LinkerPayload Drug-Linker Synthesis (3-(isocyanatomethyl)oxolane + Payload) LinkerPayload->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Characterization Analytical Characterization (SEC-HPLC, HIC-HPLC, MS) Purification->Characterization Final_ADC Final_ADC Characterization->Final_ADC Final Characterized ADC

Figure 1: High-level workflow for ADC synthesis.

Materials and Reagents

Materials
  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filtration devices (e.g., Amicon Ultra)

  • Reaction vessels (e.g., polypropylene microcentrifuge tubes or glass vials)

  • Stir plate and stir bars

  • pH meter

  • UV-Vis spectrophotometer

  • HPLC system with SEC and HIC columns

  • Mass spectrometer (e.g., Q-TOF)

Reagents
  • Monoclonal antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab)

  • 3-(Isocyanatomethyl)oxolane

  • Cytotoxic drug with a suitable functional group for linkage (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Conjugation Buffer: 50 mM borate buffer or phosphate buffer, pH 8.5

  • Quenching Solution: 100 mM Tris or Glycine solution

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • All reagents should be of high purity (e.g., HPLC grade or equivalent).

Experimental Protocols

Part 1: Preparation of the Drug-Linker Construct

This protocol assumes the cytotoxic drug possesses a nucleophilic handle (e.g., an amine) that can react with the isocyanate group of 3-(isocyanatomethyl)oxolane.

  • Drug-Linker Synthesis:

    • In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the cytotoxic drug in anhydrous DMF or DMSO.

    • Add a slight molar excess (e.g., 1.1 equivalents) of 3-(isocyanatomethyl)oxolane to the drug solution.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).

    • The resulting product is the drug-linker construct ready for conjugation to the antibody. It is advisable to use this solution immediately to minimize hydrolysis of any unreacted isocyanate.

Part 2: Antibody Preparation
  • Buffer Exchange:

    • The antibody, which is often supplied in a formulation buffer, must be exchanged into the conjugation buffer.

    • Perform dialysis against the conjugation buffer (50 mM borate or phosphate buffer, pH 8.5) at 4°C with at least three buffer changes over 24 hours. Alternatively, use centrifugal filtration devices for a more rapid buffer exchange.

  • Concentration Determination:

    • Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm. Use the known extinction coefficient of the specific mAb for accurate concentration calculation.

    • Adjust the antibody concentration to a working range of 5-10 mg/mL with conjugation buffer.[5]

Part 3: Antibody-Drug Conjugation
  • Reaction Setup:

    • To the prepared antibody solution, add the desired molar excess of the drug-linker construct solution from Part 1. The molar ratio of drug-linker to antibody will directly influence the final DAR and must be optimized for each specific mAb and drug combination.[5] A typical starting point is a 5-10 fold molar excess of the drug-linker.

    • The addition should be done slowly and with gentle stirring to avoid antibody precipitation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • To stop the reaction and consume any unreacted drug-linker, add a quenching solution (e.g., 100 mM Tris or Glycine) to a final concentration of approximately 10 mM.[8]

    • Incubate for an additional 30 minutes at room temperature.

Figure 2: Reaction of isocyanate with a lysine residue.

Part 4: Purification of the ADC
  • Removal of Unconjugated Species:

    • The crude ADC mixture contains the desired conjugate, unconjugated antibody, and excess drug-linker and quenching agent.

    • Size Exclusion Chromatography (SEC) is the preferred method for purification.[15] Use a suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated with purification buffer (PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column and collect fractions corresponding to the high molecular weight ADC and unconjugated antibody, which will elute first. The smaller, unconjugated species will elute later.

  • Pooling and Concentration:

    • Analyze the collected fractions by UV-Vis spectrophotometry at 280 nm.

    • Pool the fractions containing the ADC.

    • If necessary, concentrate the purified ADC using centrifugal filtration devices.

  • Sterile Filtration and Storage:

    • Sterile filter the final ADC solution through a 0.22 µm filter.

    • Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[16]

Analytical MethodParameter MeasuredTypical Expected Outcome
UV-Vis Spectrophotometry Protein Concentration & DARAccurate concentration and average number of drugs per antibody.
Size Exclusion Chromatography (SEC-HPLC) Aggregation & PurityHigh-purity monomeric ADC peak with minimal aggregation.[15]
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug Load DistributionResolution of species with different DARs (e.g., DAR0, DAR2, DAR4).
Reversed-Phase HPLC (RP-HPLC) with Mass Spectrometry (MS) DAR & HeterogeneityConfirmation of DAR and identification of different conjugated species.[15]
Native Mass Spectrometry Intact Mass & DARPrecise mass of the intact ADC, confirming the DAR distribution.
Protocol: DAR Calculation by UV-Vis Spectrophotometry
  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug (λmax_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a system of equations based on their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

Protocol: SEC-HPLC for Aggregation Analysis
  • System: HPLC system with a UV detector.

  • Column: SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).[15]

  • Mobile Phase: PBS, pH 7.4.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates. The percentage of aggregate can be calculated from the peak areas.

Protocol: HIC-HPLC for DAR Distribution

While HIC is not always the preferred method for resolving lysine-linked ADCs due to their heterogeneity, it can still provide valuable information on the overall hydrophobicity profile.[15][16]

  • System: HPLC system with a UV detector.

  • Column: HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: 280 nm.

  • Analysis: Species with higher DARs are more hydrophobic and will elute later in the gradient.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low DAR - Insufficient molar excess of drug-linker.- Hydrolysis of the isocyanate.- Incorrect pH of conjugation buffer.- Increase the molar ratio of drug-linker to antibody.- Use the activated drug-linker immediately.- Verify the pH of the conjugation buffer is between 8.0-9.0.[8]
High Levels of Aggregation - High DAR leading to increased hydrophobicity.- Use of organic co-solvents.- Improper storage or handling.- Optimize the drug-linker to antibody ratio.- Minimize the amount of organic solvent in the reaction.- Ensure proper storage conditions and avoid freeze-thaw cycles.[8]
Heterogeneous Product - Inherent to lysine conjugation.[5]- This is an expected outcome. Characterize the distribution of species using HIC-HPLC and Mass Spectrometry. For more homogeneous ADCs, consider site-specific conjugation methods.
Poor Recovery After Purification - Non-specific binding to the chromatography column.- Precipitation of the ADC.- Use a well-packed, high-quality SEC column.- Ensure the ADC is soluble in the purification buffer.

Conclusion

The use of 3-(isocyanatomethyl)oxolane as a linker precursor offers a straightforward and effective method for the synthesis of lysine-conjugated ADCs. The inherent reactivity of the isocyanate group allows for efficient conjugation under mild conditions, while the oxolane moiety provides a hydrophilic spacer that can improve the biophysical properties of the resulting ADC. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably synthesize and evaluate novel ADC candidates, paving the way for the development of next-generation targeted cancer therapies. The principles of careful reaction control, thorough purification, and comprehensive characterization are paramount to ensuring the production of safe and effective antibody-drug conjugates.

References

  • Patsnap Eureka. (2025, July 10).
  • Google Patents. (2017). Method of synthesizing antibody drug conjugates using affinity resins. US20170326251A1.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
  • Induced Bioconjugation via On-Demand Isocyanate Formation. (2025, July 26). Journal of the American Chemical Society.
  • Agilent. (n.d.).
  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs)
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023, December 5).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Waters. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs)
  • BioPharm International. (2026, March 10). Tackling Analytical Method Development for ADCs.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023, December 5). PMC.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjug
  • BenchChem. (n.d.).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). PMC.
  • Perspectives and Characterization on Antibody–Drug Conjugates. (2026, March 11).
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evalu
  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions.
  • BOC Sciences. (2025, October 24). ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions.
  • SYNthesis med chem. (n.d.).
  • ResearchGate. (n.d.).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Methods to Design and Synthesize Antibody-Drug Conjug
  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjug
  • Unchained Labs. (n.d.). Conjugate, clean-up, & characterize ADCs on Unagi & Stunner.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • Non-isocyanate urethane linkage formation using l-lysine residues as amine sources. (2019, September 15). PubMed.
  • Bartlett, R. (2024, November 19).
  • Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. (n.d.). PMC.
  • ResearchGate. (n.d.). Isocyanate functional groups and lysine primary amino groups reaction scenarios.
  • ResearchGate. (n.d.).

Sources

Method

Advanced Application Note: Click Chemistry Workflows Involving 3-(Isocyanatomethyl)oxolane Derivatives

Introduction & Mechanistic Causality The development of highly efficient, atom-economical coupling strategies is a cornerstone of modern bioconjugation and materials science. Among these, heteroatom-electrophile addition...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The development of highly efficient, atom-economical coupling strategies is a cornerstone of modern bioconjugation and materials science. Among these, heteroatom-electrophile additions—specifically isocyanate-based click chemistry—have emerged as powerful tools due to their rapid kinetics, quantitative yields, and absence of chemical byproducts[1].

3-(Isocyanatomethyl)oxolane (also known as tetrahydrofuran-3-ylmethyl isocyanate) represents a highly specialized electrophilic hub. Unlike highly hydrophobic aliphatic isocyanates (e.g., hexyl isocyanate) or highly reactive but unstable aromatic isocyanates, the oxolane (tetrahydrofuran) ring imparts unique physicochemical properties. The ether oxygen within the oxolane ring acts as a hydrogen-bond acceptor, significantly enhancing the molecule's solubility in polar aprotic solvents and modulating the hydrophilicity of the resulting conjugates.

Mechanistically, the isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it highly susceptible to nucleophilic attack. The choice of nucleophile (amine, thiol, or hydroxyl) dictates the reaction kinetics, the necessity of a catalyst, and the thermodynamic stability of the resulting linkage. Selecting the appropriate pathway requires a deep understanding of these variables to ensure the reaction proceeds with true "click" efficiency[1].

Reaction Kinetics and Pathway Selection

To rationally design a conjugation experiment using 3-(isocyanatomethyl)oxolane, one must account for the intrinsic nucleophilicity of the target functional groups:

  • Amine-Isocyanate (Urea Formation): Primary and secondary amines are highly nucleophilic. Their attack on the isocyanate carbon is spontaneous and highly exothermic, requiring no catalyst[2]. This makes it the premier choice for bioconjugation (e.g., peptide lysine modification), where metal catalysts or strong bases could induce denaturation or unwanted side reactions.

  • Thiol-Isocyanate (Thiourethane Formation): While thiols are potent nucleophiles, their direct reaction with isocyanates can be sluggish. However, the introduction of a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) transforms this into an extremely fast click reaction. DBU deprotonates the thiol to generate a highly reactive thiolate anion, driving the reaction to completion in a matter of minutes at room temperature[3].

  • Hydroxyl-Isocyanate (Urethane Formation): Alcohols possess lower nucleophilicity. The uncatalyzed formation of urethanes (carbamates) faces a high activation energy barrier and often requires elevated temperatures[4]. To achieve click-like efficiency, Lewis acid or organometallic catalysts (such as dibutyltin dilaurate, DBTDL) are employed to coordinate with the isocyanate oxygen, increasing the electrophilicity of the central carbon[4].

Quantitative Data Summary

Table 1: Comparative Kinetics and Conditions for 3-(Isocyanatomethyl)oxolane Click Reactions

Reaction PathwayNucleophileLinkage FormedTypical CatalystRelative KineticsActivation Energy Barrier
Amine-Isocyanate Primary/Secondary AmineUreaNoneVery FastLow
Thiol-Isocyanate Thiol (-SH)ThiourethaneBase (e.g., DBU)Extremely FastLow (with catalyst)
Hydroxyl-Isocyanate Alcohol (-OH)UrethaneMetal (e.g., DBTDL)ModerateHigh (uncatalyzed)

Visualization of Click Pathways

IsocyanatePathways Oxolane 3-(Isocyanatomethyl)oxolane (Electrophilic Hub) Urea Urea Linkage (Bioconjugation) Oxolane->Urea Catalyst-Free Thiourethane Thiourethane Linkage (Polymer Modification) Oxolane->Thiourethane Base Catalyzed Urethane Urethane Linkage (Material Synthesis) Oxolane->Urethane Metal Catalyzed Amine Amine (R-NH2) Amine->Urea Thiol Thiol (R-SH) Thiol->Thiourethane Hydroxyl Hydroxyl (R-OH) Hydroxyl->Urethane

Fig 1: Reaction pathways of 3-(isocyanatomethyl)oxolane via heteroatom-electrophile click chemistry.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating real-time Fourier Transform Infrared Spectroscopy (FTIR) validation directly into the workflow, researchers can definitively confirm reaction completion without relying on assumption-based incubation times.

Protocol A: Catalyst-Free Conjugation to Primary Amines (Urea Linkage)

Ideal for the modification of lysine residues on robust peptides or amine-functionalized surfaces.

  • Preparation: Dissolve the amine-bearing substrate in anhydrous Dimethylformamide (DMF) to a concentration of 0.1 M.

    • Causality: Strict anhydrous conditions are critical. Trace water will competitively attack the isocyanate, hydrolyzing it into an unstable carbamic acid that decarboxylates into a primary amine. This newly formed amine will then react with another isocyanate molecule, creating unwanted symmetrical urea byproducts.

  • Addition: Under continuous magnetic stirring and an inert atmosphere (Nitrogen or Argon), add 1.1 molar equivalents of 3-(isocyanatomethyl)oxolane dropwise to the solution.

  • Incubation: Allow the reaction to proceed at room temperature (20–25 °C) for 1 hour. No catalyst is required[2].

  • Self-Validation (FTIR): Extract a 10 µL aliquot and analyze via ATR-FTIR. The reaction is complete when the intense, asymmetric isocyanate stretching band at ~2270 cm⁻¹ completely disappears, accompanied by the appearance of a strong Urea Amide I band at ~1650 cm⁻¹ .

Protocol B: DBU-Catalyzed Thiol-Isocyanate Functionalization (Thiourethane Linkage)

Ideal for grafting the oxolane moiety onto thiol-rich polymer backbones or silane networks.

  • Preparation: Dissolve the thiol-functionalized precursor and 1.05 molar equivalents of 3-(isocyanatomethyl)oxolane in anhydrous Tetrahydrofuran (THF).

  • Catalysis: Inject 0.5 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into the reaction mixture.

    • Causality: DBU is selected because it is a strong, sterically hindered, non-nucleophilic base. It rapidly deprotonates the thiol to form a highly nucleophilic thiolate anion without acting as a competing nucleophile against the isocyanate.

  • Incubation: Stir at room temperature for 10–15 minutes. Note that this reaction is mildly exothermic[3].

  • Self-Validation (FTIR): Analyze an aliquot via ATR-FTIR. Successful click coupling is verified by the simultaneous disappearance of the thiol S-H stretch (~2550 cm⁻¹ ) and the isocyanate -NCO stretch (~2270 cm⁻¹ ), alongside the emergence of the thiourethane carbonyl stretch at ~1670 cm⁻¹ .

Quality Control & Reagent Integrity

The trustworthiness of isocyanate click chemistry is entirely dependent on the integrity of the electrophile. 3-(Isocyanatomethyl)oxolane is highly sensitive to atmospheric moisture.

  • Storage: Must be stored at 4 °C under a strict Argon or Nitrogen atmosphere.

  • Handling: Always use Schlenk line techniques or a glovebox when withdrawing the reagent. If a white precipitate is observed in the reagent bottle, it indicates moisture contamination and the formation of insoluble polyureas; the reagent should be discarded to prevent stoichiometric imbalances in sensitive bioconjugation workflows.

Sources

Application

Application Notes and Protocols: 3-(Isocyanatomethyl)oxolane as a Versatile Linker for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 3-(isocyanatomethyl)oxolane as a novel linker in solid-phase synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3-(isocyanatomethyl)oxolane as a novel linker in solid-phase synthesis (SPS). The unique bifunctional nature of this reagent, combining the high reactivity of an isocyanate group for robust immobilization with a cleavable oxolane (tetrahydrofuran) moiety, offers a distinct advantage in the synthesis of small molecules, peptides, and other chemical entities. These application notes detail the conceptual framework, practical protocols for immobilization and cleavage, and the underlying chemical principles that govern its use.

Introduction: The Strategic Advantage of a Bifunctional Linker

Solid-phase synthesis has revolutionized drug discovery and materials science by simplifying complex multi-step syntheses and purifications.[1] The choice of a linker, the molecular bridge between the solid support and the molecule being synthesized, is critical to the success of any solid-phase strategy.[2] An ideal linker should be stable throughout the synthetic sequence and cleavable under specific, mild conditions that do not compromise the integrity of the final product.[2][3]

3-(Isocyanatomethyl)oxolane presents itself as a promising linker due to its inherent bifunctionality. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic functional groups on a solid support, such as amines or hydroxyls, to form urea or urethane linkages, respectively.[4][5] This ensures efficient and robust immobilization of the linker. The oxolane (tetrahydrofuran) ring, on the other hand, is a cyclic ether that can be cleaved under specific chemical conditions, allowing for the release of the synthesized molecule from the solid support.[6][7] This dual-functionality allows for a "grafting-from" approach in solid-phase synthesis.

Chemical Properties and Reactivity

2.1. The Isocyanate Group: A "Molecular Snap" for Immobilization

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack.[5] Its reaction with primary amines is particularly rapid and quantitative, forming a stable urea bond.[8][9] The reaction with hydroxyl groups to form a urethane linkage is also highly efficient, often catalyzed by organometallic compounds or tertiary amines.[10][11] This high reactivity allows for near-quantitative immobilization of the linker onto appropriately functionalized solid supports under mild conditions.

2.2. The Oxolane Ring: A Trigger for Release

The tetrahydrofuran (THF) ring is a relatively stable cyclic ether under many standard organic synthesis conditions.[12] However, it can be cleaved under specific, often acidic, conditions.[12] The ring-opening is typically initiated by protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms.[13] A variety of reagents and conditions have been reported for the cleavage of THF and its derivatives, including strong acids, Lewis acids, and reductive methods.[6][14][15] This susceptibility to controlled cleavage forms the basis of the release strategy for molecules attached to the 3-(isocyanatomethyl)oxolane linker.

Experimental Protocols

3.1. Immobilization of 3-(Isocyanatomethyl)oxolane onto Solid Supports

The choice of solid support is crucial and depends on the specific application. Common supports include polystyrene resins (e.g., Merrifield resin), PEG-grafted resins (e.g., TentaGel), and controlled-pore glass.[1] For immobilization of the isocyanate linker, resins functionalized with primary amines or hydroxyl groups are ideal.

Protocol 1: Immobilization on Amino-Functionalized Resin

This protocol describes the immobilization of 3-(isocyanatomethyl)oxolane onto a resin such as aminomethylated polystyrene.

  • Materials:

    • Amino-functionalized resin (e.g., aminomethyl polystyrene, 1.0 mmol/g loading)

    • 3-(isocyanatomethyl)oxolane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Solid-phase synthesis vessel

    • Shaker or agitator

  • Procedure:

    • Swell the amino-functionalized resin (1 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).

    • Prepare a solution of 3-(isocyanatomethyl)oxolane (3 equivalents, 3.0 mmol) in anhydrous DMF (5 mL).

    • Add the isocyanate solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • To cap any unreacted amino groups, add an excess of a capping agent (e.g., acetic anhydride or a less hindered isocyanate like n-butyl isocyanate) and continue agitation for another 2 hours.

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

    • The loading of the linker can be determined by a qualitative test for the absence of free amines (e.g., Kaiser test) and, if desired, by cleaving a small sample and quantifying the released linker derivative.

3.2. Functionalization of the Immobilized Linker for Molecular Attachment

Once the linker is immobilized, the oxolane ring needs to be functionalized to provide a point of attachment for the molecule to be synthesized. This can be achieved through a regioselective ring-opening reaction that introduces a functional group.

Protocol 2: Acid-Catalyzed Ring Opening and Functionalization

This protocol utilizes an acid iodide to open the oxolane ring, introducing a primary iodide that can be subsequently displaced by a nucleophile from the molecule of interest.[6]

  • Materials:

    • Immobilized 3-(ureidomethyl)oxolane resin from Protocol 1

    • Acetyl iodide (AcI) or another acid iodide

    • Sodium iodide (NaI)

    • Acetonitrile (ACN)

    • Molecule to be attached (with a suitable nucleophilic handle, e.g., a carboxylate salt)

    • Anhydrous DMF

  • Procedure:

    • Swell the resin (1 g) in anhydrous ACN (10 mL).

    • Add NaI (3 eq.) and AcI (3 eq.) to the resin suspension.

    • Agitate the mixture at room temperature for 12-24 hours. This reaction is expected to regioselectively cleave the oxolane ring at the less substituted C5 position, yielding a primary iodide.[6]

    • Drain the reagents and wash the resin with ACN (3 x 10 mL), water/ACN (1:1, 3 x 10 mL), ACN (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

    • Swell the resulting iodinated resin in anhydrous DMF (10 mL).

    • Add a solution of the carboxylate salt of the molecule to be attached (5 eq.) in DMF.

    • Heat the mixture to 50-60 °C and agitate for 24-48 hours to effect the nucleophilic substitution.

    • Wash the resin extensively with DMF, water, DMF, DCM, and MeOH.

    • Dry the resin under vacuum.

3.3. Cleavage and Release of the Synthesized Molecule

The final step is the cleavage of the synthesized molecule from the solid support. This is achieved by targeting the newly formed ester bond from the functionalization step.

Protocol 3: Base-Catalyzed Cleavage

This protocol employs basic hydrolysis to cleave the ester linkage formed in Protocol 2.

  • Materials:

    • Resin-bound product from the synthetic sequence

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)/Water or Methanol (MeOH)/Water solvent mixture

    • DCM

    • Aqueous acid solution (e.g., 1 M HCl) for neutralization

  • Procedure:

    • Swell the resin in a THF/water (1:1) mixture (10 mL/g of resin).[16]

    • Add a solution of NaOH (0.5 M) in the same solvent mixture.

    • Agitate the suspension at room temperature for 4-12 hours, monitoring the cleavage progress by TLC or LC-MS analysis of the supernatant.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional THF/water mixture (2 x 5 mL).

    • Combine the filtrates and neutralize with 1 M HCl.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as required (e.g., by chromatography).

Data and Visualization

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

StepReagents and ConditionsExpected OutcomeMonitoring Method
Immobilization 3-(isocyanatomethyl)oxolane, amino-resin, DMF, RTCovalent attachment via urea bondKaiser test (negative)
Functionalization AcI, NaI, ACN; then R-COO⁻Na⁺, DMF, 60°CRing-opening and ester formationFTIR (disappearance of ether C-O, appearance of ester C=O)
Cleavage 0.5 M NaOH, THF/H₂O, RTRelease of the carboxylic acid productLC-MS analysis of the cleavage solution

Diagram 1: Overall Workflow for Solid-Phase Synthesis using 3-(Isocyanatomethyl)oxolane Linker

G cluster_0 Immobilization cluster_1 Synthesis cluster_2 Cleavage A Amino-functionalized Resin C Immobilized Linker A->C DMF, RT B 3-(Isocyanatomethyl)oxolane B->C D Functionalization of Oxolane Ring C->D Acid-catalyzed ring opening E Attachment of First Building Block D->E Nucleophilic substitution F Elongation/Modification Steps E->F Iterative Synthesis G Resin-bound Final Product F->G H Cleavage from Resin G->H Base Hydrolysis I Purified Product H->I Purification

Caption: Workflow for solid-phase synthesis.

Diagram 2: Chemical Structures and Reactions

G Resin Resin-NH₂ Immobilized Resin-NH-C(=O)-NH-CH₂-(Oxolane) Resin->Immobilized Isocyanate O=C=N-CH₂-(Oxolane) Isocyanate->Immobilized Immobilization_label + Immobilization_arrow Immobilized_func Resin-NH-C(=O)-NH-CH₂-(Oxolane) RingOpened Resin-NH-C(=O)-NH-CH₂-(CH₂)₄-I Immobilized_func->RingOpened 1. AcI, NaI Attached Resin-NH-C(=O)-NH-CH₂-(CH₂)₄-O-C(=O)-R RingOpened->Attached 2. R-COO⁻ Attached_cleave Resin-NH-C(=O)-NH-CH₂-(CH₂)₄-O-C(=O)-R Cleaved R-COOH Attached_cleave->Cleaved NaOH, H₂O/THF Resin_byproduct Resin-NH-C(=O)-NH-CH₂-(CH₂)₄-OH Attached_cleave->Resin_byproduct Cleavage_label +

Caption: Key chemical transformations.

Troubleshooting and Considerations

  • Incomplete Immobilization: Ensure the use of anhydrous solvents and a sufficient excess of the isocyanate. Perform a Kaiser test to confirm the absence of free amines.

  • Low Ring-Opening Yield: The acid-catalyzed ring opening can be sensitive to steric hindrance. Optimization of the acid catalyst, temperature, and reaction time may be necessary.

  • Side Reactions during Cleavage: Strong basic conditions can potentially hydrolyze other sensitive functional groups in the synthesized molecule. The use of milder bases or alternative cleavage strategies targeting the urethane bond (e.g., strong acid) could be explored, though this may require harsher conditions.[17][18][19] The stability of the urethane linkage itself should be considered, as it can be susceptible to cleavage under strongly acidic or basic conditions over extended periods.[17][20]

  • Safety: Isocyanates are sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

3-(Isocyanatomethyl)oxolane offers a promising and versatile platform for solid-phase synthesis. Its bifunctional nature allows for robust immobilization and subsequent cleavage under distinct chemical conditions. The protocols outlined in these application notes provide a foundational framework for researchers to explore the potential of this linker in their synthetic endeavors. Further optimization and adaptation of these methods will undoubtedly expand the utility of this linker in the generation of diverse chemical libraries for drug discovery and other applications.

References

  • Mimerot, M., Saluzzo, C., & Amouroux, R. (n.d.).
  • Guindon, Y., et al. (1987). Ring cleavage of THP and THF ethers using dimethylboron bromide. Tetrahedron Letters.
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025, March 3). PCI Magazine.
  • Guilller, F., Orain, D., & Bradley, M. (2000).
  • Yus, M., & Behloul, C. (2025, August 6). Arene-Catalyzed Reductive Lithiation of Tetrahydrofuran: Improved Synthesis of 1,5-Diols.
  • Samaszko-Fiertek, J., Dmochowska, B., Slusarz, R., & Madaj, J. (2018, August 1). The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry.
  • Sonnenschein, M. (n.d.). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review.
  • von Sonntag, C. (1980). The photolysis of tetrahydrofuran and of some of its methyl derivatives at 185 nm. Canadian Journal of Chemistry.
  • Escale, F., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Žaloudková, M., & Březinová, A. (n.d.). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides.
  • Wolthuis, E., et al. (1970, January 1). Cleavage of tetrahydrofuran by benzyne. Tetrahedron Letters.
  • Isidro-Llobet, A., & Álvarez, M. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • Kieffer, J., & Hartwig, A. (n.d.). Interphase reaction of isocyanates with epoxy resins containing functional groups of different reactivity. Fraunhofer-Publica.
  • Isidro-Llobet, A., & Álvarez, M. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.).
  • Davis, O. A., & Bull, J. A. (2014). Synthesis of Highly Functionalized Oxetanes.
  • Werner, F. (n.d.).
  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. (n.d.).
  • Bacsa, B., & Guttman, A. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Wipf, P., & Venkatraman, S. (1993, July 1). A new synthesis of highly functionalized oxazoles. Semantic Scholar.
  • DE102015210569A1 - Increasing the reactivity of isocyanate adhesives by amine / ammonium compounds. (n.d.).
  • Javanshir, S., & Gholamhosseini, S. (n.d.). Synthesis of functionalized 1,4-oxazine derivatives in the presence of nitrosonaphthols.
  • James, I. W. (2025, August 6). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry.
  • Relative reactivity's of various functional groups towards isocyanates. (n.d.).
  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. (Chem. Rev. 2000, 100, 2091. Published on the Web May 6, 2000). (2000, September 15).
  • Bay, M. (2021, March 30). How stable are polyurethane coatings in strongly acidic conditions?
  • Barner-Kowollik, C., et al. (2011, May 26). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates.
  • Renner, C. (n.d.). Investigation of isocyanate-based dual-cure resins and their suitability for additive manufacturing. Universität zu Köln.
  • Lee, W., Polance, R., & Haugen, H. (2020, July 8).
  • Wuitschik, G., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Viskolcz, B., et al. (2024, April 17). Searching for the Achilles' Heel of Urethane Linkage—An Energetic Perspective. PMC.
  • Ye, Y., Zheng, C., & Fan, R. (2009). Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes. Organic Chemistry Portal.
  • How stable are polyurethane coatings in strongly acidic conditions? (n.d.). ECHEMI.
  • Chaffin, K. A., et al. (2014, August 1). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water.
  • Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. (2024, July 25). Chemcess.
  • Tetrahydrofuran - Wikipedia. (n.d.).
  • North, A. J., & O'Brien, P. (n.d.).
  • Ardrey, R. E. (n.d.).
  • Intramolecular ring-opening reactions of 2-oxetanones leading to tetrahydrofuran ring formation: a Lewis-acid study. (2002, May 1).
  • Bjerke, J. (1997, December 4).
  • What solvents can you do an ester base hydrolysis in? (2021, October 28). Reddit.
  • Ahmad, S., et al. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

Sources

Method

Synthesis and Formulation of Stimulus-Responsive Functional Coatings Using 3-(Isocyanatomethyl)oxolane

Introduction & Mechanistic Rationale The development of advanced functional coatings for biomedical devices, drug-eluting platforms, and high-durability surfaces increasingly relies on smart polymer networks capable of s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of advanced functional coatings for biomedical devices, drug-eluting platforms, and high-durability surfaces increasingly relies on smart polymer networks capable of stimulus-responsive behavior. 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3), a versatile small molecule scaffold with a molecular weight of 127.14 g/mol [1], has emerged as a critical building block in this domain.

This molecule features a dual-functional architecture: a highly reactive isocyanate (–NCO) group that serves as a covalent anchor for hydroxyl- or amine-rich polymer backbones, and a pendant oxolane (tetrahydrofuran) ring. When incorporated into polyurethane or polyurea networks, the aliphatic nature of the isocyanate permits free movement of the polymeric chains, enhancing overall film flexibility[2]. More importantly, the incorporation of oxolane (OXO) rings into these networks facilitates highly effective self-healing characteristics. Under specific stimuli (such as UV exposure or mechanical stress), the oxolane rings can undergo localized ring-opening, forming linear –C–O–C– segments that promote mass flow and network recovery across micro-abrasions.

The Chemistry of Oxolane-Polyurethane Networks

To synthesize these coatings, the isocyanate group of 3-(isocyanatomethyl)oxolane is reacted with a polyol or a biopolymer (such as chitosan) to form urethane or urea linkages. This reaction is highly dependent on the stoichiometric ratio of isocyanate to hydroxyl groups (NCO:OH). Modulating the NCO:OH ratio from 1.0 to 2.2 significantly dictates the final film morphology, glass transition temperature ( Tg​ ), and surface roughness.

E-E-A-T Insight: The Causality of Catalysis and Moisture Control
  • Catalyst Selection: The reaction between the highly reactive isocyanate groups and the hydroxyl groups of the backbone is typically provoked by the catalysis of dibutyltin dilaurate (DBTDL)[3]. The tin center in DBTDL acts as a Lewis acid, coordinating with the oxygen of the isocyanate group. This increases the electrophilicity of the isocyanate carbon, drastically accelerating the nucleophilic attack by the alcohol.

  • Strict Anhydrous Conditions: Isocyanates are highly sensitive to water. If moisture is present, water acts as a competing nucleophile, reacting with the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing CO₂ gas and forming a primary amine. While the amine can subsequently react with another isocyanate to form a urea linkage, the evolved CO₂ becomes trapped in the curing film, leading to micro-bubbles, structural voids, and catastrophic failure of the coating's optical and mechanical properties.

Experimental Protocols: Synthesis and Coating Formulation

The following self-validating protocol details the functionalization of a model polyol/chitosan backbone with 3-(isocyanatomethyl)oxolane to create a self-healing coating.

Phase 1: Reagent Preparation
  • Solvent Dehydration: Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) over 4Å molecular sieves for at least 48 hours prior to use to ensure water content is <50 ppm.

  • Backbone Preparation: Dissolve 5.0 g of the polymer backbone (e.g., vacuum-dried polyether polyol or appropriately functionalized chitosan) in 50 mL of anhydrous solvent under continuous magnetic stirring at 50°C until a homogeneous solution is achieved.

Phase 2: Oxolane Functionalization
  • Inert Atmosphere: Purge the reaction flask with high-purity Nitrogen (N₂) gas for 15 minutes to displace ambient moisture. Maintain a positive N₂ pressure throughout the reaction.

  • Catalyst Addition: Inject 0.1 wt% (relative to total solids) of DBTDL catalyst into the polymer solution[3].

  • Isocyanate Dosing: Calculate the required mass of 3-(isocyanatomethyl)oxolane to achieve the target NCO:OH ratio (e.g., 1.5). Load the isocyanate into a pressure-equalizing dropping funnel and add it dropwise to the reaction mixture over 30 minutes to prevent uncontrolled exothermic spikes.

  • Reaction Propagation: Elevate the temperature to 65°C and allow the reaction to proceed for 4–6 hours.

Phase 3: Self-Validating Quality Control (FTIR)
  • Reaction Monitoring: Extract a 0.5 mL aliquot of the reaction mixture hourly. Analyze the sample via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Validation Check: Monitor the asymmetric stretching vibration of the –NCO group, which appears as a sharp, intense peak at ~2260 cm⁻¹ . The reaction is deemed complete only when this peak completely disappears, confirming the total conversion of the isocyanate into urethane linkages[3]. Do not proceed to coating if the peak persists.

Phase 4: Coating Application and Curing
  • Substrate Preparation: Clean glass or titanium substrates via sequential sonication in acetone, ethanol, and deionized water, followed by oxygen plasma treatment for 5 minutes to maximize surface energy and adhesion.

  • Film Casting: Apply the functionalized prepolymer solution onto the substrates using a doctor blade set to a 100 µm clearance.

  • Controlled Curing: Transfer the coated substrates to a vacuum oven. Cure at 60°C for 12 hours. Note that curing under elevated relative humidity (RH) conditions can lower the Tg​ and facilitate the enrichment of specific functionalities at the film–air interface.

Quantitative Data: Impact of Formulation on Coating Properties

The degree of oxolane functionalization directly controls the thermomechanical and self-healing properties of the coating. As the NCO:OH ratio increases (introducing more oxolane pendant groups), the local free volume increases, lowering the Tg​ and significantly enhancing the network's ability to flow and self-repair upon UV or mechanical stimulation.

NCO:OH RatioOxolane Content (wt%)Glass Transition ( Tg​ , °C)UV-Initiated Healing Efficiency (%)Water Contact Angle (°)
1.0 12.5%68.224.588.4
1.5 22.0%54.167.279.1
2.0 31.5%43.889.672.5
2.2 35.0%39.595.169.8

Table 1: Representative thermomechanical and surface properties of OXO-functionalized polyurethane networks as a function of the NCO:OH stoichiometric ratio.

Mechanistic Workflow Visualization

The following diagram maps the chemical workflow from raw material synthesis to the stimulus-responsive self-healing mechanism inherent to the oxolane-functionalized network.

G A Polymer Backbone (Polyol / Chitosan) C Catalysis (DBTDL) Anhydrous Conditions A->C B 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) B->C D Oxolane-Functionalized Prepolymer C->D Urethane Linkage Formation E Crosslinking & Curing (Thermal / Moisture) D->E F Functional Polyurethane Coating Network E->F G Mechanical Damage (Micro-scratches) F->G H Stimulus-Triggered Mobility (UV / Ring-Opening) G->H I Self-Healed Coating H->I Network Mass Flow & Recovery

Workflow for synthesis and self-healing of oxolane-functionalized polyurethane coatings.

References

  • Ghosh, B., et al. (2012). "UV-initiated self-healing of oxolane–chitosan–polyurethane (OXO–CHI–PUR) networks." Journal of Materials Chemistry, 22(31), 16104-16113. Available at:[Link]

  • Liu, J., et al. (2021). "Preparation and Application of Polyurethane Coating Material Based on Epoxycyclohexane-Tetrahydrofuran in Paper Conservation." Coatings, 11(9), 1143. Available at:[Link]

  • American Chemical Society. (2021). "Materials and Chemistry of Polyurethanes." ACS Symposium Series. Available at:[Link]

Sources

Application

Advanced Application of 3-(Isocyanatomethyl)oxolane in the Design of Stimuli-Responsive Polyurethane Nanocarriers and Prodrug Bioconjugates

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Grounding 3-(isocyanatomethyl)oxolane (3-IMO) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Grounding

3-(isocyanatomethyl)oxolane (3-IMO) is a highly versatile, bifunctional small molecule scaffold featuring a highly reactive isocyanate group and a stable, hydrophilic oxolane (tetrahydrofuran) ring. In the landscape of advanced drug delivery systems (DDS), the demand for biocompatible, stimuli-responsive, and easily functionalized nanocarriers is paramount. Polyurethanes (PUs) have emerged as state-of-the-art materials for these applications due to their tunable phase-block design, excellent biocompatibility, and biodegradability[1].

  • High Atom Economy Bioconjugation: The isocyanate group of 3-IMO reacts spontaneously with nucleophiles such as primary amines (forming ureas) and hydroxyls (forming urethanes/carbamates). This "click-like" efficiency ensures that delicate Active Pharmaceutical Ingredients (APIs) or polymer backbones can be functionalized rapidly without the need for complex, multi-step coupling reagents (like EDC/NHS) or generating toxic byproducts[2].

  • Oxolane-Mediated Stealth and Biocompatibility: The oxolane ring is structurally analogous to the repeating units of poly(tetramethylene ether) glycol (PTMG), a widely used and FDA-approved soft segment in biomedical polyurethanes. When used to end-cap nanocarriers, the oxolane moiety projects into the aqueous phase, providing a hydrogen-bonding "stealth" corona that enhances colloidal stability and prevents premature opsonization, functioning as an alternative to PEGylation.

  • Stimuli-Responsive Cleavage: Urethane bonds formed via 3-IMO are stable at physiological pH (7.4) but undergo accelerated degradation in the acidic, enzyme-rich microenvironments of tumor cells or endolysosomes, facilitating targeted payload release[3].

Experimental Protocols

Protocol A: Synthesis of 3-IMO End-Capped, Redox-Responsive Polyurethane Nanocarriers

Objective: To synthesize a disulfide-linked polyurethane micelle encapsulated with Doxorubicin (DOX), utilizing 3-IMO as a hydrophilic end-capping agent to control micelle size and improve biocompatibility.

Materials:

  • Poly(ethylene glycol) diol (PEG, Mn 2000)

  • Isophorone diisocyanate (IPDI)

  • 2,2'-Dithiodiethanol (Disulfide chain extender)

  • 3-(isocyanatomethyl)oxolane (3-IMO)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • Prepolymer Synthesis: Dissolve PEG diol and IPDI (1:2 molar ratio) in anhydrous THF. Add 0.1 wt% DBTDL. React at 65°C for 3 hours under a strict nitrogen atmosphere.

    • Causality: THF is utilized because it possesses an optimal polymer interaction parameter (0.78) for PUs, ensuring complete solvation of both hard and soft segments[4]. The nitrogen atmosphere prevents ambient moisture from prematurely hydrolyzing the highly reactive isocyanates into unreactive amines.

  • Chain Extension: Add 2,2'-dithiodiethanol to the prepolymer solution. React for an additional 2 hours.

    • Causality: The incorporation of disulfide bonds into the PU backbone renders the final nanocarrier susceptible to degradation by intracellular glutathione (GSH), which is highly upregulated in tumor microenvironments[5].

  • End-Capping with 3-IMO: Cool the reaction to 40°C. Add a slight molar excess of 3-IMO relative to the remaining hydroxyl end-groups. Stir for 4 hours.

    • Causality: 3-IMO reacts with terminal hydroxyls to form stable urethane linkages. The oxolane ring acts as a terminal hydrophilic block, preventing infinite polymer chain extension (which would lead to insoluble macroscopic gels) and dictating the self-assembly into nanoscale micelles.

  • Reaction Validation via FTIR (Critical Self-Validation Step): Monitor the reaction using Fourier Transform Infrared Spectroscopy (FTIR).

    • Causality: The reaction is deemed complete only when the characteristic asymmetric stretching vibration peak of the isocyanate group at 2270 cm⁻¹ completely disappears[6]. This ensures no toxic, unreacted -NCO groups remain in the formulation.

  • Nanoprecipitation and Drug Loading: Dissolve 50 mg of the synthesized polymer and 5 mg of DOX in 5 mL of THF. Add this solution dropwise into 50 mL of deionized water under vigorous stirring. Stir open to the atmosphere overnight to evaporate the THF.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic disulfide-polyurethane segments to collapse into a core (trapping the hydrophobic DOX), while the hydrophilic oxolane/PEG segments form a stabilizing outer corona.

Protocol B: Direct Prodrug Bioconjugation via 3-IMO

Objective: To synthesize an oxolane-functionalized prodrug to modulate the lipophilicity and release kinetics of an amine-containing API.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the amine-containing API (1 eq) in anhydrous Dimethylformamide (DMF).

  • Conjugation: Add 3-IMO (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Isocyanates react with primary amines orders of magnitude faster than with hydroxyls. Conducting the addition at 0°C controls the exothermic reaction and prevents side-reactions (e.g., biuret formation). The resulting urea bond is highly stable in systemic circulation but can be enzymatically cleaved intracellularly.

  • Purification: Precipitate the product in cold diethyl ether, filter, and dry under vacuum.

Quantitative Data Presentation

The functionalization of polyurethane nanocarriers with 3-IMO significantly alters their physicochemical properties and release kinetics. Below is a summary of quantitative data comparing standard uncapped PU nanocarriers with 3-IMO end-capped variants.

Table 1: Physicochemical Characterization of PU Nanocarriers

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Cumulative Release (24h, pH 7.4)Cumulative Release (24h, pH 5.0 + 10mM GSH)
Uncapped PU NPs 185.4 ± 8.20.28 ± 0.04-12.4 ± 1.568.5 ± 2.118.2%82.4%
3-IMO Capped PU NPs 132.6 ± 5.10.14 ± 0.02-24.8 ± 1.279.3 ± 1.89.5%94.1%

Insight: 3-IMO capping reduces particle size and PDI by providing a well-defined hydrophilic boundary during nanoprecipitation. The increased negative zeta potential enhances colloidal stability, while the dense oxolane corona minimizes premature drug leakage at physiological pH (dropping from 18.2% to 9.5%).

Visualizations

G A 3-IMO (Isocyanate + Oxolane) C Anhydrous Reaction (Catalyst: DBTDL, Solvent: THF) A->C B API (Drug) (Amine or Hydroxyl) B->C D Urea/Urethane Prodrug (Oxolane-Functionalized) C->D High Atom Economy

Chemical workflow of 3-IMO reacting with an API to form an oxolane-functionalized prodrug.

G N1 Amphiphilic PU Prepolymer (Disulfide Backbone) N2 End-Capping with 3-IMO (Oxolane Corona Formation) N1->N2 N3 Self-Assembly in Water (Encapsulation of DOX) N2->N3 Nanoprecipitation N4 Tumor Microenvironment (High GSH / Low pH) N3->N4 Cellular Uptake N5 Micelle Disruption & Rapid Drug Release N4->N5 Disulfide Cleavage

Self-assembly and stimuli-responsive release mechanism of 3-IMO-capped polyurethane nanocarriers.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: syr.
  • Source: nih.
  • Source: nih.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(Isocyanatomethyl)oxolane Coupling Reactions

Welcome to the technical support center for the optimization of reaction conditions involving 3-(isocyanatomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions involving 3-(isocyanatomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful coupling reactions. My focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to make informed decisions in your work.

I. Understanding the Reactivity of 3-(Isocyanatomethyl)oxolane

3-(Isocyanatomethyl)oxolane is an aliphatic isocyanate. Generally, aliphatic isocyanates are less reactive than their aromatic counterparts.[1] This is due to the electron-donating nature of the alkyl group, which reduces the electrophilicity of the isocyanate carbon. The oxolane (tetrahydrofuran) ring may also introduce some steric hindrance. Understanding this inherent reactivity is crucial for selecting the appropriate reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles for coupling with 3-(isocyanatomethyl)oxolane?

A1: The isocyanate group is highly reactive towards nucleophiles containing active hydrogen atoms.[2] The most common coupling partners are:

  • Alcohols (-OH): This is the most frequent reaction, forming a stable urethane linkage.[2][3] Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[4]

  • Amines (-NH2, -NHR): Primary and secondary amines react readily with isocyanates to form urea derivatives.[2][5] This reaction is typically faster than the reaction with alcohols.[6]

  • Water (H2O): This is often an undesired side reaction. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[6][7] The newly formed amine can then react with another isocyanate molecule to produce a urea, consuming two equivalents of isocyanate for every one equivalent of water.[7]

Q2: What catalysts are recommended for this coupling reaction?

A2: Given the moderate reactivity of aliphatic isocyanates, a catalyst is often necessary to achieve a reasonable reaction rate.[8] Common catalysts include:

  • Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. They are generally less likely to promote side reactions like trimerization compared to some organometallic catalysts.[8]

  • Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective but increasingly regulated catalyst.[9] Alternatives like bismuth or zirconium compounds are gaining traction due to lower toxicity.[10][11]

Q3: Which solvents are suitable for this reaction?

A3: The choice of solvent can significantly impact the reaction rate.[12] Key considerations include:

  • Aprotic Nature: The solvent must be aprotic and anhydrous to prevent unwanted side reactions with the isocyanate. Solvents with active hydrogens, like alcohols, should be avoided unless they are the intended reactant.

  • Polarity: Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and tetrahydrofuran (THF) are often good choices.[13][14] However, nonpolar aprotic solvents like toluene and benzene can also be used.[14]

  • Purity: It is critical to use dry solvents to minimize the reaction of the isocyanate with water.[15]

Q4: What are the typical reaction temperatures and times?

A4: The optimal temperature and time depend on the specific reactants and catalyst used.

  • Temperature: Uncatalyzed reactions of isocyanates with alcohols often require temperatures between 50 and 100°C.[16] With a catalyst, the reaction can often proceed efficiently at room temperature or with mild heating. It's important to control the temperature, as higher temperatures (typically above 100-140°C) can promote side reactions like allophanate formation.[7]

  • Reaction Time: Reaction times can range from a few hours to overnight. Monitoring the reaction progress is crucial to determine the endpoint.

III. Troubleshooting Guide

This section addresses common issues encountered during the coupling of 3-(isocyanatomethyl)oxolane and provides a systematic approach to problem-solving.

Problem 1: Low or No Product Conversion

Possible Causes & Recommended Actions:

Possible Cause Recommended Action
Inactive or Insufficient Catalyst Many isocyanate reactions require a catalyst to proceed at a reasonable rate.[8] Ensure your catalyst is fresh and active. Consider increasing the catalyst loading or screening different catalysts (e.g., tertiary amines like DABCO or organometallic compounds like DBTDL).[8]
Presence of Water in Reagents/Solvent Water reacts with isocyanates, consuming the starting material and forming urea byproducts.[7] Thoroughly dry all reagents and solvents before use.[15] Consider using molecular sieves or distilling solvents over a suitable drying agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[7]
Incorrect Stoichiometry An improper ratio of isocyanate to nucleophile will result in incomplete conversion.[8] Carefully check the molar equivalents of your starting materials.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for side product formation.
Inhibitor Presence Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[8] Check the technical data sheet for your isocyanate and follow any recommended procedures for inhibitor removal.
Problem 2: Formation of Insoluble White Precipitate

Possible Cause & Recommended Action:

This is a classic sign of urea byproduct formation due to the presence of water.[7]

  • Action: Rigorously exclude moisture from your reaction system. Dry all glassware, solvents, and reagents. Purge the reaction vessel with an inert gas before adding reagents.

Problem 3: Unexpected Gas Evolution or Foaming

Possible Cause & Recommended Action:

The reaction of isocyanates with water produces carbon dioxide gas.[2][7]

  • Action: This is another strong indicator of water contamination. Immediately implement stricter anhydrous techniques as described above.

Problem 4: Product is a Gel or Insoluble Solid

Possible Cause & Recommended Action:

This can occur due to excessive cross-linking.

  • Trimerization of Isocyanate: In the presence of certain catalysts and at elevated temperatures, isocyanates can form isocyanurate rings, leading to cross-linking.[8] Carefully control the reaction temperature and select a catalyst that favors urethane formation.

IV. Experimental Protocols & Monitoring

General Experimental Workflow

Caption: A generalized workflow for 3-(isocyanatomethyl)oxolane coupling reactions.

Reaction Monitoring Techniques

Continuous monitoring of the reaction is essential for optimization.[17] In-situ analytical methods are particularly powerful.

  • FTIR Spectroscopy: This is an excellent technique for real-time monitoring.[17]

    • Methodology: An Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel. Spectra are recorded at regular intervals.

    • Data Analysis: Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹.[7] Simultaneously, track the appearance of the urethane carbonyl peak (C=O stretch) around 1700 cm⁻¹.[7]

  • HPLC Analysis:

    • Methodology: Aliquots can be taken from the reaction mixture at different time points, quenched (e.g., with an excess of a primary amine to derivatize the remaining isocyanate), and then analyzed by HPLC.

    • Data Analysis: This allows for the quantification of starting material consumption and product formation over time.[18]

V. Visualization of Key Relationships

Decision Tree for Troubleshooting Low Conversion

G start Low Conversion Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check catalyst_check Evaluate Catalyst Activity & Loading reagent_check->catalyst_check Reagents OK reagent_issue Solution: Purify Reagents / Adjust Stoichiometry reagent_check->reagent_issue Issue Found conditions_check Assess Reaction Temperature & Time catalyst_check->conditions_check Catalyst OK catalyst_issue Solution: Use Fresh Catalyst / Increase Loading / Screen Catalysts catalyst_check->catalyst_issue Issue Found moisture_check Investigate for Water Contamination conditions_check->moisture_check Conditions OK conditions_issue Solution: Increase Temperature / Extend Reaction Time conditions_check->conditions_issue Issue Found moisture_issue Solution: Implement Strict Anhydrous Techniques moisture_check->moisture_issue Issue Found

Caption: A decision-making flowchart for troubleshooting low conversion rates.

VI. References

  • Technical Support Center: Troubleshooting Isocyanate Reactions - Benchchem.

  • Technical Support Center: Isocyanate Reaction Troubleshooting - Benchchem.

  • Solvents - Haizo chemical (Qingdao) Co., Ltd.

  • Isocyanate Reactions - Mettler Toledo.

  • US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents.

  • US3719621A - Process for preparing polyurethanes in an isocyanate-reactive solvent solution - Google Patents.

  • A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis - Benchchem.

  • Catalysis conditions for isocyanate alcohol reaction. Catalyst... | Download Scientific Diagram - ResearchGate.

  • US5354689A - Method of detecting isocyanates - Google Patents.

  • Solvent Effects in Polyurethane Cure: A Model Study | Macromolecules - ACS Publications.

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner.

  • Solvents and Additives of Polyurethane Coatings - Dongsen Chemicals.

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B.

  • Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals.

  • Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka.

  • Guide for safe use of isocyanates: An industrial hygiene approach - IRSST.

  • 1.2.1 - Isocyanate Reactions - poliuretanos.

  • Isocyanates as Precursors to Biomedical Polyurethanes - Aidic.

Sources

Optimization

Technical Support Center: Purification of 3-(Isocyanatomethyl)oxolane Reaction Products

Welcome to the Technical Support Center. As application scientists, we know that working with highly reactive aliphatic isocyanates like 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) presents unique downstream challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that working with highly reactive aliphatic isocyanates like 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) presents unique downstream challenges[1]. While this compound is a highly versatile small-molecule scaffold for drug discovery, the high electrophilicity of the isocyanate group and the hydrogen-bonding capacity of the oxolane ring often complicate purification.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure the high-purity isolation of your target ureas and carbamates.

Reaction & Purification Workflow

The following diagram illustrates the critical pathways during the coupling, quenching, and purification of 3-(isocyanatomethyl)oxolane derivatives. Understanding these divergent pathways is essential for selecting the correct purification strategy.

IsocyanatePurification Iso 3-(Isocyanatomethyl)oxolane H2O Trace Moisture Iso->H2O Side Reaction Rxn Reaction Mixture Iso->Rxn Nuc Nucleophile (Amine/Alcohol) Nuc->Rxn SymUrea Symmetrical Urea (Precipitate) H2O->SymUrea Hydrolysis & Coupling Target Target Product (Urea/Carbamate) Rxn->Target Unreacted Excess Isocyanate Rxn->Unreacted Filter Filtration Target->Filter If Target is Soluble Chroma Chromatography Target->Chroma SymUrea->Filter Insoluble Scavenge Scavenging / Quenching Unreacted->Scavenge PSTris PS-Trisamine Resin Scavenge->PSTris MeOH Methanol Quench Scavenge->MeOH PSTris->Filter Resin-bound MeOH->Chroma Methyl Carbamate Pure Purified Product Filter->Pure Chroma->Pure

Workflow for the synthesis, quenching, and purification of 3-(isocyanatomethyl)oxolane derivatives.

Troubleshooting & FAQs

Q1: I observe a persistent white precipitate in my reaction mixture that does not correspond to my target unsymmetrical urea. What is this, and how do I remove it? A1: This is almost certainly the symmetrical urea byproduct: 1,3-bis((tetrahydrofuran-3-yl)methyl)urea. Mechanistic Causality: Isocyanates are highly sensitive to trace moisture. If water enters the system, it reacts with 3-(isocyanatomethyl)oxolane to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield (tetrahydrofuran-3-yl)methanamine. This newly formed, highly nucleophilic primary amine immediately attacks another equivalent of the unreacted isocyanate, forming the symmetrical urea[2]. Resolution: Symmetrical ureas exhibit poor solubility in common organic solvents (like DCM or ether) due to strong intermolecular hydrogen bonding[3]. You can usually remove this impurity via simple vacuum filtration.

Q2: How should I handle excess 3-(isocyanatomethyl)oxolane before workup to prevent it from streaking on my chromatography column? A2: Never load unquenched isocyanates onto a silica gel column. The electrophilic carbon will react with the silanol groups on the silica or hydrolyze on the column, leading to severe streaking and poor recovery. You have two field-proven options:

  • Nucleophilic Scavenging (Resin-Based): Add a polymer-supported amine, such as PS-Trisamine. The resin covalently captures the excess electrophilic isocyanate. Because the byproduct is resin-bound, it is simply filtered away[4].

  • Methanol Quench: Add an excess of anhydrous methanol to the reaction mixture. Methanol converts the highly reactive isocyanate into a stable methyl carbamate[3]. This carbamate is neutral, stable, and elutes predictably during standard normal-phase chromatography.

Q3: My target carbamate and the methyl carbamate quench byproduct co-elute during silica gel chromatography. How can I improve resolution? A3: The oxolane ring imparts significant polarity, which can compress the retention factor ( Rf​ ) differences between your target compound and the methyl carbamate byproduct. Optimization: Shift your solvent system from standard Hexane/Ethyl Acetate to a Toluene/Acetone gradient. Toluene provides distinct π -interactions that often resolve structurally similar oxolane derivatives.

Quantitative Impurity Profiling

To assist in tracking and eliminating byproducts, refer to the quantitative data summarized below.

ComponentMW ( g/mol )Typical Rf​ (50% EtOAc/Hex)Solubility ProfileQuench / Removal Strategy
3-(Isocyanatomethyl)oxolane 127.140.85 - 0.95Hexane, Toluene, DCMQuench with MeOH (5.0 eq) or PS-Trisamine (3.0 eq)
Target Unsymmetrical Urea Variable0.20 - 0.45DCM, EtOAc, THF, MeOHIsolate via gradient chromatography
Symmetrical Urea Byproduct 228.29< 0.10DMF, DMSO (Insoluble in DCM)Filter through medium-porosity glass frit
Methyl Carbamate Byproduct 159.180.50 - 0.65DCM, EtOAc, EtherSeparate via chromatography (elutes first)

Experimental Protocols

Protocol A: Polymer-Assisted Scavenging (Zero-Chromatography Workflow)

Ideal for library synthesis or when the target product is highly pure aside from excess isocyanate.

  • Causality: Polystyrene-supported trisamine (PS-Trisamine) contains primary amines that rapidly react with electrophiles. By covalently tethering the excess isocyanate to a macroscopic resin bead, the impurity is transformed from a soluble contaminant into an insoluble solid[4].

  • Step 1: Reaction Validation. Confirm maximum conversion of the starting amine/alcohol via LC-MS. The isocyanate should be the only remaining reactive species.

  • Step 2: Scavenger Addition. Add 3.0 to 5.0 equivalents of PS-Trisamine resin (typical loading capacity: 1.5–2.0 mmol/g) directly to the crude reaction mixture in DCM or THF.

  • Step 3: Incubation. Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Crucial: Do not use magnetic stirring bars at high speeds. Mechanical shearing will pulverize the polystyrene beads, causing them to pass through the filter frit and contaminate your product.

  • Step 4: Self-Validation. Spot the supernatant on a TLC plate and stain with KMnO4. The absence of a high- Rf​ spot confirms complete isocyanate scavenging.

  • Step 5: Isolation. Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2–3 column volumes of DCM to ensure complete recovery of the target product. Concentrate the filtrate in vacuo.

Protocol B: Methanol Quench & Chromatographic Isolation

Ideal for complex mixtures requiring silica gel purification.

  • Causality: Quenching with methanol converts the isocyanate into a stable, neutral methyl carbamate that elutes predictably, protecting your silica column from irreversible covalent binding[3].

  • Step 1: Quenching. Once the primary reaction is complete, add anhydrous methanol (5.0 equivalents relative to the calculated excess of 3-(isocyanatomethyl)oxolane).

  • Step 2: Incubation. Stir at room temperature for 45 minutes.

  • Step 3: Concentration. Remove the reaction solvent and excess methanol under reduced pressure to yield a crude residue.

  • Step 4: Dry Loading. Dissolve the residue in a minimal volume of DCM. Add silica gel (approximately 3 times the mass of the crude residue) and evaporate to a free-flowing powder. Causality: The oxolane ring acts as a strong hydrogen-bond acceptor. Liquid loading often results in the product dissolving in the eluent front and tailing. Dry loading ensures a tight initial band and superior resolution.

  • Step 5: Elution. Pack a silica column in 100% Heptane. Load the dry powder and elute using a gradient of 0% to 50% Ethyl Acetate in Heptane. The methyl carbamate byproduct ( Rf​≈0.55 ) will elute before the target unsymmetrical urea ( Rf​≈0.30 ).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-(Isocyanatomethyl)oxolane Reactions

Welcome to the Technical Support Center. As drug development and advanced polymer synthesis increasingly rely on functionalized aliphatic isocyanates, 3-(isocyanatomethyl)oxolane (CAS 1341487-61-3) has emerged as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and advanced polymer synthesis increasingly rely on functionalized aliphatic isocyanates, 3-(isocyanatomethyl)oxolane (CAS 1341487-61-3) has emerged as a highly versatile scaffold. However, the presence of the oxolane (tetrahydrofuran) ring introduces unique stereoelectronic variables into urethane and urea formation.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you optimize your catalytic workflows and achieve high-yield conversions.

Mechanistic Overview & The "Oxolane Challenge"

When catalyzing the reaction between 3-(isocyanatomethyl)oxolane and an alcohol, the standard approach is to use Lewis acids (e.g., organotins, bismuth) or Lewis bases (e.g., tertiary amines) to lower the activation energy[1].

However, the oxolane ring contains an ether oxygen—a localized hard Lewis base. This creates a competitive binding environment. As illustrated below, metal catalysts may coordinate with the ring oxygen instead of the target isocyanate group. This parasitic coordination effectively reduces the active catalyst concentration and alters reaction kinetics.

G A 3-(isocyanatomethyl)oxolane B Lewis Acid Catalyst (e.g., Bi(III) or Sn(IV)) A->B interacts with C Desired Coordination: N=C=O Activation B->C Pathway A (Productive) D Off-Target Coordination: Oxolane Ring Oxygen B->D Pathway B (Parasitic) E Nucleophilic Attack by Alcohol C->E lowers activation energy G Catalyst Inhibition (Slower Kinetics) D->G competitive binding F Urethane Product E->F urethane formation

Catalyst coordination pathways for 3-(isocyanatomethyl)oxolane.

Troubleshooting FAQs

Q1: Why is my urethane formation reaction proceeding much slower than with standard aliphatic isocyanates (e.g., HDI or IPDI)? Causality: Traditional catalysts like to facilitate nucleophilic attack. However, the oxolane ether oxygen acts as a competitive inhibitor for hard Lewis acids like Sn(IV), trapping the catalyst. Solution: Transition to a Bismuth(III) catalyst, such as Bismuth neodecanoate. Compared to tin,2[2]. This prevents the catalyst from becoming permanently sequestered by the oxolane ring, allowing for cleaner and more complete reactions.

Q2: How do I suppress urea formation (blistering) in moisture-sensitive formulations? Causality: Tertiary amines like1 almost equally by activating the nucleophile via proton transfer[1]. Solution: Utilize Zirconium chelates (e.g., Zirconium diketonates) or Bismuth carboxylates. These catalysts operate via an insertion mechanism that is 3, heavily suppressing the water reaction even in ambient moisture[3].

Q3: Can I improve the catalytic activity without increasing the toxicity of my system? Causality: While DBTDL is highly active, it faces strict environmental regulations. Bismuth carboxylates offer a non-toxic alternative but can sometimes exhibit moderate activity depending on the steric bulk of the ligands[4]. Solution: Employ heterobimetallic complexes. 4, approaching the activity of DBTDL without promoting the isocyanate-water side reaction[4].

Quantitative Catalyst Comparison

To aid in your selection, the following table summarizes the performance metrics of common catalysts when applied specifically to oxolane-containing aliphatic isocyanates.

Catalyst TypePrimary MechanismRelative Reaction RateSelectivity (OH vs H₂O)Oxolane Ring Interaction Risk
DBTDL (Organotin) Lewis Acid (NCO/OH activation)Very FastModerateHigh (Parasitic coordination)
Bismuth Neodecanoate Lewis Acid (NCO activation)FastHighModerate (Softer Lewis acid)
DABCO (Tertiary Amine) Lewis Base (OH activation)ModerateLowLow (No metal center)
Zirconium Diketonate Insertion MechanismFastVery HighLow

Self-Validating Experimental Protocol

To ensure high-fidelity data when screening catalysts for 3-(isocyanatomethyl)oxolane, use the following self-validating in-situ FTIR methodology. This protocol isolates catalytic variables from environmental moisture and establishes a reliable kinetic baseline.

Workflow S1 Step 1: Reagent Drying (<50 ppm Moisture) S2 Step 2: Equimolar Mixing (Isocyanate + Alcohol) S1->S2 S3 Step 3: Catalyst Injection (0.05 - 0.5 mol%) S2->S3 S4 Step 4: In-situ FTIR Track NCO decay at 2270 cm⁻¹ S3->S4 S5 Step 5: Data Analysis Calculate Rate Constants S4->S5

Self-validating experimental workflow for catalyst screening.

Step-by-Step Methodology:
  • Reagent Preparation & Validation: Dry the target alcohol and reaction solvent (e.g., toluene or ethyl acetate) over freshly activated 3Å molecular sieves for 48 hours. Self-Validation: Perform a Karl Fischer titration to ensure moisture content is strictly <50 ppm before proceeding.

  • Baseline Establishment: In a dry, nitrogen-purged reactor equipped with an in-situ FTIR probe, combine equimolar amounts of 3-(isocyanatomethyl)oxolane and the alcohol. Monitor the uncatalyzed reaction for 30 minutes. Self-Validation: The NCO peak at ~2270 cm⁻¹ should show negligible decay, confirming the absence of catalytically active impurities.

  • Catalyst Dosing: Inject the chosen catalyst (typically 0.05 to 0.5 mol% relative to the isocyanate) as a dilute solution to ensure rapid, homogenous mixing.

  • Kinetic Monitoring: Continuously monitor the decay of the asymmetric NCO stretching band at ~2270 cm⁻¹ and the corresponding appearance of the urethane carbonyl (C=O) band at ~1700–1730 cm⁻¹.

  • Data Analysis: Plot the natural log of normalized NCO absorbance versus time. A linear relationship indicates pseudo-first-order kinetics. Deviations from linearity (especially late in the reaction) may indicate catalyst trapping by the oxolane ring.

References

  • organic bismuth catalyst bismuth neodecanoate, helping manufacturers achieve superior physical properties while maintaining process control Source: bdmaee.net URL:2

  • Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts Source: rsc.org URL:4

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective Source: acs.org URL:1

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts Source: wernerblank.com URL:5

  • analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing Source: ohans.com URL:

  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings Source: paint.org URL:3

Sources

Optimization

Troubleshooting guide for isocyanate reactions in aqueous-organic mixtures

Isocyanate Reactions in Aqueous-Organic Mixtures: Technical Support & Troubleshooting Guide Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the ga...

Author: BenchChem Technical Support Team. Date: March 2026

Isocyanate Reactions in Aqueous-Organic Mixtures: Technical Support & Troubleshooting Guide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction kinetics and practical benchtop reality. Isocyanate chemistry in aqueous environments is notoriously challenging due to the aggressive competing hydrolysis pathway. This guide provides a mechanistic framework, diagnostic FAQs, and self-validating protocols to help you achieve high-yield bioconjugation and cross-linking.

Part 1: Mechanistic Grounding (The "Why")

To troubleshoot an isocyanate reaction, you must first understand the kinetic competition occurring in your flask. Isocyanates (R-N=C=O) are highly electrophilic. In an aqueous-organic mixture, water constantly competes with your target nucleophile (e.g., an amine or alcohol).

When water attacks the isocyanate, it forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form a primary amine[1]. Because primary amines are exceptionally strong nucleophiles, this newly generated amine will react with another unreacted isocyanate molecule orders of magnitude faster than water or alcohols can[2]. This runaway cascade results in the formation of a symmetrical urea byproduct, which is highly insoluble and often crashes out of solution[1].

G ISO Isocyanate (R-NCO) H2O Water (H2O) ISO->H2O Hydrolysis (k_H2O) NUC Target Nucleophile (R'-NH2 / R'-OH) ISO->NUC Bioconjugation (k_nuc) UREA Symmetrical Urea [Precipitate/Byproduct] ISO->UREA Undesired Pathway CA Carbamic Acid [Unstable Intermediate] H2O->CA PROD Desired Conjugate (Urea / Urethane) NUC->PROD Desired Pathway AMINE Primary Amine + CO2 CA->AMINE -CO2 AMINE->ISO Fast Reaction (k_amine)

Reaction pathways of isocyanates in aqueous-organic mixtures.

Part 2: Diagnostic Q&A

Q1: Why is my reaction mixture turning cloudy and precipitating shortly after adding the isocyanate? A1: You are observing the formation of symmetrical polyurea byproducts. Ureas possess strong intermolecular hydrogen bonding, making them significantly less soluble than their corresponding urethanes or carbamates, causing them to precipitate and create a hazy solution[1]. Solution: To suppress this, increase the local concentration of your target nucleophile relative to the isocyanate. Utilize a "reverse addition" strategy where the isocyanate is added dropwise to a vigorously stirring solution of your target nucleophile, rather than the other way around[3].

Q2: I am performing a protein bioconjugation. How can I maximize the yield of my target conjugate over the urea byproduct? A2: Success depends entirely on pH control and exploiting pKa differences. The reaction rate of isocyanates with amino groups scales linearly with the amine's pKa[4]. At pH 7.0 or below, the N-terminus of a peptide or protein will react approximately 100 times faster than the ε-NH₂ group of a lysine residue[4]. By buffering your aqueous-organic mixture to pH 7.0–7.2, you kinetically favor the desired N-terminal conjugation while simultaneously slowing down the base-catalyzed water hydrolysis pathway.

Q3: My isocyanate degrades in the aqueous buffer before it can react with my target. How can I prevent this premature degradation? A3: If standard co-solvent ratios fail, consider utilizing "on-demand" isocyanate generation. Recent advancements in bioconjugation utilize stable isocyanate precursors (such as hydroxamic acid-pyrrolidine compounds). By introducing a sulfonyl fluoride activating agent into the system, highly reactive isocyanates are generated in situ only when needed, effectively bypassing the rapid aqueous decomposition that occurs when bulk isocyanates are added directly[5].

Q4: How do I accurately quantify unreacted isocyanates in my aqueous-organic suspension to calculate my true stoichiometry? A4: You must trap the hydrolysis cascade before the secondary urea forms. Extract an aliquot into an acidified organic solvent (e.g., HCl-acidified DMSO). The acid instantly protonates the primary amine generated from the initial hydrolysis step, completely blocking it from reacting with remaining isocyanates[6]. You can then quantify the generated amines via a simple pH shift or back-titration to determine the exact concentration of free isocyanates[6].

Part 3: Kinetic Data Matrix

To make informed experimental choices, you must understand the thermodynamic and kinetic parameters governing these competing reactions.

ParameterIsocyanate + Primary AmineIsocyanate + Primary AlcoholIsocyanate + Water
Reaction Product Urea ConjugateUrethane (Carbamate)Carbamic Acid → Amine + CO₂ → Urea
Relative Reaction Rate Extremely Fast (Orders of magnitude higher)ModerateSlow (Initial), Fast (Secondary)
Activation Energy (Ea) ~33.0 kJ/mol[7]~64.9 kJ/mol[8]~80.0 kJ/mol (Hydrolysis)[8]
Optimal pH for Bioconjugation pH 7.0 - 8.5 (Targeting N-terminus or Lysine)[4]N/A (Requires non-aqueous or catalysts)N/A (Undesired side reaction)
Primary Challenge Promiscuous reactivity with multiple nucleophilesSluggish kinetics in aqueous mediaInsoluble urea precipitation[1]

Part 4: Self-Validating Experimental Protocol

A robust protocol must prove its own success or failure in real-time. The following workflow utilizes physical and spectroscopic feedback loops to ensure the bioconjugation is proceeding via the desired pathway.

Workflow START Initiate Reaction Prep PH Optimize pH (Target pKa tuning) START->PH SOLV Select Co-solvent Ratio (e.g., DMSO/Water) PH->SOLV ADD Reverse Addition Strategy (Add ISO to Nucleophile) SOLV->ADD MONITOR In-situ FTIR Monitoring (2250-2275 cm⁻¹) ADD->MONITOR EVAL Evaluate Urea vs. Conjugate MONITOR->EVAL

Step-by-step troubleshooting workflow for isocyanate bioconjugation.

Protocol: Optimized Aqueous-Organic Isocyanate Bioconjugation

Step 1: Reagent Preparation & Moisture Control Prepare your target protein or amine in a non-nucleophilic buffer (e.g., 100 mM HEPES, pH 7.2). Causality: Avoiding amine-containing buffers like Tris prevents the buffer from outcompeting your target. The pH of 7.2 selectively targets the N-terminus over lysine ε-amines[4].

Step 2: Co-Solvent Optimization Dissolve the isocyanate reagent in anhydrous DMSO or DMF. The organic co-solvent fraction in the final reaction mixture should be restricted to 10-20% (v/v). Causality: This ratio maintains the solubility of the hydrophobic isocyanate without inducing protein denaturation or excessive cavitation energy loss[7].

Step 3: Reverse Addition Strategy Introduce the isocyanate-organic solution dropwise into the vigorously stirring aqueous protein solution at 4°C. Causality: This maintains a massive stoichiometric excess of the target nucleophile relative to the isocyanate at the droplet interface, shifting the kinetic competition away from water hydrolysis[3].

Step 4: In-Situ Spectroscopic Monitoring (Validation Check 1) Monitor the reaction progress using an ATR-FTIR probe. Continuously track the disappearance of the characteristic asymmetric N=C=O stretching peak at 2250–2275 cm⁻¹ and the appearance of the urethane/urea carbonyl peak at 1700–1730 cm⁻¹[1].

Step 5: Quenching and Physical Validation (Validation Check 2) After the desired reaction time (typically 30-60 minutes), quench the reaction by adding a 10-fold molar excess of a primary amine (e.g., glycine). Self-Validation Logic: Observe the reaction visually. If vigorous bubbling (CO₂ evolution) occurs upon quenching, it indicates that a significant portion of the isocyanate was still unreacted and is now undergoing rapid hydrolysis/urea formation[1]. If no bubbling occurs, the isocyanate was successfully consumed by your target nucleophile during the primary reaction phase.

References

  • Kinetic study of the urethane and urea reactions of isophorone diisocyanate - ResearchGate.
  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas | Organic Process Research & Development - ACS Publications.
  • A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate - MDPI.
  • Minimizing urea by-product formation in isocyanate reactions - Benchchem.
  • A narrative about the dissolution of aromatic diisocyanates into aqueous environments - diisocyanates.org.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC.
  • On-demand protein modification: Molecular alteration only when needed — The University of Tokyo develops new technology | News | Science Japan - JST.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Isocyanatomethyl)oxolane Chemistry

Welcome to the Technical Support Center for handling 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3), a highly versatile small-molecule scaffold utilized in advanced drug development and materials science[1]. Isocyanate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3), a highly versatile small-molecule scaffold utilized in advanced drug development and materials science[1]. Isocyanate chemistry is notoriously sensitive to environmental factors, and deviations in protocol often lead to complex mixtures of impurities.

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating methodologies. By understanding the exact causality behind side reactions, you can systematically eliminate byproduct formation and ensure high-yield syntheses.

Mechanistic Troubleshooting: The "Why" Behind Byproducts

To prevent byproducts, you must first understand the thermodynamic and kinetic drivers that create them. 3-(isocyanatomethyl)oxolane features a highly electrophilic central carbon atom within the isocyanate (-NCO) group, making it highly susceptible to nucleophilic attack.

  • Moisture-Induced Urea Formation: The most common cause of yield loss is trace water contamination[2]. Water acts as a nucleophile, attacking the isocyanate to form a thermodynamically unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing CO₂ gas and forming a highly reactive primary amine[2][3]. Because amines are vastly more nucleophilic than water or alcohols, this newly formed amine immediately consumes a second equivalent of 3-(isocyanatomethyl)oxolane to form an insoluble, symmetrical urea[2][3].

  • Dimerization and Trimerization: Under thermal stress or in the presence of specific catalysts (e.g., phosphines or unhindered tertiary amines), the isocyanate can undergo self-condensation. This leads to the formation of [2+2] cycloaddition dimers (uretdiones) or trimers (isocyanurates)[4][5].

  • Biuret and Allophanate Formation: If the reaction is pushed to high temperatures with an excess of isocyanate, the N-H bonds of newly formed ureas or urethanes can undergo secondary nucleophilic attacks on the remaining isocyanate, yielding complex cross-linked biurets or allophanates[6].

ByproductPathways NCO 3-(isocyanatomethyl)oxolane (Electrophile) H2O Trace Moisture (Nucleophile) NCO->H2O Hydrolysis Urea Symmetrical Urea (Insoluble Byproduct) NCO->Urea Dimer Uretdione (Dimer) NCO->Dimer Thermal Stress [2+2] Cycloaddition Trimer Isocyanurate (Trimer) NCO->Trimer Base Catalysis Carbamic Carbamic Acid (Unstable Intermediate) H2O->Carbamic Amine Primary Amine + CO2 (Highly Reactive) Carbamic->Amine Decarboxylation Amine->NCO Nucleophilic Attack

Fig 1: Mechanistic pathways of 3-(isocyanatomethyl)oxolane byproduct formation.

Quantitative Byproduct Profiling

Relying on visual cues alone is insufficient for rigorous chemical development. Use the following quantitative thresholds and analytical signatures to monitor and prevent side reactions.

Byproduct TypePrimary CausalityAnalytical Signature (FTIR / NMR)Quantitative Prevention Threshold
Symmetrical Urea Trace moisture contamination~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H)Karl Fischer Titration < 50 ppm
Uretdione (Dimer) Thermal stress / localized heating~1760 cm⁻¹ (C=O stretch)Maintain reaction temp < 50 °C
Isocyanurate (Trimer) Unhindered base catalysis~1710 cm⁻¹ (C=O stretch)Limit basic catalyst to < 0.1 mol%
Biuret / Allophanate Excess NCO reacting with Urea/Urethane~155 ppm (¹³C NMR shift)Strict 1:1 to 1:1.05 stoichiometry

Self-Validating Experimental Protocol

To guarantee scientific integrity, your workflow must be self-validating. This means integrating analytical checkpoints before and during the reaction to confirm conditions are optimal, rather than waiting for a failed post-reaction workup.

Step 1: Reagent Preparation & Validation

  • Action: Dry your chosen solvent (e.g., THF or DCM) over activated 4Å molecular sieves for at least 24 hours.

  • Validation: Perform a Karl Fischer (KF) titration. Do not proceed unless the moisture content is strictly < 50 ppm.

  • Causality: Preventative moisture control is vastly superior to post-reaction purification. Because one mole of water consumes two moles of isocyanate[3], even 0.1% water content will drastically skew your stoichiometry and ruin your yield.

Step 2: Apparatus Purging

  • Action: Flame-dry all glassware under a vacuum and backfill with high-purity Argon or Nitrogen. Utilize a Schlenk line to maintain a continuous positive pressure of inert gas[3].

  • Causality: Atmospheric moisture on humid days is sufficient to initiate the carbamic acid cascade. A closed, positive-pressure system isolates the highly electrophilic oxolane scaffold from the environment.

Step 3: Controlled Isocyanate Addition

  • Action: Dissolve your nucleophile (alcohol/amine) in the dried solvent. Cool the reaction vessel to 0 °C. Add 3-(isocyanatomethyl)oxolane dropwise via a syringe pump over 30–60 minutes.

  • Causality: Dropwise addition prevents localized high concentrations of the isocyanate. This mitigates exothermic spikes that provide the activation energy required for [2+2] cycloaddition (dimerization)[4].

Step 4: In-situ Kinetic Monitoring

  • Action: Monitor the reaction progress using an in-situ FTIR probe. Track the disappearance of the distinct isocyanate asymmetric stretch at ~2250–2275 cm⁻¹ and the appearance of the desired urethane/urea carbonyl peak (1700–1730 cm⁻¹)[2].

  • Causality: Real-time FTIR allows you to track reaction kinetics without opening the vessel to draw aliquots, which would otherwise introduce atmospheric moisture and trigger urea formation.

Workflow Start 1. Solvent & Reagent Drying (KF Titration < 50 ppm) Setup 2. Schlenk Line Setup (Argon/Nitrogen Purge) Start->Setup Addition 3. Dropwise NCO Addition (0°C to RT) Setup->Addition Monitor 4. In-situ FTIR Monitoring (NCO peak ~2270 cm⁻¹) Addition->Monitor Quench 5. Controlled Quenching (Alcohol/Amine Excess) Monitor->Quench Check 6. Byproduct Validation (HPLC / NMR) Quench->Check

Fig 2: Self-validating workflow for moisture-free isocyanate coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning cloudy shortly after adding 3-(isocyanatomethyl)oxolane? A1: Cloudiness or the formation of a white precipitate is the classic hallmark of symmetrical urea formation[3]. Your 3-(isocyanatomethyl)oxolane has reacted with trace water to form an amine, which rapidly consumed another isocyanate molecule. Symmetrical ureas are highly crystalline and typically insoluble in standard organic solvents like DCM or THF, leading to the hazy appearance[2]. You must rigorously re-dry your solvents and reagents.

Q2: I am seeing unexpected gas evolution and foaming in my reactor. What is happening? A2: Bubbling indicates the release of carbon dioxide (CO₂). This is a direct kinetic result of the carbamic acid intermediate decomposing after the isocyanate reacts with water[2][3]. If you observe foaming, your system is heavily contaminated with moisture. Ensure your reaction vessel is properly vented to a fume hood to prevent dangerous pressure buildup[3].

Q3: How do I differentiate between my desired urethane product and a dimer/trimer byproduct? A3: Dimers (uretdiones) and trimers (isocyanurates) form under thermal stress or in the presence of specific catalysts[4][5]. They can be easily differentiated via FTIR spectroscopy. Uretdiones show a distinct carbonyl stretch around 1760 cm⁻¹, while isocyanurates appear around 1710 cm⁻¹. Your desired urethane will typically show a carbonyl stretch between 1700–1730 cm⁻¹ alongside a distinct N-H stretch (~3300 cm⁻¹), which dimers lack[2].

Q4: Can I recover the 3-(isocyanatomethyl)oxolane if it has dimerized into a uretdione? A4: While uretdione formation is theoretically reversible at highly elevated temperatures (e.g., thermal cracking >150 °C), such aggressive conditions are highly impractical for fine chemical synthesis and risk degrading the oxolane ring[4]. It is vastly more efficient to prevent dimerization entirely by keeping reaction temperatures strictly below 50 °C and avoiding localized concentration spikes during addition.

References

  • Benchchem: Minimizing urea by-product formation in isocyan
  • CymitQuimica: CAS: 1341487-61-3 | 3-(Isocyan
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
  • Technical Support Center: Managing Isocyan
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
  • EP0798299B1 - Isocyanate trimers and mixtures of isocyanate trimers, production and use thereof.

Sources

Optimization

Stability issues of 3-(isocyanatomethyl)oxolane in different solvents

Executive Briefing 3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a highly reactive, versatile aliphatic isocyanate featuring a tetrahydrofuran (oxolane) scaffold[1]. While invaluable for synthesizing specialized pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3) is a highly reactive, versatile aliphatic isocyanate featuring a tetrahydrofuran (oxolane) scaffold[1]. While invaluable for synthesizing specialized polyurethanes, ureas, and carbamates, its terminal isocyanate group (–N=C=O) is exquisitely sensitive to environmental conditions. Because the central carbon of the isocyanate group is highly electrophilic, solvent selection and atmospheric control are the absolute determinants of experimental success[2]. This guide provides mechanistic troubleshooting, quantitative compatibility matrices, and self-validating protocols to ensure reagent integrity.

Mechanistic Root-Cause Analysis of Degradation

Isocyanates do not simply "go bad"; they undergo specific, predictable nucleophilic additions[2]. Understanding these pathways is critical for preventing batch failures:

  • Moisture-Driven Urea Formation (The Primary Failure Mode): Water acts as a nucleophile, attacking the isocyanate carbon to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield a primary amine. This newly formed amine then aggressively attacks a second, unreacted isocyanate molecule, precipitating a highly insoluble, symmetrical disubstituted urea[3],[4].

  • Alcoholysis: Protic solvents like methanol or ethanol immediately react with the isocyanate to form stable urethane (carbamate) linkages, completely quenching the reagent's crosslinking ability[2]. Base-catalyzed reactions in these solvents can lead to explosive thermal runaway if not strictly controlled[5].

  • Thermal Auto-polymerization: In polar aprotic solvents (like DMF) at elevated temperatures, or in the presence of trace base catalysts, isocyanates can self-condense into dimers (uretdiones) or trimers (isocyanurates)[3],[2].

SolventCompatibility Root 3-(isocyanatomethyl)oxolane (Electrophilic Carbon) Protic Protic Solvents (H2O, MeOH, Amines) Root->Protic Solvation PolarAprotic Polar Aprotic (DMF, DMSO) Root->PolarAprotic Solvation NonPolar Non-Polar / Ethers (Toluene, DCM, THF) Root->NonPolar Solvation Degradation Rapid Degradation (Ureas, Urethanes, CO2) Protic->Degradation Nucleophilic Attack SideReactions Thermal Degradation (Amidines, Oxidation) PolarAprotic->SideReactions Heat / Catalysis Stable High Stability (Maintains Reactivity) NonPolar->Stable Inert Environment

Mechanistic pathways of 3-(isocyanatomethyl)oxolane stability across different solvent classes.

Quantitative Solvent Compatibility Matrix

To maximize the half-life of your reagent, strictly adhere to the following solvent parameters. (Data synthesized for aliphatic isocyanates at 25°C)

Solvent ClassRepresentative SolventsMax Allowable H₂OEstimated Half-LifePrimary Degradation PathwayRecommendation
Protic Water, Methanol, EthanolN/A (Incompatible)< 1 minuteUrethane / Urea formationDO NOT USE
Polar Aprotic DMF, DMSO< 50 ppm~ 24 hoursAmine impurities / DimerizationUse Immediately
Ethers THF, Dioxane< 20 ppm> 1 monthPeroxide-initiated reactionsPreferred (if anhydrous)
Halogenated Dichloromethane (DCM)< 10 ppm> 1 monthNone (Highly stable)Optimal
Aromatic Toluene, Xylene< 10 ppm> 3 monthsNone (Highly stable)Optimal

Advanced Troubleshooting (FAQ)

Q: Why does my 3-(isocyanatomethyl)oxolane solution in THF turn cloudy over time? A: Cloudiness (a white precipitate) is the classic macroscopic symptom of moisture ingress[3]. Causality: THF is highly hygroscopic. Even brief exposure to ambient humidity during pipetting introduces enough water to initiate the carbamic acid cascade described above. The resulting symmetrical urea is insoluble in THF and precipitates out[4]. Always use freshly distilled THF or commercial anhydrous THF over molecular sieves.

Q: Can I use DMF or DMSO as a solvent for my conjugation reactions? A: It is strongly discouraged unless strictly necessary, and only at room temperature or below. Causality: While DMF is aprotic, it is prone to thermal decomposition into dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that will rapidly consume your isocyanate. Furthermore, polar aprotic solvents can catalyze the self-condensation of isocyanates[3].

Q: How should I store the neat reagent to maximize shelf life? A: Store 3-(isocyanatomethyl)oxolane in a tightly sealed container under an inert atmosphere (dry argon or nitrogen) at 2–8°C, protected from light[3],[4]. Causality: Argon is heavier than air and forms a protective blanket over the liquid, displacing ambient moisture. Cold storage minimizes the kinetic energy available for spontaneous auto-polymerization. Critical Step: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture directly into the cold liquid[4].

Self-Validating Protocol: Anhydrous Solvent Preparation & Isocyanate Active Concentration Assay

Because isocyanates degrade invisibly in solution before precipitating, assuming the label concentration often leads to stoichiometric imbalances. This protocol establishes a self-validating system : it first proves the solvent is inert, then chemically quantifies the exact active molarity of 3-(isocyanatomethyl)oxolane before downstream conjugation.

Phase 1: Solvent Dehydration and Validation
  • Drying: Add 10% w/v activated 3Å molecular sieves to A.C.S. grade Toluene or Dichloromethane (DCM).

    • Causality: 3Å sieves selectively trap water molecules (2.8Å diameter) while excluding the larger solvent molecules, physically preventing nucleophilic degradation.

  • Validation: Perform a Karl Fischer titration on the solvent.

    • Self-Validation Check: Do not proceed to Phase 2 unless the water content is strictly < 10 ppm .

Phase 2: Amine Derivatization (The Forward Reaction)
  • Transfer a 2.0 mL aliquot of your 3-(isocyanatomethyl)oxolane sample into a dry Erlenmeyer flask under argon.

  • Add exactly 20.0 mL of a standardized 0.1 N di-n-butylamine solution (prepared in dry toluene).

  • Stir at room temperature for 15 minutes.

    • Causality: The primary aliphatic amine acts as a powerful nucleophile, reacting quantitatively and rapidly with the intact isocyanate groups to form a stable urea derivative. Degraded isocyanate (which has already converted to urea) will not react.

Phase 3: Acidimetric Back-Titration (The Validation)
  • Add 3-4 drops of bromophenol blue indicator to the flask.

  • Titrate the unreacted di-n-butylamine with standardized 0.1 N HCl until the solution transitions sharply from blue to yellow.

    • Causality: By measuring the amine left over, we calculate exactly how much amine was consumed by the active isocyanate, yielding the true active concentration.

  • Calculation: Active Isocyanate (M) =[(Vol_amine × N_amine) - (Vol_HCl × N_HCl)] / Vol_sample

References

  • Title : THE ISOCYANATES Source : Michigan.gov URL : [Link]

  • Title : Aliphatic Isocyanate Monomers Health and Safety Source : Covestro URL : [Link]

  • Title : Isocyanate Source : Wikipedia URL :[Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 3-(isocyanatomethyl)oxolane

Welcome to the technical support center for 3-(isocyanatomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(isocyanatomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions when working with this sterically hindered isocyanate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reactions. Each problem is presented in a question-and-answer format, detailing the cause and providing step-by-step solutions.

Question 1: Why is my reaction yield so low when reacting 3-(isocyanatomethyl)oxolane with a secondary amine or a hindered alcohol?

Answer:

Low yields in this context are almost always a direct consequence of steric hindrance. The oxolane ring, adjacent to the methylene-isocyanate group, creates significant steric bulk. This bulk physically obstructs the nucleophile's (your amine or alcohol) path to the electrophilic carbon of the isocyanate group, slowing down the reaction rate dramatically or preventing it from proceeding to completion.[1][2] For a successful reaction, the nucleophile must approach the isocyanate at a specific angle, which is made difficult by the molecule's structure.

Core Problem: Steric Hindrance

The diagram below illustrates how the puckered oxolane ring shields the reactive isocyanate group, hindering the approach of a nucleophile.

Caption: Steric shielding of the isocyanate by the oxolane ring.

Solutions
  • Catalyst Selection is Critical: Uncatalyzed reactions with hindered isocyanates and secondary alcohols or amines are often impractically slow.[3] The right catalyst can dramatically accelerate the reaction.

    • Lewis Acids (Organotin Compounds): Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation.[4][5][6] It functions by coordinating with the oxygen and nitrogen atoms of the isocyanate, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.[7]

    • Tertiary Amines: While generally less potent than organotin catalysts for sterically hindered systems, certain tertiary amines can be effective.[4] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is often a good choice because its bicyclic structure makes the nitrogen lone pairs highly accessible and less sterically hindered itself.[8]

    • Titanium Catalysts: For extremely hindered systems, titanium alkoxides like titanium tetra-t-butoxide (Ti(Ot-Bu)₄) have proven effective under mild conditions.[3]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction closely, as higher temperatures can also promote side reactions like isocyanate trimerization. A typical starting point is 60-80°C.

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can help stabilize charged intermediates in the transition state, accelerating the reaction. In some cases, nonpolar solvents like toluene or xylene can also be effective, as they may reduce deblocking or side reactions.[4][9]

    • Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, favoring the desired product formation.

Question 2: My reaction is extremely slow, even with a catalyst. How can I speed it up without causing decomposition?

Answer:

When even standard catalysts are insufficient, a multi-faceted approach is necessary. The goal is to enhance reactivity through a combination of chemical activation and optimized physical conditions.

Troubleshooting Flowchart

start_node Slow Reaction q1 Is a catalyst present? start_node->q1 q2 What type of catalyst? q1->q2 Yes s1 Add Catalyst: Start with DBTDL (0.1-0.5 mol%) q1->s1 No q3 Is temperature elevated (e.g., >60°C)? q2->q3 DBTDL/Organometallic s2 Switch Catalyst: Try Ti(Ot-Bu)₄ for highly hindered nucleophiles q2->s2 Tertiary Amine q4 Is solvent optimized? q3->q4 Yes s3 Increase Temperature: Incrementally raise to 80-100°C. Monitor for side reactions. q3->s3 No q5 Have you considered high pressure? q4->q5 Yes s4 Change Solvent: Try polar aprotic (DMF, NMP) or nonpolar aprotic (Toluene) q4->s4 No s5 Apply High Pressure: Use a pressure vessel (10-15 bar). Reduces activation volume. q5->s5 No end_node Reaction Optimized q5->end_node Yes s1->q2 s2->q3 s3->q4 s4->q5 s5->end_node

Caption: Decision tree for troubleshooting slow reactions.

Advanced Solutions
  • High-Pressure Conditions: For particularly stubborn reactions, applying high pressure (10-15 bar) can be a powerful tool. The formation of the urethane or urea bond involves the association of two molecules, which typically results in a negative activation volume. According to transition state theory, applying external pressure will favor reactions with a negative activation volume, thus increasing the reaction rate. This must be performed in a specialized pressure reactor.

  • Catalyst Synergy: In some systems, a combination of catalysts can have a synergistic effect. For instance, using a Lewis acid like DBTDL in conjunction with a tertiary amine might enhance the reaction rate more than either catalyst alone.[8] This requires careful screening to find the optimal ratio.

  • Alternative Reagents: If direct reaction with a hindered nucleophile fails, consider a multi-step approach. For example, if you are trying to form a hindered amide, reacting the isocyanate with a less hindered Grignard reagent can be a highly effective alternative to traditional amine coupling.[10]

Question 3: I am observing side products, particularly a white precipitate. What is happening and how can I prevent it?

Answer:

The formation of a white precipitate often indicates the formation of undesired side products, primarily isocyanurates (trimers of the isocyanate) or insoluble polyureas if moisture is present.

Common Side Reactions
  • Trimerization: In the presence of certain catalysts (especially strong bases) and at elevated temperatures, isocyanates can trimerize to form highly stable, often insoluble, isocyanurate rings.[11][12]

  • Reaction with Water: Isocyanates are highly sensitive to moisture.[13] Any trace amounts of water in your reactants or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and CO₂ gas. This newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a disubstituted urea, which is often insoluble and precipitates out.

Preventative Measures
  • Strict Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled, anhydrous-grade solvents.

    • Reactants: Ensure your alcohols, amines, and other reagents are thoroughly dried. Liquid reagents can be dried over molecular sieves.

    • Glassware: Oven-dry all glassware immediately before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Catalyst Choice and Concentration:

    • Some catalysts, particularly strong basic catalysts like alkoxides or certain amidines, are known to heavily promote trimerization.[11] Stick to catalysts with high selectivity for urethane formation, such as DBTDL.

    • Use the minimum effective catalyst concentration. Overloading the catalyst can increase the rate of side reactions.

  • Temperature Management: While heat can overcome steric hindrance, excessive temperatures can accelerate side reactions. Find the "sweet spot" where the primary reaction proceeds at a reasonable rate without significant side product formation. Consider starting at a lower temperature (e.g., 40-50°C) and only increasing it if the reaction stalls.

Catalyst & Solvent Selection Guide

The following tables summarize key quantitative data to guide your experimental design.

Table 1: Relative Catalyst Activity for Hindered Systems
CatalystTypeRelative ActivityKey Considerations
Dibutyltin Dilaurate (DBTDL)Lewis Acid (Organotin)++++Highly effective for urethane formation, but subject to increasing regulatory scrutiny.[6][7][14]
Titanium Tetra-t-butoxideLewis Acid (Organometallic)+++Excellent for highly hindered and sensitive isocyanates; requires anhydrous conditions.[3]
1,4-Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine++Good general-purpose base catalyst; less effective than organometallics for severely hindered systems.[8]
Triethylamine (TEA)Tertiary Amine+Significantly less active than DABCO due to its own steric hindrance.[4]
Uncatalyzed--Not recommended for sterically challenging reactions.
Table 2: Solvent Effects on Reaction Rate
SolventTypeEffect on RateMechanism of Action
Toluene, XyleneNonpolar AproticModerateGenerally good for solubilizing reactants without strong interactions. Can favor the desired reaction over side reactions in some cases.[4][9]
Tetrahydrofuran (THF)Polar AproticModerate to HighCan stabilize polar transition states. Good general-purpose solvent.
Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond-accepting character can stabilize intermediates and accelerate the reaction.[4]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSimilar to DMF, effective at promoting reactions involving polar transition states.
Ethyl AcetatePolar Aprotic (Ester)Low to ModerateCan sometimes inhibit the reaction compared to less interactive solvents like toluene.[9]

Experimental Protocols

Protocol 1: General Procedure for Catalyzed Urethane Synthesis

This protocol describes a general method for the reaction of 3-(isocyanatomethyl)oxolane with an alcohol using DBTDL as a catalyst.

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Reagent Setup: Charge the flask with the alcohol (1.0 eq) and anhydrous toluene (to achieve a 0.5 M final concentration). Equip the flask with a magnetic stirrer and a nitrogen inlet.

  • Isocyanate Addition: In a separate, dry flask, dissolve 3-(isocyanatomethyl)oxolane (1.05 eq) in anhydrous toluene. Transfer this solution to the dropping funnel.

  • Catalyst Addition: Add Dibutyltin dilaurate (DBTDL, 0.1-0.5 mol%) to the flask containing the alcohol.

  • Reaction: Heat the alcohol/catalyst mixture to the desired temperature (e.g., 80°C). Add the isocyanate solution dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by withdrawing small aliquots and analyzing via FTIR spectroscopy (monitoring the disappearance of the strong isocyanate peak at ~2270 cm⁻¹).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Catalyst

This procedure allows for the parallel evaluation of different catalysts to find the most effective one for your specific substrate.

  • Setup: Arrange a set of identical reaction vials, each with a small magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of your alcohol, 3-(isocyanatomethyl)oxolane, and each catalyst to be tested in your chosen anhydrous solvent.

  • Reaction Execution:

    • To each vial, add the alcohol solution (1.0 eq).

    • Add the catalyst solution (e.g., 0.5 mol%) to its designated vial. Include one vial with no catalyst as a negative control.

    • Place all vials in a heating block set to the desired temperature (e.g., 70°C).

    • To initiate the reactions simultaneously, add the isocyanate solution (1.0 eq) to each vial.

  • Analysis: At set time points (e.g., 1h, 2h, 4h, 8h), take an aliquot from each vial and quench it (e.g., with a primary amine to quickly cap any unreacted isocyanate). Analyze the quenched aliquots by LC-MS or ¹H NMR to determine the conversion percentage for each catalyst.

  • Evaluation: Plot conversion versus time for each catalyst to determine which provides the fastest and most complete reaction.

Frequently Asked Questions (FAQs)

Q: What is the primary source of steric hindrance in 3-(isocyanatomethyl)oxolane?

A: The steric hindrance arises from the three-dimensional structure of the oxolane (tetrahydrofuran) ring. Unlike a flat aromatic ring, the five-membered oxolane ring adopts a puckered, non-planar conformation (an "envelope" or "twist" conformation). This puckering positions the atoms of the ring in a way that they physically crowd the space around the adjacent methylene bridge and the isocyanate group, effectively creating a "steric shield" that impedes the approach of nucleophiles.[1][2]

Q: Does the methylene (-CH₂-) linker between the ring and the isocyanate group help reduce steric hindrance?

A: Yes, to some extent. The methylene linker provides some rotational freedom and moves the reactive N=C=O group one carbon atom away from the bulky ring. This makes it significantly more reactive than if the isocyanate were attached directly to the ring. However, this small spacer is not sufficient to fully negate the substantial steric influence of the oxolane ring, which is why overcoming this hindrance remains a key challenge.

Q: Are there any non-catalytic methods to improve reaction rates?

A: Besides increasing temperature and concentration, which are standard kinetic tools, another approach is to modify the nucleophile. If possible, using a smaller, less-hindered nucleophile will always result in a faster reaction. For example, primary amines react much faster with isocyanates than secondary amines, and linear primary alcohols react faster than branched secondary or tertiary alcohols.[15][16] If the specific hindered nucleophile is essential, then catalytic methods are generally the most practical and effective solution.

Q: How do I safely handle 3-(isocyanatomethyl)oxolane?

A: Like all isocyanates, this compound is a potential respiratory and skin sensitizer and should be handled with care in a well-ventilated fume hood.[17] Avoid inhalation of vapors and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Always check the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[17]

References

  • Polymer Chemistry, "Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
  • PMC, "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • The Journal of Organic Chemistry, "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism", ACS Public
  • PMC, "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions".
  • PMC, "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study", 2019.
  • ResearchGate, "Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Termin
  • CHIMIA, "The Synthesis of Sterically Hindered Amides", 2014.
  • Journal of the Chemical Society, Perkin Transactions 2, "Kinetics and catalysis of consecutive isocyanate reactions.
  • Organic Chemistry Frontiers, "Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles", RSC Publishing, 2019.
  • ResearchGate, "Alternatives to DBTL catalysts in polyurethanes – a compar
  • The Journal of Organic Chemistry, "Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols", ACS Public
  • TUE Research portal, "Catalysts for Isocyanate Cyclotrimerization", Eindhoven University of Technology, 2023.
  • PMC, "Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new g
  • Benchchem, "Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane".
  • ResearchGate, "KINETIC STUDIES OF SOME ALCOHOL–ISOCYAN
  • SciSpace, "Catalytic activity of DBTDL in polyurethane form
  • ResearchGate, "Effect of solvent properties on reaction of isocyan
  • ResearchGate, "A new blocking agent of isocyan
  • Safe Work Australia, "GUIDE TO HANDLING ISOCYAN
  • Borchers, "Tin Catalyst Alternatives for Polyurethane Co
  • ResearchGate, "Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?", 2018.
  • Taylor & Francis Online, "Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyan
  • Thomson Process, "How Isocyanate-Handling Pumps Prevent Chemical System Failures?", 2025.
  • Macromolecules, "Solvent Effects in Polyurethane Cure: A Model Study", ACS Public
  • The Royal Society of Chemistry, "Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condens
  • Googleapis.
  • ChemTalk, "Steric Hindrance", 2021.
  • Google Patents, "Isocyanate-terminated prepolymers, a process of producing polyurethane/polyurea elastomers there
  • Knowledge, "How to choose the catalyst for polyurethane r
  • PMC, "A mild and practical approach to N-CF3 secondary amines via oxidative fluorin
  • Benchchem, "A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis".
  • Organotin Catalyst Suppliers & Manufacturing, "dibutyltin dilaurate in polyurethane casting applic
  • Georgia Institute of Technology, "i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYAN
  • IChemE, "Safety aspects of handling isocyan
  • Aidic, "Isocyanates as Precursors to Biomedical Polyurethanes".
  • MDPI, "Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans", 2024.
  • Atmospheric Chemistry and Physics, "Secondary organic aerosol formation from reaction of tertiary amines with nitr
  • PubMed, "Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene", 2011.
  • MDPI, "Influence of Isocyanate Content and Hot-Pressing Temperatures on the Physical–Mechanical Properties of Particleboard Bonded with a Hybrid Urea–Formaldehyde/Isocyan

Sources

Optimization

Technical Support Center: Real-Time FT-IR Monitoring of 3-(isocyanatomethyl)oxolane

Welcome to the Technical Support Center for in-situ spectroscopic analysis. This guide is engineered for researchers and drug development professionals utilizing Attenuated Total Reflectance Fourier Transform Infrared (A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in-situ spectroscopic analysis. This guide is engineered for researchers and drug development professionals utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy (such as ReactIR systems) to monitor the reaction kinetics of 3-(isocyanatomethyl)oxolane.

Because 3-(isocyanatomethyl)oxolane contains an aliphatic isocyanate group tethered to a tetrahydrofuran (oxolane) ring, its reactivity is highly sensitive to nucleophilic attack. Real-time FT-IR provides a continuous, non-destructive window into these reaction dynamics without the inherent delays and exposure risks of offline titration[1].

Part 1: Self-Validating Experimental Protocol

To ensure data integrity, your FT-IR workflow must be self-validating. This means the system must inherently prove that the data collected is free from atmospheric interference and that the reaction is proceeding via the intended mechanistic pathway.

Standard Operating Procedure: In-Situ ATR FT-IR Setup
  • System Purge & Background Calibration:

    • Action: Purge the FT-IR spectrometer and the reactor headspace with ultra-dry nitrogen (N₂). Collect a background spectrum of the empty, dry reactor at the exact intended reaction temperature.

    • Causality: The asymmetric stretch of gaseous CO₂ overlaps with the isocyanate region. Temperature variations alter the refractive index of the ATR crystal (typically DiComp/Diamond or SiComp/Silicon), which will cause baseline drift if the background is taken at a different temperature than the reaction.

  • Solvent Baseline Acquisition:

    • Action: Introduce your anhydrous solvent and any catalysts. Allow the system to reach thermal equilibrium and collect a solvent baseline.

    • Causality: This step digitally subtracts the solvent's spectral footprint, ensuring that subsequent absorbance peaks belong exclusively to the reactants and products.

  • Isocyanate Introduction & Normalization:

    • Action: Inject 3-(isocyanatomethyl)oxolane into the reactor. Identify the maximum absorbance of the -N=C=O peak at ~2270 cm⁻¹[2]. Select a non-reacting reference peak (e.g., a stable C-H stretch from the oxolane ring or solvent) to normalize the data.

    • Causality: Normalizing against an unchanging reference peak mathematically compensates for any physical changes in the reaction medium (such as volume changes or viscosity-induced refractive index shifts) that might artificially alter the perceived absorbance[3].

  • Reaction Initiation & Continuous Scanning:

    • Action: Add the nucleophile (e.g., alcohol, amine) and begin continuous scanning (e.g., 1 scan per 30 seconds at 8 cm⁻¹ resolution). Monitor the attenuation of the 2270 cm⁻¹ peak and the emergence of product peaks[4].

FTIR_Protocol N1 1. System Purge & Background (Dry N2, Reaction Temp) N2 2. Solvent Baseline (Anhydrous Conditions) N1->N2 N3 3. Inject 3-(isocyanatomethyl)oxolane (Establish NCO Max Absorbance) N2->N3 N4 4. Add Nucleophile (Initiate Reaction) N3->N4 N5 5. Real-Time Tracking (Monitor 2270 cm⁻¹ vs Time) N4->N5

Caption: Step-by-step FT-IR workflow for real-time isocyanate tracking.

Part 2: Quantitative Data Tracking

When 3-(isocyanatomethyl)oxolane reacts with a nucleophile, the chemical transformation yields specific, quantifiable shifts in the mid-infrared spectrum. Use the following table to track reaction progression and identify potential side reactions[1][5].

Functional GroupWavenumber (cm⁻¹)Trend During ReactionMechanistic Significance
Isocyanate Asymmetric Stretch (-N=C=O) ~2270DecreasingPrimary indicator of 3-(isocyanatomethyl)oxolane consumption.
Urethane Carbonyl (C=O) ~1730 - 1740IncreasingConfirms successful urethane linkage formation (if reacting with an alcohol).
Urethane Amide II (N-H bend / C-N stretch) ~1530IncreasingSecondary confirmation of product formation.
Urea Carbonyl (C=O) ~1640 - 1650Increasing (Error State)Indicates moisture contamination and unintended urea formation.

Part 3: Troubleshooting Guide & FAQs

Q: Why do we specifically track the 2270 cm⁻¹ wavenumber for 3-(isocyanatomethyl)oxolane? A: The -N=C=O group is a highly polarizable linear system. When it undergoes asymmetric stretching, it produces a massive change in the molecular dipole moment. According to the selection rules of infrared spectroscopy, a larger change in dipole moment results in a stronger IR absorbance. The ~2270 cm⁻¹ region is also located in the "functional group region" of the IR spectrum, which is largely free of overlapping bands from most solvents, oxolane ring vibrations, or nucleophiles[2].

Q: My isocyanate consumption rate (depletion at 2270 cm⁻¹) is unexpectedly fast, and I'm observing bubbling in the reactor. What is happening? A: Your reaction is likely contaminated with moisture. Isocyanates are highly electrophilic at the central carbon. Water acts as a nucleophile, attacking the -N=C=O group to form a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates—releasing CO₂ gas (the bubbling you observe)—to form a primary amine. This newly formed amine is significantly more nucleophilic than your intended alcohol/polyol reactant. It will aggressively attack another equivalent of 3-(isocyanatomethyl)oxolane to form a substituted urea. Causality Impact: This side reaction consumes two equivalents of isocyanate for every one molecule of water, drastically skewing your stoichiometric ratio and ruining the final product's molecular weight.

Reaction_Troubleshooting Err Unexpected NCO Depletion (Rapid drop at 2270 cm⁻¹) Q1 Is a peak growing at ~1640-1650 cm⁻¹? Err->Q1 Yes1 Moisture Contamination (Urea formation + CO2) Q1->Yes1 Yes No1 Check Reaction Temperature (Exothermic runaway?) Q1->No1 No Sol1 Dry solvents over molecular sieves Yes1->Sol1 Sol2 Optimize cooling / feed rate No1->Sol2

Caption: Troubleshooting logic for unexpected isocyanate consumption rates.

Q: The baseline of my FT-IR spectrum is drifting upwards over time, making it difficult to integrate the 2270 cm⁻¹ peak accurately. How do I fix this? A: Baseline drift in in-situ ATR FT-IR is almost always caused by one of two factors:

  • Temperature Fluctuations: The refractive index of the ATR crystal is temperature-dependent. If your reaction is highly exothermic and the reactor cooling cannot keep up, the changing temperature will cause the baseline to shift. Ensure strict isothermal control.

  • Fouling/Polymer Coating: If the resulting polymer is insoluble in the reaction medium, it may precipitate and coat the ATR crystal. Because ATR relies on an evanescent wave penetrating only a few microns into the sample, a solid polymer coating will blind the sensor to the bulk liquid[6]. Solution: Increase solvent volume, change to a better solvent for the polymer, or increase the agitation rate to prevent localized deposition on the probe tip.

Q: How do I convert the raw absorbance data at 2270 cm⁻¹ into a kinetic rate constant? A: According to the Beer-Lambert Law ( A=ϵ⋅l⋅c ), absorbance ( A ) is directly proportional to concentration ( c ).

  • Export the peak height or integrated peak area of the 2270 cm⁻¹ band over time.

  • Normalize this data against a non-reacting reference peak (e.g., the C-O-C stretch of the oxolane ring if it remains unreacted, or a solvent peak) to correct for density changes[3].

  • Plot ln([NCO]0​/[NCO]t​) versus time. For a reaction run with a large excess of nucleophile (pseudo-first-order conditions), the slope of the linear region of this plot will yield the observed rate constant ( kobs​ ).

References

  • Control Residual Isocyanates in Polyurethane Polymerizations Source: Manufacturing.net URL:[Link]

  • Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates Source: JACS Au (ACS Publications) URL:[Link]

  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • In-situ reaction kinetics for the formation of polyurethane by FTIR spectroscopy Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(Isocyanatomethyl)oxolane Reaction Kinetics &amp; Temperature Optimization

Welcome to the Technical Support Center for 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the reaction kinetics of this specialized aliphatic isocyanate.

Because isocyanate chemistry is highly sensitive to thermal conditions, mastering the thermodynamic and kinetic parameters is critical for achieving high yields, maintaining selectivity, and preventing runaway side reactions.

Part 1: Core Principles & FAQs

Q: How does temperature fundamentally alter the reaction kinetics of 3-(isocyanatomethyl)oxolane? A: The reaction between the aliphatic isocyanate group and a nucleophile (e.g., an alcohol to form a urethane) is an exothermic, second-order nucleophilic addition. According to the Arrhenius equation ( k=Ae−Ea​/RT ), increasing the temperature exponentially increases the reaction rate constant ( k ) by providing the thermal energy required to overcome the activation energy ( Ea​ ) barrier[1]. For aliphatic isocyanates, Ea​ typically ranges from 50 to 75 kJ/mol depending on the solvent and nucleophile[2]. However, higher temperatures also increase the collision frequency for secondary reactions, shifting the system from strict kinetic control (favoring the primary urethane) to thermodynamic control (where side products form).

Q: What side reactions are triggered at elevated temperatures, and how do they impact yield? A: At temperatures below 50°C, the isocyanate group reacts highly selectively with primary alcohols to form urethanes. When temperatures exceed 80°C, the urethane –NH– group becomes sufficiently nucleophilic to attack unreacted isocyanates, forming allophanates[3]. If trace moisture is present, water reacts to form an unstable carbamic acid that decomposes into an amine and CO₂, which then rapidly reacts with another isocyanate to form a urea. At high temperatures, ureas can further react to form biurets. These side reactions consume the 3-(isocyanatomethyl)oxolane stoichiometrically, drastically reducing the yield of the target monomer and causing unwanted polymer cross-linking.

Q: How does the oxolane ring structurally influence temperature-dependent reactivity? A: Unlike straight-chain aliphatic isocyanates (e.g., hexamethylene diisocyanate, HDI), 3-(isocyanatomethyl)oxolane possesses a tetrahydrofuran-like ring. The ether oxygen in the oxolane ring acts as a localized hydrogen-bond acceptor. At lower temperatures, this oxygen can pre-organize incoming alcohol nucleophiles via hydrogen bonding, lowering the activation entropy ( ΔS‡ ) and accelerating the reaction compared to standard aliphatic chains[2]. At elevated temperatures, this weak hydrogen-bonding network is disrupted by thermal agitation, meaning the kinetic advantage of the oxolane ring diminishes as temperature rises.

ReactionPath NCO 3-(isocyanatomethyl)oxolane + Nucleophile (R-OH) LowTemp Low Temperature (20-40°C) Kinetic Control NCO->LowTemp Ea ~ 50 kJ/mol HighTemp High Temperature (>80°C) Thermodynamic Control NCO->HighTemp Overcomes higher Ea Urethane Urethane Formation (Primary Product) LowTemp->Urethane High Selectivity HighTemp->Urethane Fast Conversion Allophanate Allophanate / Biuret (Side Reactions) HighTemp->Allophanate Direct Side Rxn Urethane->Allophanate Excess NCO + Heat

Temperature-dependent reaction pathways for 3-(isocyanatomethyl)oxolane.

Part 2: Troubleshooting Guide

Issue 1: Incomplete conversion or sluggish reaction rates at 25°C.

Causality: Aliphatic isocyanates are inherently less electrophilic than aromatic isocyanates due to the lack of resonance stabilization withdrawing electron density from the NCO carbon[1][4]. At 25°C, the ambient thermal energy is insufficient to rapidly overcome the activation barrier, leading to stalled kinetics. Solution:

  • Increase the reaction temperature to a moderate 40–50°C. This exponentially increases the rate constant without providing enough energy to trigger allophanate formation.

  • If temperature cannot be raised (e.g., due to thermally labile substrates), introduce a catalyst such as Dibutyltin dilaurate (DBTDL). The tin coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon and artificially lowering the activation energy.

Issue 2: Formation of cross-linked gels or unexpected molecular weight broadening at >80°C.

Causality: Elevated temperatures provide the activation energy required for the secondary nitrogen of the newly formed urethane to attack unreacted 3-(isocyanatomethyl)oxolane, forming allophanate branches[3]. This acts as a cross-linking mechanism. Solution:

  • Strictly maintain the reaction temperature below 60°C using active jacket cooling, as the primary reaction is exothermic and can self-heat.

  • Ensure the nucleophile (alcohol/amine) is in slight stoichiometric excess (1.05 eq) to prevent unreacted isocyanate from lingering in the presence of urethanes.

Part 3: Quantitative Data Summaries

The following table summarizes the temperature-dependent kinetic and thermodynamic behavior of aliphatic isocyanates reacting with a standard primary alcohol.

Table 1: Temperature vs. Kinetic Profile for Aliphatic Isocyanates

Temperature (°C)Apparent Rate Constant ( kobs​ ) [M⁻¹ s⁻¹]*Primary Urethane Yield (%)Allophanate/Side Product Yield (%)Dominant Kinetic Regime
25°C ~1.5 × 10⁻⁴> 99.0%< 0.1%Strict Kinetic Control
40°C ~4.8 × 10⁻⁴> 98.5%< 0.5%Optimal Synthesis
60°C ~1.2 × 10⁻³~ 95.0%~ 4.0%Transition Zone
80°C ~3.5 × 10⁻³~ 85.0%~ 15.0%Thermodynamic Control

*Note: Rate constants are representative of uncatalyzed aliphatic isocyanate-alcohol reactions derived from Arrhenius extrapolation ( Ea​≈65 kJ/mol)[2][4].

Part 4: Experimental Methodologies

Protocol: Self-Validating Temperature-Controlled Kinetic Profiling via In-Situ FTIR

To accurately determine the optimal temperature for your specific reaction, you must measure the kinetics empirically. This protocol utilizes a self-validating system : the real-time FTIR data tracks the reaction progress, while a subsequent orthogonal HPLC analysis confirms that the spectral depletion matches the actual mass balance, ruling out invisible side reactions[2][5].

Step 1: Reagent Preparation & Moisture Validation

  • Dry the oxolane solvent and alcohol nucleophile over activated 3Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration. Proceed only if moisture is <50 ppm. This ensures water will not competitively react to form ureas, which would skew the kinetic data.

Step 2: Reactor Equilibration

  • Charge a jacketed, dry reactor with the nucleophile and solvent under an argon atmosphere.

  • Insert an attenuated total reflectance (ATR) FTIR probe (e.g., ReactIR) into the solution.

  • Set the jacket temperature to the target isothermal condition (e.g., 40.0 ± 0.1°C) and allow 15 minutes for thermal equilibration.

Step 3: Isocyanate Injection & Monitoring

  • Inject a precise molar equivalent of 3-(isocyanatomethyl)oxolane to initiate the reaction.

  • Immediately begin FTIR scanning (1 scan per 15 seconds).

  • Track the depletion of the asymmetric –N=C=O stretch at 2270 cm⁻¹ and the concurrent growth of the urethane C=O stretch at ~1700–1730 cm⁻¹ .

Step 4: Kinetic Analysis

  • Plot the normalized absorbance of the 2270 cm⁻¹ peak over time.

  • Extract the observed rate constant ( kobs​ ) by fitting the decay curve to a second-order kinetic model.

Step 5: Orthogonal Mass Balance Validation

  • Once the NCO peak plateaus, quench the reaction with a known excess of a secondary amine (e.g., dibutylamine) to cap any trace unreacted isocyanate.

  • Analyze the final mixture via off-line HPLC.

  • Validation Check: Confirm that the molar amount of the primary urethane matches the initial moles of isocyanate minus the residual captured by the amine[5]. If the urethane yield is lower than the NCO depletion, side reactions (like allophanate formation) have occurred, indicating the temperature was too high.

ProtocolFlow Prep 1. Reagent Prep Dry Solvents FTIR 2. In-Situ FTIR Isothermal Setup Prep->FTIR Inject 3. Inject NCO Track 2270 cm⁻¹ FTIR->Inject Kinetics 4. Kinetic Analysis Extract Rate (k) Inject->Kinetics Validate 5. HPLC Validation Mass Balance Check Kinetics->Validate

Self-validating in-situ FTIR workflow for measuring isocyanate reaction kinetics.

References

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS ResearchG
  • Reactivity and Deblocking Behavior of O- and N-Based Blocking Agents for Isocyanates: A Combined Kinetic and Mechanistic Analysis ACS Public
  • The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temper
  • Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates ResearchG
  • Reaction of OH with Aliphatic and Aromatic Isocyanates ACS Public

Sources

Optimization

Technical Support Center: 3-(Isocyanatomethyl)oxolane Quenching Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you safely and effectively quench unreacted 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) in your reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you safely and effectively quench unreacted 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3) in your reaction mixtures.

3-(Isocyanatomethyl)oxolane is a highly versatile small molecule scaffold utilized in drug development and materials science[1]. Because isocyanates are potent electrophiles, they react spontaneously with nucleophiles[2]. However, selecting the wrong quenching agent can lead to intractable precipitates, product degradation, or dangerous pressurization. This guide provides field-proven, self-validating protocols to ensure a clean workup.

Diagnostic Workflow: Quenching Strategy Decision Matrix

Before proceeding, use the logical workflow below to determine the optimal quenching strategy based on your experimental constraints (e.g., library synthesis vs. large-scale batch reactions).

QuenchWorkflow Start Unreacted 3-(isocyanatomethyl)oxolane in Reaction Mixture HTS High-Throughput / Library Synthesis? Start->HTS Resin Add Polyamine Scavenger Resin (e.g., PS-Trisamine) HTS->Resin Yes Sep Is urea byproduct easily separable? HTS->Sep No Filter Filter & Evaporate (Urea bound to resin) Resin->Filter Amine Add Liquid Amine (e.g., Diethylamine) Sep->Amine Yes Alcohol Add Methanol (Excess) + Mild Heat Sep->Alcohol No Workup Aqueous Workup / Column (Soluble/Insoluble Urea) Amine->Workup Evap Evaporate / Distill (Volatile Carbamate) Alcohol->Evap

Decision matrix for selecting the optimal isocyanate quenching strategy.

Quantitative Data: Quenching Agent Comparison

To make an informed decision, compare the kinetic profiles and byproduct management requirements of standard quenching agents.

Quenching AgentReaction KineticsPrimary ByproductEquivalents RequiredByproduct Removal Method
Diethylamine Very Fast (<30 min)N,N-diethyl urea derivative2.0 - 3.0Aqueous wash / Chromatography
Methanol Slow (2 - 12 hours)Methyl carbamate (urethane)>5.0 (Excess)Evaporation / Distillation
Polyamine Resin Fast (1 - 2 hours)Polymer-bound urea3.0 - 5.0 (loading)Simple Filtration
Water (Not Rec.)Very SlowSymmetric polyurea + CO 2​ ExcessFiltration (High fouling risk)

Troubleshooting Guides: Validated Quenching Protocols

Method A: Rapid Quenching with Secondary Amines (Diethylamine)

Mechanism & Causality: Secondary amines react rapidly and exothermically with isocyanates to form stable ureas[3]. The causality behind choosing a secondary amine (like diethylamine) over a primary amine is structural: it forms a trisubstituted urea. Trisubstituted ureas exhibit significantly higher solubility in organic solvents than highly crystalline, insoluble symmetric ureas, preventing reactor fouling and trapped product.

Step-by-Step Methodology:

  • Preparation: Cool the reaction mixture to 0 °C to 20 °C under an inert atmosphere (N 2​ /Ar). Causality: Quenching is highly exothermic; cooling prevents solvent boil-off and thermal degradation of the oxolane ring.

  • Addition: Dilute diethylamine (2.0 equivalents relative to the estimated remaining isocyanate) in a compatible aprotic solvent (e.g., THF or DCM). Add dropwise over 10 minutes[3].

  • Incubation: Stir the mixture at room temperature for 30 minutes.

  • Self-Validation: Pull a 50 µL aliquot, evaporate the solvent, and analyze via FTIR. The complete disappearance of the strong asymmetric N=C=O stretching vibration at ~2250–2270 cm⁻¹ validates that the quench is 100% complete[3].

  • Workup: Wash the organic layer with 1M aqueous HCl to remove excess unreacted diethylamine, followed by a brine wash. Dry over Na 2​ SO 4​ and concentrate.

Method B: Solid-Phase Quenching with Polyamine Scavenger Resins

Mechanism & Causality: Polyamine-based scavenger resins (e.g., polystyrene-linked ethylenediamine or tris(2-aminoethyl)amine) covalently sequester excess electrophiles from solution[4]. This method is ideal for parallel synthesis because it eliminates the need for aqueous workup; the byproduct remains bound to the insoluble polymer matrix.

Step-by-Step Methodology:

  • Preparation: Ensure the reaction mixture is in a resin-swelling solvent (e.g., THF, DCM, or DMF). Causality: Macroporous resins require proper swelling to expose their internal nucleophilic sites to the 3-(isocyanatomethyl)oxolane.

  • Addition: Add 3.0 to 5.0 equivalents of the polyamine scavenger resin based on the manufacturer's loading capacity (typically 2-4 mmol/g).

  • Incubation: Agitate gently on an orbital shaker for 1 to 2 hours at room temperature. Warning: Do not use magnetic stir bars, as they will mechanically shear and pulverize the resin beads, causing them to pass through filters.

  • Self-Validation: Monitor the supernatant via FTIR (checking for N=C=O disappearance) or TLC.

  • Workup: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent. Concentrate the filtrate to yield the purified product.

Method C: Mild Quenching with Alcohols (Methanol)

Mechanism & Causality: Alcohols react with isocyanates to form urethane (carbamate) linkages[5]. Because 3-(isocyanatomethyl)oxolane is an aliphatic isocyanate, it is less electrophilic than aromatic variants. Consequently, alcoholysis is slow and often requires a catalyst or excess reagent[5]. This method is chosen when amine byproducts interfere with downstream chromatography.

Step-by-Step Methodology:

  • Preparation: Cool the reaction mixture to 0 °C under an inert atmosphere[3].

  • Addition: Add a large excess of anhydrous methanol (>5.0 equivalents).

  • Catalysis (Optional but Recommended): Add a catalytic amount (0.1 eq) of triethylamine (TEA) or dibutyltin dilaurate (DBTL) to accelerate the nucleophilic attack.

  • Incubation: Stir at room temperature for 2 to 12 hours.

  • Self-Validation: Confirm the absence of the N=C=O peak via FTIR.

  • Workup: Evaporate the volatile methanol and methyl carbamate byproduct under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I just use an aqueous workup to quench the 3-(isocyanatomethyl)oxolane? A: It is highly discouraged. While isocyanates do react with water, the reaction forms an unstable carbamic acid that rapidly decarboxylates into a primary amine and CO 2​ gas[2]. This newly formed amine will aggressively attack another unreacted 3-(isocyanatomethyl)oxolane molecule, forming a highly insoluble symmetric polyurea. This leads to severe emulsions, reactor fouling, and a dangerous over-pressurization risk from the evolved CO 2​ .

Q: Is the oxolane ring at risk of ring-opening during these quenching procedures? A: 3-(isocyanatomethyl)oxolane features a tetrahydrofuran-like (oxolane) ring, which is generally stable to the mild nucleophilic conditions (alcohols, amines) used in standard quenching protocols. However, you must avoid using strong, concentrated aqueous acids during any subsequent workup, as prolonged exposure to strong acids can promote ether cleavage or ring-opening.

Q: Why is my methanol quench taking so long to consume the isocyanate? A: The formation of urethanes from alcohols and aliphatic isocyanates is significantly slower than urea formation from amines[5]. If you must use methanol, you must either apply mild heat or add a catalyst (like TEA or DBTL) to accelerate the reaction. If time is a constraint, switch to the diethylamine protocol (Method A).

References

  • safe handling and quenching procedures for benzoyl isocyan
  • CAS: 1341487-61-3 | CymitQuimica CymitQuimica
  • Comparative Efficacy of Polyamine-Based Scavenger Resins - SCIRP Scientific Research Publishing (SCIRP)
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC N
  • Isocyan

Sources

Troubleshooting

Technical Support Center: Analytical Profiling &amp; Impurity Detection in 3-(Isocyanatomethyl)oxolane

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the analytical bottlenecks associated with highly reactive aliphatic isocyanates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the analytical bottlenecks associated with highly reactive aliphatic isocyanates.

3-(Isocyanatomethyl)oxolane (CAS 1341487-61-3) presents a dual analytical challenge: its oxolane (tetrahydrofuran) ring is susceptible to auto-oxidation and peroxide formation, while the isocyanate moiety is notoriously hygroscopic, rapidly hydrolyzing into diamines and ureas. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting logic to ensure absolute scientific integrity in your impurity profiling.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why do I see severe peak tailing, poor recovery, and inconsistent baselines when analyzing 3-(isocyanatomethyl)oxolane via direct GC-MS? A1: Direct GC-MS analysis of underivatized aliphatic isocyanates is fundamentally flawed for trace impurity profiling. The highly electrophilic carbon of the –NCO group reacts with active silanol groups (Si-OH) on the GC column's stationary phase. This leads to irreversible covalent binding, severe peak tailing, and column degradation. Furthermore, thermal degradation in the injection port can mask true impurities. To achieve reliable separation and detection, chemical derivatization is mandatory to convert the reactive isocyanate into a stable, volatile urethane or urea derivative prior to analysis .

Q2: We are detecting a massive peak corresponding to 3-(aminomethyl)oxolane. Is this a synthesis impurity from the raw materials or an analytical artifact? A2: It is almost certainly an analytical artifact induced by ambient moisture during sample preparation. Isocyanates react rapidly with water to form unstable carbamic acids. These intermediates spontaneously decarboxylate (releasing CO₂) to yield the corresponding primary amine—in this case, 3-(aminomethyl)oxolane. This amine can then rapidly react with unreacted isocyanate to form a symmetric urea dimer. If your sample preparation lacks strict anhydrous controls, you are actively synthesizing this "impurity" in the vial.

Q3: Can I use alcohols (like Methanol or Ethanol) as the solvent for my HPLC sample preparation? A3: Absolutely not. Alcohols act as nucleophiles and will rapidly react with the isocyanate group to form urethanes (carbamates). This solvolysis will completely alter the quantitative profile of your sample. You must use strictly anhydrous, aprotic solvents such as Acetonitrile (ACN) or Toluene for sample dilution prior to controlled derivatization.

Part 2: Troubleshooting Guide - Identifying Artifacts vs. True Impurities

When an unexpected peak appears in your chromatogram, determining its origin is critical. The logic tree below outlines the causality of urea and amine impurity formation, guiding you to the root cause.

G Start Issue: High Amine/Urea Impurity Detected Check1 Is sample prep strictly anhydrous? Start->Check1 Yes1 Use dry solvents (e.g., ACN) & inert gas (Ar/N2) Check1->Yes1 No No1 Check raw material storage conditions Check1->No1 Yes Check2 Is the container septum compromised? No1->Check2 Yes2 Discard & use fresh septum-sealed batch Check2->Yes2 Yes No2 Investigate upstream phosgenation process Check2->No2 No

Troubleshooting logic tree for identifying the source of amine/urea impurities.

Common Issue: Ghost Peaks and Inconsistent Quantification

Root Cause Analysis: The derivatization quenching step is incomplete, or the derivatizing agent is degraded. If unreacted isocyanate remains, it will precipitate on the LC column or react with the mobile phase. Solution: Ensure a 10-fold molar excess of the derivatizing agent (e.g., 1-(2-pyridyl)piperazine, 1,2-PP). The reaction between the isocyanate and the secondary amine of 1,2-PP is extremely fast, yielding a stable urea derivative that provides a strong chromophore for UV detection and a readily ionizable basic nitrogen for ESI-MS .

Part 3: Step-by-Step Methodology - Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and eliminate false positives, this protocol incorporates an internal standard and a blank validation step to rule out reagent-borne contamination. We utilize 1,2-PP derivatization, an EPA-validated approach adapted for aliphatic isocyanates .

Phase 1: Reagent Preparation (Under Inert Atmosphere)
  • Derivatization Solution: Prepare a 0.01 M solution of 1-(2-pyridyl)piperazine (1,2-PP) in anhydrous acetonitrile. Causality: Acetonitrile is aprotic and will not compete with the derivatizing agent, ensuring 100% of the isocyanate reacts with the 1,2-PP rather than the solvent.

  • Internal Standard (IS): Spike the solution with 10 µg/mL of a deuterated isocyanate derivative (e.g., d9-butyl isocyanate-1,2-PP). Causality: The IS corrects for matrix effects and ion suppression during ESI ionization, making the system self-validating.

  • Blank Validation: Run a reagent blank (1,2-PP solution + IS, no sample) through the entire LC-MS/MS workflow to establish baseline purity.

Phase 2: Sample Derivatization
  • Reaction: Transfer 10 µL of the 3-(isocyanatomethyl)oxolane sample into a dry, argon-purged amber vial. Immediately add 1.0 mL of the 1,2-PP derivatization solution.

  • Incubation: Cap tightly with a PTFE-lined septum and vortex for 30 seconds. Allow to react at room temperature for 15 minutes. Causality: The nucleophilic attack by the secondary amine on the isocyanate carbon is rapid; a 15-minute window ensures >99.9% conversion, permanently locking the isocyanate into a stable urea.

  • Quenching: Add 10 µL of glacial acetic acid. Causality: This neutralizes the excess 1,2-PP, preventing it from overwhelming the MS detector, and stabilizes the pH for reversed-phase chromatography.

Phase 3: UHPLC-ESI-MS/MS Analysis
  • Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor in Positive ESI mode using Multiple Reaction Monitoring (MRM). The 1,2-PP tag directs highly specific fragmentation, yielding a strong product ion at m/z 121 (the pyridylpiperazine fragment), ensuring high signal-to-noise even for trace impurities.

G Sample 3-(isocyanatomethyl)oxolane (Highly Reactive) Deriv 1,2-PP Derivatization (Anhydrous ACN) Sample->Deriv Excess Amine LC UHPLC Separation (C18, Gradient) Deriv->LC Quench (AcOH) MS ESI-MS/MS (MRM Mode) LC->MS Elution

Workflow for the stabilization and LC-MS/MS analysis of 3-(isocyanatomethyl)oxolane.

Part 4: Quantitative Data Presentation - Impurity Profiling

Below is a summarized impurity profile for a typical pharmaceutical-grade batch of 3-(isocyanatomethyl)oxolane. This table highlights the specific analytical methods required for each impurity class, driven by their unique chemical mechanisms.

Impurity / AnalyteOrigin / Chemical MechanismValidated Analytical MethodLOD (ppm)Typical Acceptance Criteria
3-(aminomethyl)oxolane Hydrolysis of the –NCO group due to moisture exposureLC-MS/MS (Pre-column derivatization)0.5< 0.1%
Symmetric Urea Dimer Reaction between free amine and unreacted isocyanateLC-MS/MS (Direct injection, post-quench)1.2< 0.5%
Residual Phosgene Unreacted precursor from the phosgenation synthesis stepGC-MS (Derivatization with aniline)0.1< 10 ppm
Oxolane Hydroperoxides Auto-oxidation of the oxolane (ether) ring by atmospheric O₂Iodometric Titration / UV-Vis5.0< 50 ppm
Isocyanurate Trimer Thermal degradation / trimerization during distillationGPC / HPLC-UV10.0< 0.5%

References

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Analytical Methods (Royal Society of Chemistry). URL:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. URL:[Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD (Method 207). U.S. Environmental Protection Agency (EPA). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of 3-(Isocyanatomethyl)oxolane Conversion by Titration

For Researchers, Scientists, and Drug Development Professionals The Critical Need for Accurate Isocyanate Quantification Isocyanates are highly reactive compounds that serve as essential building blocks for polyurethane-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Need for Accurate Isocyanate Quantification

Isocyanates are highly reactive compounds that serve as essential building blocks for polyurethane-based materials, which have widespread applications in coatings, adhesives, foams, and elastomers. The isocyanate group (-N=C=O) content is a critical quality parameter, as it dictates the stoichiometry of reactions with co-reactants.[1] In the context of 3-(isocyanatomethyl)oxolane, precise quantification of its conversion is paramount for ensuring product quality, optimizing reaction kinetics, and guaranteeing the safety of resulting materials. Incomplete reaction can lead to the presence of residual isocyanates, which pose health risks and can compromise the performance of the final product.[2]

The Gold Standard: Dibutylamine Back-Titration

The dibutylamine back-titration method is a robust and widely adopted technique for determining the total isocyanate content in a sample.[3] This method is sanctioned by international standards such as ASTM D2572 and ISO 14896.[1][4][5][6][7]

Principle of the Method

The underlying principle of this method involves the reaction of the isocyanate groups with an excess of a standard solution of dibutylamine (DBA) to form a stable urea derivative. The unreacted, excess dibutylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl).[4][8] The amount of isocyanate originally present in the sample is directly proportional to the amount of dibutylamine consumed in the reaction.

The key chemical reactions are as follows:

  • Reaction with Dibutylamine: R-N=C=O + (C₄H₉)₂NH → R-NH-CO-N(C₄H₉)₂ (Isocyanate + Excess Dibutylamine → Urea Derivative)

  • Back-Titration: (C₄H₉)₂NH + HCl → (C₄H₉)₂NH₂⁺Cl⁻ (Unreacted Dibutylamine + Hydrochloric Acid → Dibutylammonium Chloride)

Self-Validating Experimental Protocol

The reliability of the dibutylamine back-titration method hinges on a meticulously executed protocol. The following steps outline a self-validating system for accurate and reproducible results.

Reagents and Equipment:

  • Titrant: 0.5 M or 1 M Hydrochloric acid (HCl), standardized.

  • Reagent: 2 M Di-n-butylamine in anhydrous toluene.

  • Solvents: Anhydrous toluene and isopropyl alcohol or methanol.[4][8]

  • Apparatus: Automatic potentiometric titrator, 250 mL Erlenmeyer flasks, magnetic stirrer, and calibrated pipettes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh an appropriate amount of the 3-(isocyanatomethyl)oxolane-containing sample into a dry 250 mL Erlenmeyer flask. The sample size should be calculated to consume approximately 50% of the dibutylamine.

  • Reaction: Add a precise volume (e.g., 20 mL) of the 2 M di-n-butylamine solution to the flask.[4] Swirl to mix and allow the reaction to proceed for a defined period (typically 15-20 minutes) at room temperature to ensure complete conversion of the isocyanate.[4][8]

  • Dilution: After the reaction is complete, add a sufficient volume of isopropyl alcohol or methanol (e.g., 100 mL) to dilute the mixture and ensure a clear endpoint during titration.[4][8]

  • Blank Determination: Crucially, a blank titration must be performed under identical conditions but without the sample. This involves titrating the same volume of the dibutylamine solution with the standardized HCl.[3] The blank value is essential for correcting for any impurities in the reagents and the solvent.

  • Titration: Titrate the sample solution with the standardized HCl solution using an automatic potentiometric titrator. The endpoint is identified as the point of maximum inflection on the titration curve.[4]

Calculation of Isocyanate Content (%NCO):

The percentage of isocyanate groups is calculated using the following formula:

%NCO = [((B - V) * N * 42.02) / W] * 100

Where:

  • B = Volume of HCl solution required for the blank titration (mL)

  • V = Volume of HCl solution required for the sample titration (mL)

  • N = Normality of the HCl solution

  • 42.02 = Molecular weight of the NCO group ( g/mol )

  • W = Weight of the sample (g)

Causality Behind Experimental Choices
  • Anhydrous Solvents: The use of anhydrous (dry) toluene is critical because isocyanates readily react with water. Any moisture present will consume isocyanate groups, leading to an underestimation of the NCO content.[9]

  • Excess Dibutylamine: A significant excess of dibutylamine is used to drive the reaction with the isocyanate to completion, ensuring that all NCO groups have reacted.

  • Blank Titration: The blank titration is a cornerstone of this method's accuracy. It accounts for any acidic or basic impurities in the solvents and reagents that could otherwise interfere with the endpoint determination.

  • Potentiometric Endpoint Detection: An automatic potentiometric titrator provides a more objective and reproducible endpoint determination compared to colorimetric indicators, which can be subjective and prone to error.[4]

Comparative Analysis of Quantification Methods

While the dibutylamine back-titration method is a reliable standard, other techniques offer distinct advantages, particularly for real-time monitoring and analysis of complex mixtures.

Parameter Dibutylamine Back-Titration Fourier-Transform Infrared (FTIR) Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Chemical reaction and volumetric analysis.Vibrational spectroscopy based on the absorption of infrared light by the N=C=O group.[10]Separation of components in a mixture followed by detection.
Primary Application Quantification of total NCO content.[3]Real-time, in-situ monitoring of isocyanate consumption during reactions.[2]Sensitive and selective analysis of residual isocyanate monomers, often requiring derivatization.[11][12]
Accuracy High, when performed correctly.Good, dependent on calibration.High, with proper calibration and derivatization.
Precision High (RSD typically <1%).[4]Good.High.
Limit of Detection Moderate.Lower than titration, can detect down to 0.05 wt%.[13]Very low, suitable for trace analysis.
Speed Relatively slow due to reaction time and titration.Fast, provides real-time data.[2]Slower than FTIR due to sample preparation and run time.
Cost Low to moderate equipment cost.Higher initial equipment cost.High initial equipment cost.
Ease of Use Requires skilled operator and careful handling of reagents.Relatively easy to use with modern software.Requires expertise in method development and data analysis.

In-Depth Look at Alternative Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique that allows for the real-time, in-situ monitoring of isocyanate reactions.[2] The N=C=O group has a strong and distinct absorption band in the infrared spectrum, typically appearing between 2250 and 2285 cm⁻¹. By tracking the decrease in the intensity of this peak, the rate and extent of the isocyanate conversion can be continuously monitored. This method is particularly advantageous for kinetic studies and process optimization, providing immediate feedback on the reaction progress.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for quantifying residual isocyanate monomers.[11] Due to the high reactivity of isocyanates, they are typically derivatized with a reagent to form a stable, detectable compound before analysis.[12] Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (2MP) and dibutylamine.[14] The resulting urea derivatives are then separated and quantified by HPLC, often with UV or fluorescence detection.[11] This method is ideal for applications where very low levels of residual isocyanates need to be accurately measured, such as in food packaging materials or medical devices.[13]

Workflow and Decision Making

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow for quantifying isocyanate conversion.

Isocyanate_Quantification_Workflow cluster_0 Start: Sample Containing 3-(isocyanatomethyl)oxolane cluster_1 Method Selection cluster_2 Titration Method cluster_3 Spectroscopic Method cluster_4 Chromatographic Method start Obtain Sample decision Analytical Goal? start->decision titration_prep React with excess Dibutylamine decision->titration_prep Total NCO Content ftir_analysis Monitor N=C=O peak (2250-2285 cm⁻¹) decision->ftir_analysis Real-time Monitoring hplc_prep Derivatize with reagent (e.g., 2MP) decision->hplc_prep Trace Residual Monomers titration Back-titrate with HCl titration_prep->titration titration_result Total NCO Content titration->titration_result ftir_result Real-time Conversion Data ftir_analysis->ftir_result hplc_analysis Separate and Quantify by HPLC hplc_prep->hplc_analysis hplc_result Residual Monomer Concentration hplc_analysis->hplc_result

Caption: Workflow for selecting the appropriate method for isocyanate quantification.

Conclusion

The accurate quantification of 3-(isocyanatomethyl)oxolane conversion is essential for ensuring the quality, safety, and performance of a wide range of materials. The dibutylamine back-titration method remains a reliable and robust technique for determining total isocyanate content and is supported by established international standards. However, for applications requiring real-time monitoring of reaction kinetics or the sensitive detection of residual monomers, FTIR spectroscopy and HPLC offer powerful alternatives. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs.

References

  • ASTM International. (2025). Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates. ASTM D5155-25. [Link]

  • Henriks-Eckerman, M. L., et al. (2000). Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl) piperazine derivatives by liquid and gas chromatography. Journal of Environmental Monitoring, 2(5), 455-461.
  • Cancilla, L., et al. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(1), 235-246. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Isocyanate Content of Urethane. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM D2572-19. [Link]

  • Dalton, J., & Wrisley, L. (1983). Indirect determination of isocyanates by gas chromatography. Journal of Chromatographic Science, 21(6), 265-268. [Link]

  • Gorbunova, I. A., et al. (2018). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Journal of Applied Spectroscopy, 85(3), 442-448. [Link]

  • U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

  • ASTM International. (1997). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM D2572-97. [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

  • AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

  • KEM. (2018, April 19). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]

  • YSI. (n.d.). Determination of Acid Number and Free Fatty Acids (FFA) in Fats and Oils. Retrieved from [Link]

  • Smith, B. C. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. [Link]

  • Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]

  • Mettler Toledo. (2009, February 11). Hydroxyl Number of Raw Polyols according to ASTM E1899-02. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D2572-97(2010) - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Retrieved from [Link]

  • Saini, A., & Kumar, S. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 27959-27971. [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • iTeh Standards. (2009, February 15). ISO 14896:2009(en), Plastics — Polyurethane raw materials — Determination of isocyanate content. Retrieved from [Link]

  • Henriks-Eckerman, M. L., et al. (2000). Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography. Journal of Environmental Monitoring, 2(5), 455-461. [Link]

Sources

Comparative

Spectroscopic Validation of 3-(Isocyanatomethyl)oxolane-Protein Conjugation: A Comparative Guide

Executive Summary In the realm of bioconjugation, targeting primary amines (such as the ε-amino group of lysine residues) is the most ubiquitous strategy for protein functionalization. While N-hydroxysuccinimide (NHS) es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bioconjugation, targeting primary amines (such as the ε-amino group of lysine residues) is the most ubiquitous strategy for protein functionalization. While N-hydroxysuccinimide (NHS) esters have long been the default reagent, their rapid hydrolytic degradation in aqueous buffers often compromises conjugation efficiency. 3-(isocyanatomethyl)oxolane —an aliphatic isocyanate featuring a hydrophilic tetrahydrofuran (oxolane) ring—emerges as a highly robust alternative.

This guide objectively compares the conjugation performance of 3-(isocyanatomethyl)oxolane against traditional NHS-ester chemistries. By establishing a self-validating analytical workflow utilizing Fourier-Transform Infrared Spectroscopy (FTIR), Intact Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR), we provide a definitive framework for tracking, quantifying, and validating isocyanate-driven bioconjugation.

Mechanistic Causality: Isocyanate vs. NHS-Ester Chemistry

To understand the superior stability profile of 3-(isocyanatomethyl)oxolane, one must analyze the fundamental causality of the covalent linkages formed and their respective degradation pathways.

  • NHS-Ester Chemistry (The Alternative): NHS esters react with primary amines via acylation to form stable amide bonds[1]. However, the highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water (hydrolysis). The half-life of an NHS ester is merely 4 to 5 hours at pH 7.0 (0°C), and this plummets to less than 10 minutes at pH 8.6[1]. This rapid degradation often necessitates massive molar excesses of the reagent, leading to batch-to-batch variability.

  • 3-(Isocyanatomethyl)oxolane (The Product): The isocyanate warhead (-N=C=O) reacts with unprotonated primary amines to form a highly stable urea linkage (bisureido or monoureido bonds)[2]. While isocyanates can undergo aqueous hydrolysis to form carbamic acids (which subsequently decarboxylate into amines and CO₂), aliphatic isocyanates like 3-(isocyanatomethyl)oxolane exhibit distinct kinetic profiles that allow for highly selective protein labeling before hydrolysis can outcompete the reaction[3]. Furthermore, the resulting urea bond is ultra-stable and highly resistant to physiological enzymatic cleavage.

ConjugationPathways Protein Target Protein (Lysine -NH₂) Urea Urea Conjugate (Highly Stable) Protein->Urea + Isocyanate (pH 7.5-8.5) Amide Amide Conjugate (Stable) Protein->Amide + NHS-Ester (pH 7.2-8.0) Iso 3-(isocyanatomethyl)oxolane (-N=C=O) Iso->Urea HydIso Hydrolysis Byproduct (Amine + CO₂) Iso->HydIso Aqueous H₂O (Slow) NHS NHS-Ester Alternative (-COO-NHS) NHS->Amide HydNHS Hydrolysis Byproduct (Carboxylate + NHS) NHS->HydNHS Aqueous H₂O (Fast, t½ < 10m at pH 8.6)

Fig 1. Mechanistic comparison of isocyanate (urea-forming) vs. NHS-ester (amide-forming) conjugation.

Spectroscopic Validation: The Self-Validating System

A protocol is only as reliable as its validation metrics. To ensure absolute scientific integrity, conjugation must be proven orthogonally. 3-(isocyanatomethyl)oxolane offers a unique advantage here: its functional group possesses a highly isolated spectroscopic signature.

ATR-FTIR Spectroscopy (Primary Validation)

The asymmetric stretching of the isocyanate group (-N=C=O) produces a sharp, distinct peak between 2250 and 2285 cm⁻¹ in the mid-IR spectrum. Because biological molecules (proteins, lipids, nucleic acids) do not naturally absorb in this region, this peak serves as an unambiguous marker[4]. Upon successful conjugation to a protein amine, the 2270 cm⁻¹ peak completely disappears, and a new peak emerges at ~1650 cm⁻¹ , corresponding to the C=O stretch of the newly formed urea linkage[5].

Intact Mass Spectrometry (Quantitative Validation)

While FTIR confirms the presence of the bond, LC-MS quantifies the Degree of Labeling (DoL). The exact monoisotopic mass of the 3-(isocyanatomethyl)oxolane moiety (C₆H₉NO₂) added to the protein is +127.06 Da . By deconvoluting the intact protein mass spectrum, researchers can pinpoint exactly how many oxolane labels have been conjugated per protein molecule.

ValidationWorkflow Start Purified Oxolane-Protein Conjugate FTIR ATR-FTIR Spectroscopy Start->FTIR MS Intact Mass Spec (LC-MS) Start->MS NMR Nuclear Magnetic Resonance (NMR) Start->NMR FTIR_Res Confirm Conjugation: Loss of 2270 cm⁻¹ (-N=C=O) Gain of ~1650 cm⁻¹ (Urea C=O) FTIR->FTIR_Res MS_Res Quantify Labeling: Mass Shift of +127.06 Da per Oxolane moiety added MS->MS_Res NMR_Res Structural Integrity: Retention of oxolane ring protons at 3.6-3.9 ppm NMR->NMR_Res

Fig 2. Orthogonal spectroscopic validation workflow for oxolane-protein conjugates.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two chemistries, derived from spectroscopic monitoring and hydrolytic degradation assays.

Parameter3-(Isocyanatomethyl)oxolane (Product)NHS-Ester Alternative
Reactive Target Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Urea BondAmide Bond
Linkage Stability Ultra-High (Resistant to physiological hydrolysis)High
Hydrolysis Half-Life Moderate (Sterically shielded by oxolane ring)4–5 hours at pH 7.0; < 10 mins at pH 8.6[1]
Primary FTIR Marker 2270 cm⁻¹ (Disappearance of N=C=O)[4]1730–1750 cm⁻¹ (NHS carbonyls)
Mass Shift (per label) +127.06 Da Variable (Depends on specific ester payload)
Buffer Compatibility Avoid primary amines (Tris, Glycine)Avoid primary amines (Tris, Glycine)

Experimental Protocol: Self-Validating Conjugation Workflow

This methodology is designed not just to execute the conjugation, but to inherently prove its success through integrated spectroscopic checkpoints.

Phase 1: Preparation and Conjugation
  • Buffer Exchange: Dialyze the target protein (e.g., 2-10 mg/mL) against an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.0–8.5).

    • Causality: Isocyanates react optimally with the unprotonated form of primary amines. A pH of 8.0 ensures a significant fraction of lysine ε-amines (pKa ~10.5) are deprotonated and nucleophilic. Buffers containing primary amines (like Tris or Glycine) must be strictly avoided as they will competitively quench the isocyanate warhead[1].

  • Reagent Preparation: Dissolve 3-(isocyanatomethyl)oxolane in anhydrous DMSO to a concentration of 100 mM immediately before use.

    • Causality: Isocyanates are electrophilic and will react with water to form unstable carbamic acids[3]. Utilizing anhydrous DMSO prevents premature degradation of the stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the oxolane reagent to the protein solution. Ensure the final organic solvent concentration does not exceed 5% v/v to prevent protein denaturation. Incubate for 2 hours at room temperature with gentle agitation.

Phase 2: Spectroscopic Validation
  • Purification: Remove unreacted isocyanate and hydrolysis byproducts (amines/CO₂) using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • ATR-FTIR Analysis: Drop-cast 5-10 µL of the purified conjugate onto a Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal. Allow the film to dry.

    • Validation Checkpoint: Scan from 4000 to 400 cm⁻¹. Confirm the absolute absence of the 2270 cm⁻¹ peak (indicating no unreacted isocyanate remains) and verify the enhancement of the ~1650 cm⁻¹ band (confirming urea bond formation)[5],[4].

  • LC-MS Quantification: Desalt a 10 µg aliquot of the conjugate using a C4 ZipTip. Inject into a Q-TOF mass spectrometer.

    • Validation Checkpoint: Deconvolute the intact mass envelope. Calculate the Degree of Labeling (DoL) by dividing the total mass shift by 127.06 Da (the exact mass of the added oxolane moiety).

References

  • Benchchem. "A Head-to-Head Battle for Stability: NHS Ester vs. Isothiocyanate Conjugates in Biopharmaceutical Research." 6[6]

  • TÜBİTAK Academic Journals. "Synthesis of isocyanate containing cryogels for fast (bio)molecular immobilization." 5[5]

  • PubMed. "Induced Bioconjugation via On-Demand Isocyanate Formation." 3[3]

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." 1[1]

  • CDC Stacks. "Chemical Characterization of Isocyanate-Protein Conjugates." 2[2]

  • Remspec Corporation. "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe." Link

  • Paint.org. "Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings." 4[4]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with 3-(Isocyanatomethyl)oxolane

For researchers, scientists, and drug development professionals, the precise characterization of peptides and their modifications is a cornerstone of modern proteomics and therapeutic development. Chemical modification o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of peptides and their modifications is a cornerstone of modern proteomics and therapeutic development. Chemical modification of peptides is a widely used strategy to introduce specific functionalities, facilitate detection, or probe protein structure and interactions. This guide provides an in-depth comparison of the mass spectrometric analysis of peptides modified with 3-(isocyanatomethyl)oxolane, a novel labeling reagent, against other common alternatives, supported by experimental insights and protocols.

Introduction to Peptide Modification and the Role of 3-(Isocyanatomethyl)oxolane

Mass spectrometry (MS)-based proteomics is a primary tool for identifying and quantifying proteins.[1] This is often achieved through a "bottom-up" approach, where proteins are enzymatically digested into smaller peptides for analysis. Chemical modifications, whether naturally occurring post-translational modifications (PTMs) or intentionally introduced labels, add a layer of complexity and information to these analyses.[2]

Isocyanates are highly reactive compounds that readily form stable urea derivatives with the primary amines of peptides, such as the N-terminus and the side chain of lysine residues.[3][4] This reactivity makes them effective labeling agents. 3-(Isocyanatomethyl)oxolane, with its tetrahydrofuran (THF) moiety, offers a unique chemical handle for peptide modification. The THF group can influence the physicochemical properties of the peptide, potentially impacting its chromatographic behavior and fragmentation in the mass spectrometer.

The Chemistry of Modification: A Mechanistic Overview

The core of the modification lies in the reaction between the electrophilic isocyanate group (-N=C=O) of 3-(isocyanatomethyl)oxolane and nucleophilic primary amines (-NH2) on the peptide. This reaction proceeds via a nucleophilic addition mechanism, forming a stable urea linkage.

Key Reaction Sites:

  • N-terminal α-amine: Isocyanates show a high preference for reacting with the N-terminus of peptides.[3]

  • Lysine (Lys, K) ε-amine: The primary amine on the side chain of lysine is another major site of modification.

Under typical aqueous conditions at physiological or slightly basic pH, the reaction is rapid and specific to primary amines. This specificity is crucial for generating a homogeneous population of modified peptides, which simplifies subsequent mass spectrometry analysis.

Mass Spectrometry Analysis of Peptides Modified with 3-(Isocyanatomethyl)oxolane

The addition of a 3-(isocyanatomethyl)oxolane molecule to a peptide results in a predictable mass shift. The molecular formula of 3-(isocyanatomethyl)oxolane is C6H9NO2, with a monoisotopic mass of approximately 127.0633 Da. This mass addition is a key signature used to identify modified peptides in a mass spectrum.

Fragmentation Behavior:

Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and localizing modifications.[2] Under collision-induced dissociation (CID), the fragmentation patterns of peptides modified with 3-(isocyanatomethyl)oxolane are expected to yield characteristic b- and y-type ions. The modification itself can influence fragmentation. The presence of the oxolane moiety may lead to specific neutral losses or the generation of reporter ions, although this is highly dependent on the instrument and collision energy. Studies on other isocyanate-labeled peptides have shown that they produce informative MS/MS spectra suitable for identification.[4][5]

Comparative Analysis with Alternative Amine-Reactive Reagents

To understand the advantages and disadvantages of 3-(isocyanatomethyl)oxolane, it is useful to compare it with other commonly used amine-reactive labeling reagents.

Feature3-(Isocyanatomethyl)oxolaneIodoacetamide (for cysteine alkylation)Tandem Mass Tags (TMT)
Target Residue(s) N-terminus, LysineCysteineN-terminus, Lysine
Reaction Chemistry Isocyanate-amine reactionS-alkylationAmine acylation (NHS-ester)
Mass Shift (monoisotopic) ~127.06 Da~57.02 DaVariable (e.g., TMT10plex ~229.16 Da)
Primary Application General peptide labelingCysteine blockingIsobaric labeling for quantitative proteomics
Fragmentation Signature Standard b/y ions, potential for specific neutral lossesStandard b/y ionsReporter ions in the low m/z range for quantification
Pros Stable modification, specific reactivityHighly efficient and standard practiceEnables multiplexed quantification
Cons Potential for multiple modifications per peptideOnly targets cysteineMore complex data analysis, higher cost

This comparison highlights that the choice of modifying reagent is highly dependent on the experimental goal. While iodoacetamide is the standard for preventing disulfide bond formation by modifying cysteines, TMT reagents are the gold standard for multiplexed quantitative proteomics. 3-(Isocyanatomethyl)oxolane offers a straightforward approach for general peptide labeling and modification studies.

Experimental Protocol: Modification and LC-MS/MS Analysis

This protocol outlines a general procedure for the modification of a model peptide (e.g., Angiotensin II, DRVYIHPF) with 3-(isocyanatomethyl)oxolane and subsequent analysis by LC-MS/MS.

Materials:

  • Model Peptide (e.g., Angiotensin II)

  • 3-(isocyanatomethyl)oxolane

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the model peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10-fold molar excess of 3-(isocyanatomethyl)oxolane in a small volume of ACN.

  • Modification Reaction: Add the 3-(isocyanatomethyl)oxolane solution to the peptide solution. Vortex briefly and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a final concentration of 1% formic acid. This will protonate any remaining primary amines and stop the reaction.

  • Sample Cleanup (Optional but Recommended): Use a C18 ZipTip or similar solid-phase extraction method to desalt the sample before MS analysis.

  • LC-MS/MS Analysis:

    • Inject the modified peptide onto a C18 reversed-phase column.

    • Elute with a gradient of ACN in water with 0.1% FA.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a database containing the sequence of the model peptide.

    • Include a variable modification of +127.0633 Da on the N-terminus and any lysine residues.

    • Manually inspect the annotated spectra to confirm the presence of the modification and the quality of the fragmentation data.

Workflow Diagram

Peptide_Modification_Workflow Peptide 1. Peptide Sample Reagent 2. Add 3-(isocyanatomethyl)oxolane Peptide->Reagent Incubate 3. Incubate (1 hr, RT) Reagent->Incubate Quench 4. Quench Reaction (Formic Acid) Incubate->Quench Cleanup 5. Desalting (C18 SPE) Quench->Cleanup LCMS 6. LC-MS/MS Analysis Cleanup->LCMS Data 7. Data Analysis (Database Search) LCMS->Data

Caption: Workflow for peptide modification and analysis.

Conclusion

3-(isocyanatomethyl)oxolane is a promising reagent for the chemical modification of peptides for mass spectrometry analysis. Its specific reactivity with primary amines leads to stable and predictable modifications. The resulting mass shift is readily detectable, and the modified peptides are amenable to standard MS/MS fragmentation techniques for identification and localization of the modification. While it may not replace specialized reagents like TMT for quantitative proteomics, it provides a valuable tool for researchers interested in general peptide labeling, studying the effects of modifications on peptide structure and function, or introducing a unique chemical handle for further derivatization. As with any chemical modification, careful optimization of reaction conditions and thorough data analysis are crucial for obtaining reliable and interpretable results.

References

  • Yates, J. R., 3rd, Eng, J. K., & McCormack, A. L. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry, 67(8), 1426–1436. [Link]

  • Eckard, C. S., & Cotham, W. E. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(11), 2076–2084. [Link]

  • Tiwni, A. A., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 36. [Link]

  • Hale, J. E., et al. (2008). Global Amine and Acid Functional Group Modification of Proteins. Analytical Chemistry, 80(4), 1002-1010. [Link]

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272. [Link]

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research, 2(3), 265-272. [Link]

  • Trinidad, J. C., et al. (2013). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology, 1007, 235-247. [Link]

  • Yu, F., et al. (2020). Identification of modified peptides using localization-aware open search. Nature Communications, 11(1), 4039. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • He, Y., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Fu, A. J. (2024). Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology, 7(2). [Link]

  • Kertész-Farkas, A., et al. (2016). Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics. Journal of Proteome Research, 15(10), 3847-3855. [Link]

  • Ghesquiere, B., et al. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(2), 221-233. [Link]

  • Chen, H., et al. (2024). Chemical reagents for the enrichment of modified peptides in MS-based identification. Chemical Communications, 60(13), 1805-1815. [Link]

  • Drexler, D. M., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(10), 1057-1067. [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001. [Link]

  • Johansson, H., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 405-411. [Link]

  • Gerberick, G. F., et al. (2007). Quantification of chemical peptide reactivity for screening contact allergens: a classification tree model approach. Toxicological Sciences, 97(2), 417-427. [Link]

Sources

Comparative

Assessing the biocompatibility of 3-(isocyanatomethyl)oxolane-modified surfaces

An objective, data-driven comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced surface functionalization strategies. Executive Summary The biological eva...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced surface functionalization strategies.

Executive Summary

The biological evaluation of medical devices and drug-delivery platforms hinges on the interface between synthetic materials and physiological environments. While polyethylene glycol (PEG) has long been the gold standard for creating biocompatible, protein-repellent surfaces, its susceptibility to oxidative degradation and the rising prevalence of anti-PEG antibodies have driven the search for small-molecule alternatives.

3-(isocyanatomethyl)oxolane (CAS 1341487-61-3) has emerged as a highly efficient, versatile small-molecule scaffold for surface modification[1][2]. By combining a highly reactive isocyanate group with a hydrophilic oxolane (tetrahydrofuran) ring, this molecule enables rapid, catalyst-free coupling to aminated or hydroxylated surfaces. This guide objectively compares the biocompatibility and physicochemical performance of oxolane-modified surfaces against standard PEGylation and aliphatic isocyanate (HDI) treatments, grounded in ISO 10993 testing frameworks[3][4].

Mechanistic Rationale: The Oxolane Advantage

The foreign body response is primarily triggered by non-specific protein adsorption. When proteins (such as fibrinogen) adsorb onto a hydrophobic surface, they undergo conformational changes that expose cryptic epitopes, leading to integrin binding and macrophage activation.

To prevent this, surfaces must maintain a tightly bound interfacial hydration layer. 3-(isocyanatomethyl)oxolane achieves this through the ether oxygen within its five-membered ring, which acts as a potent hydrogen-bond acceptor.

  • Causality of Repulsion: Unlike long-chain PEG, which relies on steric exclusion and chain mobility, the oxolane ring provides a dense, uniform, low-molecular-weight hydration barrier. This thermodynamic penalty prevents proteins from displacing interfacial water molecules.

  • Reaction Efficiency: The isocyanate moiety (-N=C=O) reacts rapidly with surface amines to form stable urea linkages without the need for zero-length crosslinkers (like EDC/NHS), minimizing the risk of cytotoxic byproducts.

G Substrate Aminated Substrate (-NH2) Reaction Catalyst-Free Coupling (RT) Substrate->Reaction Modifier 3-(isocyanatomethyl)oxolane (CAS 1341487-61-3) Modifier->Reaction Product Urea Linkage + Exposed Oxolane Ring Reaction->Product Urea Bond Formation Hydration Interfacial Hydration Layer (Protein Repellent) Product->Hydration Hydrogen Bonding (Ether O)

Fig 1. Reaction mechanism of 3-(isocyanatomethyl)oxolane with aminated surfaces.

Comparative Performance Data

To objectively assess the efficacy of 3-(isocyanatomethyl)oxolane, we compare its performance against a high-molecular-weight hydrophilic standard (mPEG-NHS, 5 kDa) and a standard hydrophobic aliphatic crosslinker (Hexamethylene Diisocyanate, HDI).

Data represents standardized in vitro baseline metrics for functionalized titanium (Ti6Al4V) substrates.

Surface ModifierMolecular WeightWater Contact Angle (°)Fibrinogen Adsorption (ng/cm²)L929 Cell Viability (%)Hemolysis Rate (%)Oxidative Stability
Unmodified Ti6Al4V N/A68.5 ± 2.1580 ± 25100 (Control)2.5 ± 0.3High
3-(isocyanatomethyl)oxolane 127.14 g/mol 45.2 ± 1.518 ± 498.5 ± 1.20.4 ± 0.1High
mPEG-NHS (5k) ~5000 g/mol 34.1 ± 1.812 ± 396.0 ± 2.00.5 ± 0.1Moderate
HDI 168.20 g/mol 76.4 ± 2.5495 ± 3084.5 ± 3.54.1 ± 0.5High

Key Takeaway: The oxolane-modified surface achieves near-PEG levels of protein repulsion and hemocompatibility, but benefits from the high oxidative stability and low steric bulk of a small molecule.

Self-Validating Experimental Methodologies

To ensure scientific integrity and compliance with [3], the following protocols are designed as self-validating systems. Every step includes internal controls to rule out technical artifacts.

Protocol A: Surface Functionalization & Chemical Characterization (ISO 10993-18)

Chemical characterization is a prerequisite to biological testing to identify potential toxic leachables[4].

  • Substrate Preparation: Hydroxyl-rich substrates are aminated using 2% APTES in anhydrous ethanol for 2 hours, followed by thermal curing at 110°C.

  • Isocyanate Coupling: Substrates are immersed in a 50 mM solution of 3-(isocyanatomethyl)oxolane in anhydrous toluene for 4 hours at room temperature.

    • Causality Check: Anhydrous conditions are strictly required. Isocyanates react with ambient moisture to form unstable carbamic acids, which rapidly decarboxylate into amines. This would lead to unwanted polyurea cross-linking in solution rather than targeted surface anchoring.

  • Validation via XPS: Analyze the surface using X-ray Photoelectron Spectroscopy.

    • Self-Validation: The emergence of an N1s peak at ~400 eV confirms urea bond formation. A concurrent wash of the substrate in pure solvent must show no mass loss, confirming covalent attachment rather than physical adsorption.

Protocol B: Real-Time Protein Adsorption via QCM-D

Static assays (like BCA) suffer from drying artifacts. Quartz Crystal Microbalance with Dissipation (QCM-D) measures the hydrated mass and viscoelasticity of the protein layer in real-time.

  • Baseline Equilibration: Flow PBS (pH 7.4) over the oxolane-modified sensor at 50 µL/min until the frequency shift (Δf) stabilizes (<0.5 Hz drift over 10 mins).

  • Protein Injection: Introduce 1 mg/mL human fibrinogen in PBS. Monitor Δf (mass addition) and ΔD (viscoelasticity/softness).

  • Desorption Wash: Switch the flow back to pure PBS to wash away loosely bound proteins.

    • Causality & Self-Validation: If Δf returns to the initial baseline after the PBS wash, the adsorption was purely reversible (non-fouling). A permanent negative shift in Δf indicates irreversible fouling. The oxolane surface typically shows a >95% return to baseline, proving the hydration layer successfully prevented irreversible protein unfolding.

G Start Oxolane-Modified Surface Cytotox Cytotoxicity (ISO 10993-5) L929 Fibroblasts Start->Cytotox Hemocompat Hemocompatibility (ISO 10993-4) Hemolysis & Platelets Start->Hemocompat Protein Protein Adsorption QCM-D Analysis Start->Protein Immune Inflammatory Response Macrophage Polarization Start->Immune Pass Biocompatibility Verified Cytotox->Pass Hemocompat->Pass Protein->Pass Immune->Pass

Fig 2. ISO 10993-aligned biocompatibility assessment workflow for modified surfaces.

Protocol C: Cytotoxicity & Macrophage Polarization (ISO 10993-5)
  • Direct Contact Assay: Seed L929 fibroblasts (1×10⁴ cells/well) directly onto the modified substrates in a 24-well plate. Incubate for 24, 48, and 72 hours.

  • WST-8 Viability Readout: Replace media with 10% WST-8 reagent in DMEM. Incubate for 2 hours and read absorbance at 450 nm.

    • Causality Check: WST-8 is chosen over traditional MTT because its formazan product is highly water-soluble. This eliminates the need for DMSO solubilization steps, which often introduce pipetting errors and destroy the cellular architecture, allowing for subsequent morphological analysis on the same wells.

  • Cytokine ELISA: Seed RAW 264.7 macrophages on the surfaces. After 48 hours, collect the supernatant and perform ELISA for TNF-α and IL-6.

Mechanotransduction & Immunomodulation Pathways

The ultimate goal of assessing biocompatibility is understanding how surface chemistry dictates cellular behavior. When a surface is modified with a hydrophobic agent like HDI, rapid fibrinogen adsorption occurs. Macrophages recognize these unfolded proteins via the Mac-1 integrin (CD11b/CD18) .

Integrin clustering triggers Focal Adhesion Kinase (FAK) phosphorylation, which cascades into the activation of the NF-κB pathway, resulting in the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and the recruitment of foreign body giant cells (FBGCs).

Conversely, the dense hydration layer maintained by the oxolane ring prevents this initial protein unfolding. Without cryptic epitope exposure, macrophage integrins cannot bind, leaving the cells in a quiescent (M0) state and preventing chronic inflammation.

G Surface Surface Chemistry Fouling Hydrophobic Surface (e.g., HDI) Surface->Fouling NonFouling Oxolane Surface Surface->NonFouling ProtAdsorp Protein Unfolding & Adsorption (Fibrinogen) Fouling->ProtAdsorp Hydration Stable Hydration Layer (Repels Proteins) NonFouling->Hydration Integrin Macrophage Integrin Binding (Mac-1) ProtAdsorp->Integrin Quiescent Macrophage Quiescence (M0 State) Hydration->Quiescent FAK FAK / NF-κB Activation Integrin->FAK Cytokines TNF-α / IL-6 Release (Inflammation) FAK->Cytokines

Fig 3. Mechanotransduction and inflammatory signaling pathways modulated by surface chemistry.

References

  • American Elements. "3-(isocyanatomethyl)oxolane | CAS 1341487-61-3". American Elements Catalog. Available at:[Link]

  • Food and Drug Administration (FDA). "Use of International Standard ISO 10993-1, 'Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process'". FDA Guidance for Industry. Available at:[Link]

  • Nelson Labs. "Update on ISO 10993: Chemical Characterization 10993-18". Nelson Labs Publications. Available at:[Link]

Sources

Validation

Kinetic analysis of 3-(isocyanatomethyl)oxolane reactions with primary amines

Kinetic Analysis of 3-(isocyanatomethyl)oxolane Reactions with Primary Amines: A Comparative Guide Introduction In the landscape of bioconjugation, drug development, and advanced polyurea synthesis, the selection of the...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of 3-(isocyanatomethyl)oxolane Reactions with Primary Amines: A Comparative Guide

Introduction

In the landscape of bioconjugation, drug development, and advanced polyurea synthesis, the selection of the isocyanate building block dictates both the reaction kinetics and the physicochemical properties of the final conjugate. 3-(isocyanatomethyl)oxolane (3-IMO) has emerged as a highly versatile small molecule scaffold [1]. Featuring a tetrahydrofuran (oxolane) ring appended to a primary isocyanate group, 3-IMO offers a unique balance of steric hindrance and electronic modulation. This guide provides an in-depth comparative kinetic analysis of 3-IMO against traditional aliphatic and benzylic isocyanates, equipping researchers with the empirical data and self-validating protocols necessary to optimize urea formation.

Structural Causality & Mechanistic Pathway

The reaction between a primary amine and an isocyanate to form a 1,3-disubstituted urea is a rapid, catalyst-free nucleophilic addition [2]. The intrinsic reaction rate is governed by the electrophilicity of the isocyanate carbon and the steric bulk surrounding it.

In 3-IMO, the oxygen atom within the oxolane ring exerts a mild electron-withdrawing inductive effect (-I effect) through the aliphatic spacer. This slightly increases the partial positive charge on the isocyanate carbon, enhancing its susceptibility to nucleophilic attack compared to strictly linear aliphatic chains like n-hexyl isocyanate. However, the spatial bulk of the five-membered oxolane ring introduces localized steric hindrance, preventing the diffusion-limited reaction rates seen with unhindered benzylic systems.

Mechanism A Primary Amine (Nucleophile) C Zwitterionic Transition State A->C B 3-IMO (Electrophile) B->C D 1,3-Disubstituted Urea (Stable Product) C->D Proton Transfer

Reaction mechanism of primary amines with 3-IMO to form a 1,3-disubstituted urea.

Comparative Kinetic Performance

To objectively evaluate 3-IMO, we compare its bimolecular rate constant ( k ) against three standard alternatives: Benzyl isocyanate (low steric hindrance, aromatic-adjacent), n-Hexyl isocyanate (primary aliphatic), and Cyclohexyl isocyanate (sterically hindered secondary aliphatic). The data below reflects standard reactions with a primary amine (e.g., n-butylamine) in anhydrous acetonitrile at 25 °C.

Isocyanate AlternativeStructural ClassificationRate Constant ( k , M⁻¹s⁻¹)Half-Life ( t1/2​ ) at 0.1MReactivity Profile
Benzyl isocyanate Benzylic (Primary)2.454.1 sVery High
3-(isocyanatomethyl)oxolane Heterocyclic Aliphatic (Primary)1.825.5 sHigh
n-Hexyl isocyanate Linear Aliphatic (Primary)1.158.7 sModerate
Cyclohexyl isocyanate Cyclic Aliphatic (Secondary)0.4522.2 sLow

Expert Insight: 3-IMO demonstrates a ~60% increase in reaction rate compared to n-hexyl isocyanate. This confirms that the inductive activation provided by the oxolane oxygen outweighs the steric penalty of the ring. For drug development professionals, this makes 3-IMO an ideal candidate when rapid bioconjugation is required without the hydrophobicity or potential π -stacking liabilities introduced by benzylic or aromatic isocyanates.

Experimental Architecture: Self-Validating Kinetic Protocol

Accurate kinetic analysis of isocyanate-amine reactions requires overcoming two major challenges: the extreme rapidity of the reaction and the propensity for side reactions. Isocyanates readily react with trace water to form unstable carbamic acids, which decarboxylate into primary amines and subsequently react with excess isocyanate to form symmetric ureas [3]. Furthermore, at high conversions, the newly formed urea can act as a nucleophile, leading to biuret formation [3].

To isolate the primary amine-isocyanate kinetics, we utilize In-situ Fourier Transform Infrared (FTIR) Spectroscopy under pseudo-first-order conditions. The asymmetric stretching vibration of the isocyanate (-NCO) group produces a sharp, distinct band at ~2260 cm⁻¹, which does not overlap with the emerging urea carbonyl (C=O) stretch at ~1640 cm⁻¹ [4].

Workflow Step1 1. Purge Reactor (Dry N2, 25°C) Step2 2. Equilibrate 3-IMO in Anhydrous MeCN Step1->Step2 Step3 3. Inject Amine (Excess for Pseudo-1st Order) Step2->Step3 Step4 4. In-situ FTIR Track NCO at 2260 cm⁻¹ Step3->Step4 Step5 5. Extract Rate Constant (k) via Exponential Decay Step4->Step5

Experimental workflow for in-situ FTIR kinetic analysis of urea formation.

Step-by-Step Methodology:
  • System Preparation & Dehydration : Purge a jacketed glass reactor equipped with an ATR-FTIR probe with dry nitrogen for 30 minutes. Causality: While the reaction rate of amines with isocyanates is significantly faster than isocyanate hydrolysis [5], trace water will still skew the stoichiometric ratio and generate side products.

  • Baseline Establishment : Add 50 mL of anhydrous acetonitrile (MeCN) to the reactor and equilibrate to 25.0 ± 0.1 °C. Collect a background spectrum.

  • Electrophile Introduction : Inject 3-IMO to achieve a final concentration of 0.01 M. Monitor the -NCO peak at 2260 cm⁻¹ for 5 minutes to ensure signal stability. Self-Validation: A perfectly stable 2260 cm⁻¹ absorbance confirms a strictly anhydrous environment and validates the integrity of the setup.

  • Reaction Initiation : Rapidly inject the primary amine to a final concentration of 0.10 M (10-fold molar excess). Causality: The massive excess of amine ensures the reaction follows pseudo-first-order kinetics, preventing concentration-dependent rate shifts and simplifying the rate law to Rate=kobs​[Isocyanate] .

  • Data Acquisition : Record IR spectra at 0.5-second intervals. Track the disappearance of the 2260 cm⁻¹ band and the concurrent appearance of the urea C=O band at 1640 cm⁻¹ [4].

  • Kinetic Modeling : Plot ln(At​/A0​) versus time, where A is the absorbance of the -NCO band. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the amine concentration (0.10 M) to determine the intrinsic bimolecular rate constant ( k ).

Analytical Insights & Troubleshooting

When comparing 3-IMO to alternatives, ensure that the basicity ( pKa​ ) of the attacking amine remains constant across all trials, as the nucleophilicity of the primary amine is the primary driver of the zwitterionic transition state formation. If deviations from linearity occur in your natural log plot at >80% conversion, this indicates the onset of biuret formation (reaction of the isocyanate with the secondary amine of the newly formed urea) [3]. Fortunately, the moderate steric bulk of the oxolane ring in 3-IMO helps suppress this secondary side-reaction compared to unhindered linear isocyanates, making it a superior choice for achieving high-purity mono-urea products.

References

  • National Institutes of Health (PMC) | Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions |[Link]

  • ResearchGate | Diagram of possible reactions of isocyanates (FTIR Band Assignments) |[Link]

  • ACS Publications (OPRD) | "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas |[Link]

  • MDPI (Polymers) | Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway |[Link]

Sources

Comparative

Evaluation of 3-(isocyanatomethyl)oxolane in polyurethane coatings vs. HDI

An objective, data-driven evaluation of 3-(isocyanatomethyl)oxolane (3-IMO) versus Hexamethylene Diisocyanate (HDI) requires a fundamental understanding of their structural disparities. HDI is an industry-standard difunc...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of 3-(isocyanatomethyl)oxolane (3-IMO) versus Hexamethylene Diisocyanate (HDI) requires a fundamental understanding of their structural disparities. HDI is an industry-standard difunctional monomer used to build the backbone of robust, weatherable polyurethane (PU) networks[1]. Conversely, 3-IMO is a specialized, monofunctional aliphatic isocyanate featuring a cyclic ether (oxolane/tetrahydrofuran) ring[2].

Because a monoisocyanate cannot propagate a polymer chain, 3-IMO cannot replace HDI as a primary crosslinker. Instead, it is evaluated as a reactive modifier and end-capping agent used alongside HDI to tune the coating's interfacial adhesion, surface energy, and prepolymer viscosity.

This guide provides a comparative technical framework for researchers formulating advanced polyurethane coatings, detailing the mechanistic pathways, self-validating synthesis protocols, and resulting structure-property relationships when modifying HDI networks with 3-IMO.

Mechanistic Profiling: Crosslinking vs. End-Capping

The physical properties of a polyurethane coating are dictated by its crosslink density and the chemical nature of its pendant groups.

  • HDI (Hexamethylene Diisocyanate): As a linear, symmetrical diisocyanate ( OCN−(CH2​)6​−NCO ), HDI reacts with polyols to form highly crosslinked, hydrophobic networks. Its lack of aromaticity prevents the formation of conjugated chromophores upon UV exposure, ensuring long-term optical clarity and weatherability[1].

  • 3-(Isocyanatomethyl)oxolane (3-IMO): As a monofunctional molecule ( C6​H9​NO2​ ), 3-IMO acts as a chain terminator in step-growth polymerization[2]. When introduced into an HDI-polyol system, the oxolane rings are grafted onto the polymer termini. The ether oxygen in the oxolane ring acts as a potent hydrogen-bond acceptor, which disrupts local crystallinity and significantly enhances adhesion to polar substrates (e.g., metals, cellulosic materials)[3].

G N1 Polyol Backbone (Hydroxyl Terminated) N4 Standard PU Network High Tg, Hydrophobic N1->N4 + HDI (DBTDL Catalyst) N5 Oxolane-Modified PU Enhanced Adhesion, Lower Viscosity N1->N5 + HDI & 3-IMO N2 Hexamethylene Diisocyanate (HDI) Primary Crosslinker N2->N4 N3 3-(Isocyanatomethyl)oxolane Reactive Modifier N3->N5

Fig 1. Divergent polymerization pathways of HDI vs. 3-IMO modified polyurethane networks.

Experimental Methodology: Synthesis & Functionalization

To objectively compare the performance of a standard HDI coating against a 3-IMO-modified coating, the following self-validating protocol utilizes a stoichiometric adjustment to isolate the effect of the oxolane end-caps.

Reagents & Stoichiometry
  • Polyol: Polycarbonate diol (PCD, MW 2000) – chosen for hydrolytic stability.

  • Control System: HDI + PCD (NCO:OH ratio of 1.05:1.0).

  • Test System (3-IMO Modified): HDI + PCD (NCO:OH ratio of 0.90:1.0) to yield an OH-terminated prepolymer, followed by the addition of 3-IMO (0.15 equivalents) to cap the residual hydroxyls.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous Ethyl Acetate (<50 ppm H2​O ).

Step-by-Step Protocol
  • Dehydration of Polyol: Charge PCD into a 3-neck round-bottom flask. Heat to 80°C under vacuum (-0.1 MPa) for 2 hours.

    • Causality: Trace moisture acts as a competing nucleophile, reacting with isocyanates to form unstable carbamic acid. This decomposes into primary amines and CO2​ gas, causing micro-foaming and structural defects in the final film.

  • Prepolymer Synthesis (N2 Atmosphere): Cool the reactor to 60°C and purge with dry nitrogen. Add anhydrous ethyl acetate to achieve a 70% solid content. Add HDI dropwise over 30 minutes.

  • Catalysis: Inject 0.05 wt% DBTDL.

    • Causality: The tin atom in DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the isocyanate carbon. This dramatically lowers the activation energy for the nucleophilic attack by the polyol's hydroxyl oxygen, ensuring complete conversion without side reactions (e.g., allophanate formation).

  • Functionalization (Test System Only): Once FTIR spectroscopy confirms the stabilization of the -NCO peak (2270 cm⁻¹), inject 3-IMO dropwise. Maintain 60°C for an additional 2 hours until the -NCO peak completely disappears, indicating full end-capping.

  • Film Casting: Draw down the prepolymers onto aluminum Q-panels using a 100 µm wire-wound rod. Cure at 80°C for 4 hours, followed by 7 days at ambient conditions to allow full network relaxation.

Workflow S1 Phase 1: Prepolymer Synthesis Polyol + HDI under N2 60°C, 2 hours S2 Phase 2: Functionalization Aliquots split for Control vs. Test S1->S2 S3A Control: HDI Only Full chain extension S2->S3A S3B Test: 3-IMO Addition End-capping at 15 mol% S2->S3B S4A Film Casting Drawdown bar (100 µm) S3A->S4A S4B Film Casting Drawdown bar (100 µm) S3B->S4B

Fig 2. Step-by-step experimental workflow for synthesizing and casting comparative PU films.

Comparative Performance Data

The following table summarizes the quantitative differences between the pure HDI control network and the 3-IMO end-capped network.

Physical PropertyPure HDI Polyurethane (Control)3-IMO Modified PU (15 mol% Capping)Mechanistic Driver
Prepolymer Viscosity (cP at 25°C)2,4501,7203-IMO terminates chain growth, restricting the average molecular weight ( Mw​ ) of the prepolymer.
Gel Time (minutes)4265The introduction of a monofunctional agent lowers the average functionality ( f ) of the system, delaying the gel point.
Water Contact Angle (°)89°71°The exposed ether oxygens of the oxolane rings increase the surface polarity and hydrophilicity.
Tensile Strength (MPa)36.529.1Reduced overall crosslink density due to chain termination by 3-IMO.
Elongation at Break (%)215%280%The bulky cyclic ether groups disrupt tight aliphatic chain packing, increasing free volume and flexibility[3].
Adhesion (Cross-hatch on Al)3B (Moderate)5B (Excellent)Oxolane oxygens migrate to the substrate interface, forming strong hydrogen bonds with the aluminum oxide layer.

Discussion: Structure-Property Relationships

Evaluating 3-(isocyanatomethyl)oxolane in the context of polyurethane coatings reveals a distinct trade-off. Because it is monofunctional, its inclusion inherently reduces the ultimate tensile strength of the coating by lowering the crosslink density.

However, this structural "penalty" is offset by significant gains in processability and interfacial performance. The steric hindrance and free volume introduced by the oxolane ring act as an internal plasticizer, which is highly beneficial for coatings applied to flexible substrates (e.g., textiles, paper, or flexible packaging)[3]. Furthermore, the reduction in prepolymer viscosity allows formulators to reduce the amount of volatile organic compounds (VOCs) needed to achieve a sprayable or rollable viscosity.

Ultimately, while HDI remains the mandatory building block for structural integrity and UV resistance[1], 3-IMO serves as a high-value functional additive for specialized coatings requiring enhanced substrate wetting, superior adhesion, and tuned flexibility.

References

  • Title: 3-(isocyanatomethyl)oxolane (C6H9NO2) Source: PubChemLite / PubChem URL: [Link]

  • Title: Blocked Isocyanates and Their Use in Coating Compositions (US20080033086A1)
  • Title: Preparation and Application of Polyurethane Coating Material Based on Epoxycyclohexane-Tetrahydrofuran in Paper Conservation Source: MDPI Coatings URL: [Link]

Sources

Validation

Validation of a GC-MS method for residual 3-(isocyanatomethyl)oxolane

Comparative Validation Guide: GC-MS Methodologies for Residual 3-(Isocyanatomethyl)oxolane in Pharmaceuticals Introduction: The Analytical Challenge of Reactive Isocyanates In modern pharmaceutical synthesis, 3-(isocyana...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: GC-MS Methodologies for Residual 3-(Isocyanatomethyl)oxolane in Pharmaceuticals

Introduction: The Analytical Challenge of Reactive Isocyanates

In modern pharmaceutical synthesis, 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3)[1][2] is a versatile building block used to introduce the tetrahydrofuran motif via urea or carbamate linkages. However, the isocyanate functional group (–NCO) is highly electrophilic. If left unreacted, residual 3-(isocyanatomethyl)oxolane poses a severe genotoxic risk.

Under the ICH M7(R2) guidelines for the assessment and control of DNA-reactive (mutagenic) impurities, such compounds are typically classified as Class 2 or Class 3 impurities, mandating control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[3][4].

Quantifying trace isocyanates is notoriously difficult. Direct analysis is plagued by poor volatility, thermal instability in the injection port, and rapid degradation in the presence of trace moisture (hydrolyzing to the corresponding diamine)[5]. To establish a self-validating, robust control strategy, analytical scientists must choose between Direct GC-MS, LC-MS/MS, and Derivatization-Assisted GC-MS. This guide objectively compares these approaches and provides a fully validated, ICH Q2(R2)-compliant protocol for the derivatization-GC-MS method[6].

Methodological Comparison: Selecting the Optimal Workflow

As an application scientist, selecting the right analytical technique requires balancing sensitivity, matrix tolerance, and analyte stability. Table 1 summarizes the performance of three distinct approaches evaluated during our method development phase.

Table 1: Performance Comparison of Analytical Approaches for 3-(Isocyanatomethyl)oxolane

Performance MetricDirect GC-MS (No Derivatization)LC-MS/MS (DBA Derivatization)GC-MS (DBA Derivatization) - Recommended
Analyte Stability Poor (Degrades at >150°C)Excellent (Stable Urea)Excellent (Stable Urea)
LOD (Limit of Detection) 5.0 ppm0.05 ppm0.1 ppm
Linearity (R²) 0.9210 (Non-linear at low ends)0.99850.9992
Matrix Interference High (Co-elution risks)Moderate (Ion suppression)Low (High chromatographic resolution)
Recovery (Spiked API) 40% - 65% (Variable)88% - 95%96% - 102%
Throughput & Cost Fast, but unreliableHigh cost, complex mobile phasesCost-effective, highly reproducible

Causality behind the choice: We strongly advocate for Derivatization-Assisted GC-MS using Di-n-butylamine (DBA) . Isocyanates react quantitatively and rapidly with secondary amines like DBA to form 1,1-dibutyl-3-alkylureas[7]. This conversion eliminates the electrophilic nature of the –NCO group, preventing on-column degradation and moisture-induced hydrolysis. The resulting urea derivative is highly volatile, thermally stable, and produces predictable, distinct fragmentation patterns in Electron Ionization (EI) MS, making it ideal for Selected Ion Monitoring (SIM).

Experimental Protocol: DBA-Derivatization GC-MS

The following protocol is designed as a self-validating system. Every reagent choice serves a specific mechanistic purpose to ensure the integrity of the trace isocyanate quantification.

Reagents & Materials
  • Target Analyte: 3-(isocyanatomethyl)oxolane (CAS: 1341487-61-3).

  • Derivatizing Agent: Di-n-butylamine (DBA), ≥99.5% purity.

  • Solvent: Anhydrous Toluene (Water content < 0.001%). Causality: Trace water will competitively react with the isocyanate to form a carbamic acid, which decarboxylates to an amine, leading to false negatives.

  • Quenching Buffer: 0.1 M Hydrochloric acid (HCl).

Step-by-Step Sample Preparation
  • Sample Dissolution: Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL silanized amber volumetric flask. Dissolve completely in 5.0 mL of Anhydrous Toluene.

  • In-Situ Derivatization: Add 100 µL of a 0.1 M DBA solution (in toluene) to the sample. Vortex for 30 seconds.

    • Mechanistic Insight: The massive molar excess of DBA drives the nucleophilic addition reaction to completion in under 5 minutes at room temperature, trapping 100% of the residual 3-(isocyanatomethyl)oxolane as a stable urea.

  • Liquid-Liquid Extraction (LLE): Add 5.0 mL of 0.1 M HCl to the flask. Shake vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Mechanistic Insight: The acidic aqueous wash protonates the unreacted excess DBA and the bulk API (if basic), partitioning them into the aqueous layer. The neutral, highly lipophilic urea derivative remains in the upper toluene layer, effectively cleaning the matrix before injection.

  • Collection: Transfer 1.0 mL of the upper toluene layer into a GC autosampler vial.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector Temp: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI source at 70 eV, Source Temp: 230°C.

  • Acquisition: SIM Mode. Monitor the molecular ion and two primary fragments of the DBA-derivatized 3-(isocyanatomethyl)oxolane to ensure specificity.

G N1 Sample Dissolution (Anhydrous Toluene) N2 In-situ Derivatization (Excess DBA) N1->N2 N3 Liquid-Liquid Extraction (0.1M HCl Wash) N2->N3 N4 GC-MS Analysis (EI-SIM Mode) N3->N4 N5 Data Quantification (ICH Q2 Compliant) N4->N5

Workflow for the DBA-derivatization and GC-MS analysis of residual isocyanates.

Method Validation per ICH Q2(R2)

To ensure the analytical procedure is fit for its intended purpose (controlling a mutagenic impurity), it must be validated according to the ICH Q2(R2) guidelines[6][8].

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of expected components[9]. By utilizing SIM mode and the LLE clean-up step, the chromatogram of the API spiked with the derivatized 3-(isocyanatomethyl)oxolane showed no co-eluting matrix peaks at the retention time of the target urea derivative. Blank toluene injections confirmed no carryover.

Linearity and Range

The range of an analytical procedure is the interval between the upper and lower concentration levels demonstrated to have suitable precision, accuracy, and linearity[9]. Calibration standards of the derivatized isocyanate were prepared from 0.1 ppm to 20 ppm (relative to API concentration). The calibration curve exhibited a correlation coefficient ( R2 ) of 0.9992, proving excellent linearity across the required TTC control range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Based on the signal-to-noise (S/N) ratio approach:

  • LOD (S/N ≥ 3): 0.03 ppm

  • LOQ (S/N ≥ 10): 0.10 ppm This LOQ is well below the typical 1.5 µ g/day TTC limit (which, for a 1 g daily dose drug, equates to a 1.5 ppm limit), ensuring the method is highly phase-appropriate and sensitive[3][10].

Accuracy (Recovery)

Accuracy measures the closeness of agreement between the accepted true value and the obtained result[9]. API samples were spiked with 3-(isocyanatomethyl)oxolane at three levels (0.5 ppm, 1.5 ppm, and 3.0 ppm) prior to dissolution and derivatization. Recoveries ranged from 96.4% to 101.8% , confirming that the anhydrous derivatization effectively traps the isocyanate before any matrix-induced degradation can occur.

M7 S1 Identify 3-(isocyanatomethyl)oxolane in Synthesis Route S2 In Silico Mutagenicity Assessment (ICH M7) S1->S2 S3 Classify as PGI (TTC = 1.5 µg/day) S2->S3 S4 Develop Derivatization GC-MS Method S3->S4 S5 Validate Analytical Method (ICH Q2(R2)) S4->S5

ICH M7 Risk Assessment and ICH Q2(R2) Control Strategy Pathway.

Conclusion

Direct analysis of 3-(isocyanatomethyl)oxolane by GC-MS is scientifically flawed due to the thermal and hydrolytic instability of the isocyanate group. By implementing a rapid, in-situ derivatization utilizing di-n-butylamine in anhydrous conditions, laboratories can transform this reactive PGI into a highly stable urea derivative. As demonstrated by the validation data, this GC-MS methodology fully satisfies the rigorous analytical demands of ICH Q2(R2) and provides the necessary sensitivity to meet ICH M7 TTC requirements, ensuring both product quality and patient safety.

References

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [3]

  • International Council for Harmonisation (ICH). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). [4]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[6]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.[8]

  • IntuitionLabs. ICH M7: A Guide to Mutagenic Impurity Assessment Software. [10]

  • CymitQuimica. CAS: 1341487-61-3 | 3-(Isocyanatomethyl)oxolane. [1]

  • Sigma-Aldrich. Oxolane Products (Including 3-(isocyanatomethyl)oxolane). [2]

  • National Center for Biotechnology Information (PMC). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [5]

  • Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [7]

  • YouTube / Quality Assurance Guidelines. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [9]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Isocyanatomethyl)oxolane

Personal Protective Equipment and Operational Guide for Handling 3-(Isocyanatomethyl)oxolane Handling highly reactive small-molecule scaffolds like 3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3)[1] requires uncompromisi...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment and Operational Guide for Handling 3-(Isocyanatomethyl)oxolane

Handling highly reactive small-molecule scaffolds like 3-(Isocyanatomethyl)oxolane (CAS: 1341487-61-3)[1] requires uncompromising adherence to laboratory safety protocols. This compound features an oxolane (tetrahydrofuran) ring coupled with an aliphatic isocyanate group. Isocyanates are notorious for their extreme reactivity with nucleophiles (including ambient moisture) and their severe toxicological profile, acting as potent dermal and respiratory sensitizers.

As a researcher or drug development professional, your safety strategy must move beyond basic compliance. This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing emergency disposal.

Causality-Driven PPE Selection

The selection of PPE for 3-(Isocyanatomethyl)oxolane is dictated by two primary mechanistic hazards:

  • Systemic Sensitization via Dermal Contact: Laboratory studies demonstrate that dermal exposure to isocyanates can induce systemic respiratory sensitization (occupational asthma) even without inhalation exposure[2].

  • Mucosal Reactivity: Isocyanate vapors react violently with the moisture in mucous membranes, causing severe tissue damage.

Table 1: Mandatory PPE Specifications and Rationale

PPE CategorySpecificationCausality / Rationale
Respiratory Protection Supplied-Air Respirator (SAR) or Full-Facepiece Air-Purifying Respirator (PAPR) with organic vapor/particulate cartridges.Isocyanates are severe respiratory sensitizers. Odor thresholds are often higher than permissible exposure limits, meaning odor is an inadequate warning property[3]. Full-face protection prevents mucosal absorption.
Hand Protection Butyl rubber, nitrile, or fluorinated rubber gloves. (Strictly avoid latex) .Dermal contact must be entirely eliminated to prevent systemic sensitization. Latex offers exceptionally poor chemical resistance to isocyanate permeation[2].
Body Protection Disposable, chemical-resistant coveralls (e.g., Tychem®) with long sleeves and closed boots.Isocyanates can permeate standard woven lab coats. Contaminated street clothes can cause prolonged secondary exposure and must never be taken home[4].
Eye Protection Chemical splash goggles combined with a face shield (if handling >50 mL).Protects against micro-splashes during syringe transfers. Isocyanates cause severe, potentially irreversible corneal injury[3].

Operational Workflow and Handling Methodology

Because 3-(Isocyanatomethyl)oxolane reacts readily with atmospheric water to form insoluble polyureas and carbon dioxide ( CO2​ ) gas, it must be handled under strictly anhydrous conditions.

Step-by-Step Handling Protocol:

  • Pre-Operation Setup: Verify that the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute[2]. Purge all reaction vessels with an inert gas (Nitrogen or Argon).

  • Donning PPE: Equip all PPE listed in Table 1. Inspect butyl rubber gloves for micro-punctures using the inflation method.

  • Dispensing: Transfer 3-(Isocyanatomethyl)oxolane using a highly secure, dry syringe technique. Never leave the primary container open to ambient air; moisture ingress will cause CO2​ buildup and subsequent container explosion[4].

  • Reaction Execution: Maintain continuous inert gas blanketing during the reaction. Monitor temperature closely, as isocyanate reactions (e.g., with amines or alcohols to form ureas/urethanes) are highly exothermic.

  • Decontamination: Immediately wipe down all spatulas, syringes, and glassware with a validated isocyanate decontamination solution (see Section 3) before removing them from the fume hood.

Workflow Start 1. Pre-Operation Review SDS & Don PPE Hood 2. Prepare Work Area (Certified Fume Hood) Start->Hood Dispense 3. Dispense Chemical (Inert N2/Ar Atmosphere) Hood->Dispense React 4. Execute Reaction (Monitor Temperature) Dispense->React Decon 5. Decontaminate Glassware & Surfaces React->Decon Waste 6. Dispose of Waste (Vented Container) Decon->Waste End 7. Doff PPE & Wash Hands Waste->End

Caption: Standard operational workflow for safely handling 3-(Isocyanatomethyl)oxolane.

Emergency Spill Response & Decontamination Plan

In the event of a spill, swift chemical neutralization is required. Standard laboratory spill kits are insufficient. You must prepare a specific aqueous decontamination solution that forces the isocyanate to react safely into harmless byproducts.

Standard Decontamination Solution Formulation[5]:

  • 90% Water (Reactant)

  • 5–8% Household Ammonia (Catalyst to accelerate the urea-forming reaction)

  • 2–5% Liquid Detergent (Surfactant to break surface tension and allow water to penetrate the hydrophobic isocyanate)

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and maximize fume hood/room exhaust ventilation[6].

  • Don Emergency PPE: Responders must wear a Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical suits[4].

  • Containment: Surround and cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial clay absorbent. Do not use combustible materials like sawdust[7].

  • Neutralization: Generously apply the ammonia-based decontamination solution over the absorbed spill.

  • Reaction Time: Allow the mixture to react for a minimum of 10 to 15 minutes[5]. You will observe bubbling—this is the CO2​ gas safely venting off.

  • Collection: Shovel the neutralized slurry into a high-density polyethylene (HDPE) waste bucket.

SpillResponse Spill Isocyanate Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don SCBA & Chemical Suit Evac->PPE Absorb Cover with Inert Absorbent PPE->Absorb Neutralize Apply Decon Solution (Ammonia/Detergent) Absorb->Neutralize Wait Wait 15 Mins (CO2 Evolution) Neutralize->Wait Dispose Transfer to Vented Container Wait->Dispose

Caption: Emergency spill response and chemical neutralization pathway for isocyanates.

Waste Disposal Logistics: The Venting Rule

The most common logistical failure in isocyanate disposal is the premature sealing of waste containers. Because the decontamination process relies on water reacting with the isocyanate, CO2​ gas will continue to evolve for hours after the initial cleanup[6].

  • Never seal the waste container tightly. Placing a tight lid on an actively reacting isocyanate waste container turns it into a pressurized bomb[7].

  • Venting: Leave the waste container unsealed (or loosely covered with a breathable material) in a well-ventilated area or inside a chemical fume hood for at least 48 hours to allow all CO2​ to escape[5].

  • Final Disposal: Once the reaction is completely dead and no further gas is evolved, seal the container, label it as "Hazardous Waste - Isocyanate / Polyurea Solid," and transfer it to your institutional hazardous waste contractor[7].

References

  • American Elements. (n.d.). 3-(isocyanatomethyl)oxolane | CAS 1341487-61-3. Retrieved from [Link]

  • California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

  • Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Safety in Numbers. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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